4-Cyclopropylthiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-cyclopropyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c7-6-8-5(3-9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPNVCRMNYEMEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350136 | |
| Record name | 4-Cyclopropylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
324579-90-0 | |
| Record name | 4-Cyclopropylthiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopropyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Cyclopropylthiazol-2-amine synthesis pathways
An In-depth Technical Guide: Synthesis Pathways for 4-Cyclopropylthiazol-2-amine
Abstract
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to engage in multiple hydrogen bonding interactions make it a valuable component in drug design. This technical guide provides a comprehensive overview of the principal synthetic pathway to this compound, a key building block for advanced pharmaceutical intermediates. We will delve into the mechanistic details of the Hantzsch thiazole synthesis, provide validated, step-by-step protocols for the synthesis of requisite precursors, and offer field-proven insights into experimental choices and optimization. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a robust and reproducible methodology for the synthesis of this important compound.
The Strategic Importance of the 2-Aminothiazole Scaffold
Thiazoles and their derivatives are foundational structures in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 2-aminothiazole core, in particular, is a bioisostere for various functional groups and is present in pharmaceuticals such as the kinase inhibitor Dasatinib and the non-steroidal anti-inflammatory drug Meloxicam. The cyclopropyl group at the 4-position introduces conformational rigidity and metabolic stability, often enhancing the pharmacological profile of the parent molecule.[3] Consequently, reliable and scalable access to this compound is a critical objective for synthetic and medicinal chemists.
Retrosynthetic Strategy: A Focus on the Hantzsch Synthesis
The most direct and widely adopted method for constructing the 2-amino-4-substituted thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[4] This powerful reaction involves the condensation of an α-haloketone with a thioamide. For our target molecule, this compound, the retrosynthetic analysis logically disconnects the thiazole ring into two key synthons: thiourea and 1-bromo-1-cyclopropylethanone .
Caption: Retrosynthetic analysis of this compound.
While thiourea is a readily available commodity chemical, the α-bromoketone precursor is not. Therefore, a complete synthetic pathway must incorporate a robust method for its preparation, which itself begins with the synthesis of cyclopropyl methyl ketone.
Mechanistic Deep Dive: The Hantzsch Thiazole Synthesis
Understanding the mechanism of the Hantzsch synthesis is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds via a sequence of nucleophilic attack, cyclization, and dehydration.[4][5][6]
-
Nucleophilic Attack (S-Alkylation): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic carbon of the α-bromoketone. This SN2 displacement of the bromide ion forms an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium salt then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon. This step forms a five-membered heterocyclic intermediate, a hydroxythiazoline.
-
Dehydration: Under the typically heated reaction conditions, this intermediate readily undergoes acid-catalyzed dehydration. The elimination of a water molecule results in the formation of a stable, aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
The aromaticity of the final thiazole product is a strong thermodynamic driving force for the reaction, contributing to the generally high yields observed.[6]
Synthesis of Key Precursors
Pathway to Cyclopropyl Methyl Ketone
A classic and reliable method for preparing cyclopropyl methyl ketone involves the intramolecular cyclization of 5-chloro-2-pentanone using a base.[7] This method is well-documented and provides good yields of the desired ketone.
Causality: The reaction proceeds via an initial deprotonation at the α-carbon (C1), generating an enolate. This enolate then undergoes an intramolecular SN2 reaction, attacking the carbon bearing the chlorine atom (C5) to form the three-membered cyclopropane ring and displace the chloride ion. The use of a strong base like sodium hydroxide and rapid distillation of the product drives the equilibrium towards cyclization.
α-Bromination of Cyclopropyl Methyl Ketone
The conversion of cyclopropyl methyl ketone to its α-bromo derivative is the final step before the Hantzsch condensation. While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often the reagent of choice in modern synthesis due to its solid nature, ease of handling, and ability to maintain a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions like polybromination.[8] The reaction is typically catalyzed by an acid, which promotes the formation of the enol tautomer, the active species that reacts with the brominating agent.
Detailed Experimental Protocols
Trustworthiness Note: The following protocols are based on established literature procedures and represent a self-validating system. Adherence to stoichiometry, temperature control, and purification methods is critical for reproducibility and high purity of the final product.
Protocol 1: Synthesis of Cyclopropyl Methyl Ketone
-
Reference: Based on the procedure by Smith, L. I., and Rogier, E. R.[7]
-
Materials:
-
5-chloro-2-pentanone
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous calcium chloride (for drying)
-
-
Procedure:
-
Prepare a 20% aqueous solution of sodium hydroxide in a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus.
-
Heat the NaOH solution to boiling.
-
Add 5-chloro-2-pentanone dropwise to the boiling solution over 15-20 minutes. The reaction is exothermic and will maintain boiling.
-
After the addition is complete, continue to heat under reflux for 1 hour to ensure complete cyclization.
-
Rearrange the apparatus for distillation and distill the water-ketone azeotrope from the reaction mixture.
-
Separate the organic layer from the distillate. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layer and the ether extracts. Dry the combined solution over anhydrous calcium chloride.
-
Filter to remove the drying agent and remove the diethyl ether by distillation.
-
Distill the remaining crude product under atmospheric pressure to obtain pure cyclopropyl methyl ketone.
-
Protocol 2: Synthesis of 1-Bromo-1-cyclopropylethanone
-
Reference: General procedure for α-bromination using NBS.[8]
-
Materials:
-
Cyclopropyl methyl ketone
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator (optional, for radical pathway) or p-toluenesulfonic acid (for acid-catalyzed pathway).
-
-
Procedure:
-
Dissolve cyclopropyl methyl ketone in CCl₄ or CH₂Cl₂ in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or p-toluenesulfonic acid.
-
Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the lighter succinimide.
-
After the reaction is complete (typically 1-3 hours, monitored by TLC or GC), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromo-1-cyclopropylethanone, which can be used in the next step, often without further purification.
-
Protocol 3: Hantzsch Synthesis of this compound
-
Reference: General procedure for Hantzsch synthesis.[5][6][9]
-
Materials:
-
1-Bromo-1-cyclopropylethanone
-
Thiourea
-
Ethanol or Methanol
-
5% Sodium carbonate (Na₂CO₃) solution
-
-
Procedure:
-
In a round-bottom flask, dissolve 1-bromo-1-cyclopropylethanone (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Heat the mixture at reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate while stirring. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[6]
-
Stir the resulting suspension for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound. Recrystallization from ethanol/water may be performed for higher purity if needed.
-
Caption: Experimental workflow for the multi-step synthesis.
Summary of Yields and Conditions
The following table summarizes the typical conditions and expected outcomes for the described three-step synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield |
| 1 | Ketone Synthesis | 5-chloro-2-pentanone, NaOH | Water | Reflux | 1-2 hr | 70-80% |
| 2 | α-Bromination | Cyclopropyl Methyl Ketone, NBS | CCl₄ | Reflux | 1-3 hr | 85-95% |
| 3 | Hantzsch Synthesis | α-Bromoketone, Thiourea | Ethanol | Reflux | 2-4 hr | 80-90% |
Conclusion
The Hantzsch thiazole synthesis remains the most efficient and reliable method for the preparation of this compound. By employing a straightforward three-step sequence starting from 5-chloro-2-pentanone, researchers can access this valuable building block in high overall yield. The key to success lies in the careful execution of the precursor synthesis, particularly the α-bromination step, followed by a well-controlled condensation and precipitation of the final product. This guide provides the necessary mechanistic insights and detailed protocols to empower scientists in drug discovery and development to confidently synthesize this and related 2-aminothiazole derivatives for their research programs.
References
- 1. wjrr.org [wjrr.org]
- 2. asianpubs.org [asianpubs.org]
- 3. facultystaff.urmia.ac.ir [facultystaff.urmia.ac.ir]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Physicochemical properties of 4-Cyclopropylthiazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 4-Cyclopropylthiazol-2-amine
Introduction
This compound is a heterocyclic compound featuring a thiazole ring substituted with a cyclopropyl group at the 4-position and an amine group at the 2-position.[1] The thiazole scaffold is a cornerstone in medicinal chemistry, present in numerous clinically approved drugs and bioactive molecules.[2][3] The incorporation of a cyclopropyl moiety is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate pharmacokinetic properties.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and potential applications of this compound, intended for researchers and professionals in the field of drug discovery and development.
Chemical Identity and Structure
The unique arrangement of the aromatic thiazole ring, the reactive amine group, and the conformationally constrained cyclopropyl group defines the chemical behavior and biological potential of this molecule.
Chemical Structure
The structure of this compound is depicted below. The five-membered thiazole ring provides a planar, aromatic core, while the cyclopropyl group introduces a three-dimensional feature.
Caption: 2D structure of this compound.
Chemical Identifiers
A summary of the key identifiers for this compound is presented in the table below.
| Identifier | Value | Reference |
| IUPAC Name | 4-cyclopropyl-1,3-thiazol-2-amine | [1] |
| CAS Number | 324579-90-0 | [1][4][5] |
| Molecular Formula | C₆H₈N₂S | [1][5] |
| Molecular Weight | 140.21 g/mol | [1] |
| Canonical SMILES | C1CC1C2=CSC(=N2)N | [1] |
| InChI Key | FGPNVCRMNYEMEP-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). While specific experimental data for this compound is limited, properties can be inferred from its structural components and data from analogous compounds.
| Property | Value / Prediction | Discussion | Reference |
| Appearance | Solid (predicted) | Small molecule amines and thiazoles are typically solids at room temperature. | |
| Melting Point | Not available | Expected to be a solid with a defined melting point, typical for crystalline organic compounds. | |
| Boiling Point | Not available | Likely high due to hydrogen bonding capabilities of the amine group. | |
| Solubility | Soluble in DMSO | A vendor reports solubility in DMSO.[6] Solubility in aqueous media is expected to be pH-dependent due to the basic amine group. | [6] |
| pKa | ~5.0 - 6.0 (predicted) | The 2-amino group on a thiazole ring is typically weakly basic. The exact pKa influences the ionization state at physiological pH (7.4), which is crucial for receptor interaction and membrane permeability. | [7] |
| logP | ~1.5 - 2.5 (predicted) | The cyclopropyl group increases lipophilicity compared to a methyl or ethyl group. A moderate logP is often desirable for oral drug candidates to balance solubility and permeability. | [8] |
| Storage | 2-8 °C | Recommended storage condition to ensure chemical stability.[5] | [5] |
Synthesis and Purification
The synthesis of 2-aminothiazoles is most commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thiourea or thioamide.
Proposed Synthetic Pathway
For this compound, the synthesis would logically proceed by reacting 1-bromo-1-cyclopropyl-ethanone with thiourea. The α-haloketone can be prepared by the bromination of cyclopropyl methyl ketone.
Caption: Proposed Hantzsch synthesis pathway.
General Experimental Protocol: Hantzsch Synthesis
-
Reaction Setup : To a solution of thiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add 1-bromo-1-cyclopropyl-ethanone (1.0 equivalent).
-
Reaction Execution : Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After completion, cool the reaction mixture to room temperature. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the free amine product.
-
Purification : Filter the resulting solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Causality: The Hantzsch synthesis is a robust and widely used method for creating the thiazole ring. The mechanism involves an initial nucleophilic attack by the sulfur of thiourea on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[2]
Analytical Characterization
Confirming the identity and purity of synthesized this compound requires a suite of analytical techniques.
Spectroscopic Properties (Predicted)
-
¹H NMR Spectroscopy :
-
Cyclopropyl Protons : A complex multiplet in the upfield region (~0.6-1.2 ppm).
-
Thiazole Proton : A singlet for the proton at the 5-position of the thiazole ring (~6.5-7.0 ppm).
-
Amine Protons : A broad singlet for the -NH₂ protons (~5.0-7.0 ppm, chemical shift can vary with solvent and concentration).[9][10]
-
-
IR Spectroscopy :
-
N-H Stretching : Two characteristic sharp peaks for a primary amine in the 3300-3500 cm⁻¹ region.[11][12][13]
-
C=N Stretching : A strong absorption around 1620-1650 cm⁻¹ from the thiazole ring.
-
Aromatic C-H Stretching : A peak just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching : Peaks just below 3000 cm⁻¹ for the cyclopropyl group.
-
-
Mass Spectrometry :
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 140.
-
Analytical Workflow
The following diagram outlines a standard workflow for the characterization and quality control of a synthesized batch of the target compound.
Caption: Analytical workflow for compound validation.
Biological Significance and Potential Applications
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide array of biological activities.[3][14] Derivatives have been investigated as:
-
Anticancer Agents : Many 2-aminothiazole derivatives exhibit potent anticancer properties by targeting various cellular pathways, including kinase inhibition and disruption of microtubule dynamics.[1][14][15] Dasatinib, a clinically used leukemia drug, features this core structure.[14]
-
Antimicrobial Agents : The thiazole ring is present in several antimicrobial compounds, and new derivatives are continuously explored as potential antibiotics to combat resistant strains.[1]
-
Enzyme Inhibitors : The nitrogen and sulfur atoms in the thiazole ring can act as key binding elements (pharmacophores) for interaction with enzyme active sites.[1]
-
Anti-inflammatory Agents : Some thiazole derivatives have shown potential as anti-inflammatory and analgesic agents, often through the inhibition of enzymes like COX and LOX.[16]
The presence of the cyclopropyl group on this compound makes it an attractive candidate for screening in these therapeutic areas, as this group can enhance binding affinity and improve metabolic stability compared to simple alkyl substituents.
Safety and Handling
As with any research chemical, this compound must be handled by technically qualified individuals in a laboratory setting.
-
GHS Hazard Statements :
-
Recommended Precautions :
-
Handle in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.[5]
-
This compound is intended for research and development use only and is not for human, veterinary, or cosmetic applications.[17]
Conclusion
This compound is a valuable building block for medicinal chemistry, combining the biologically active 2-aminothiazole core with a metabolically robust cyclopropyl group. Its physicochemical properties make it a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides a foundational understanding for researchers to synthesize, characterize, and explore the potential of this compelling molecule.
References
- 1. Buy this compound | 324579-90-0 [smolecule.com]
- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chemshuttle.com [chemshuttle.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. 2-Cyclopropyl-4-propan-2-yl-1,3-thiazol-5-amine | C9H14N2S | CID 62076846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Aminothiazole (96-50-4) 1H NMR spectrum [chemicalbook.com]
- 10. 2-Amino-4-methylthiazole (1603-91-4) 1H NMR spectrum [chemicalbook.com]
- 11. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 324579-90-0 this compound AKSci Y8725 [aksci.com]
An In-Depth Technical Guide to the Potential Mechanism of Action of 4-Cyclopropylthiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] This guide delves into the potential mechanism of action of a specific derivative, 4-Cyclopropylthiazol-2-amine. While direct, comprehensive studies on this molecule are not extensively documented in publicly available literature, a robust understanding of its potential biological activities can be extrapolated from the well-established pharmacology of the 2-aminothiazole class and the unique physicochemical properties imparted by the cyclopropyl moiety. This document synthesizes current knowledge to propose likely mechanisms, focusing on anticancer and anti-inflammatory pathways, and provides a detailed experimental framework for researchers to elucidate its precise molecular interactions and cellular effects.
Introduction: The 2-Aminothiazole Scaffold and the Significance of the Cyclopropyl Group
The 2-aminothiazole core is a versatile heterocyclic motif that forms the basis for a wide array of therapeutic agents, demonstrating activities that span anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][4] Its ability to engage in various biological interactions has cemented its importance in drug discovery.
The subject of this guide, this compound, is distinguished by a cyclopropyl group at the 4-position of the thiazole ring. The inclusion of a cyclopropyl group is a strategic decision in modern drug design, known to confer several advantageous properties:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5]
-
Increased Potency and Receptor Binding: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a bioactive conformation, promoting a more favorable and entropically stable interaction with its biological target.[6][7]
-
Improved Pharmacokinetic Profile: This moiety can increase brain permeability and reduce plasma clearance, contributing to a more desirable in vivo profile.[8]
This guide will, therefore, explore the probable mechanisms of action of this compound by first examining the known biological roles of the 2-aminothiazole scaffold and then considering how the cyclopropyl substituent may refine and enhance these activities.
Part 1: Postulated Mechanisms of Action Based on the 2-Aminothiazole Scaffold
The biological effects of 2-aminothiazole derivatives are diverse. Based on extensive literature, the most prominent and well-documented therapeutic potentials are in oncology and inflammation.
Potential Anticancer Mechanisms
The 2-aminothiazole scaffold is a frequent feature in potent anticancer agents, including the FDA-approved kinase inhibitor Dasatinib.[9] The potential anticancer activity of this compound can be hypothesized to occur through several interconnected mechanisms.
A primary mechanism for the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of protein tyrosine kinases (PTKs), which are critical regulators of cellular proliferation, survival, and migration and are often dysregulated in cancer.[10]
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key transducer of angiogenic signals. Its inhibition is an effective anti-cancer strategy. Several 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors.[10]
-
PI3Kα Inhibition: The PI3K/Akt signaling pathway is a crucial mediator of cell growth and survival. A number of 2-aminobenzothiazole compounds have been shown to be potent inhibitors of the PI3Kα kinase.[10]
The inhibition of these kinases by this compound would block downstream signaling, leading to decreased tumor growth and angiogenesis.
Numerous studies have confirmed that 2-aminothiazole derivatives can trigger programmed cell death in cancer cells.[11] This is often achieved by modulating the balance of the Bcl-2 family of proteins. A potential mechanism involves the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax, leading to mitochondrial permeabilization, cytochrome c release, and the activation of the caspase cascade.[11]
In addition to inducing apoptosis, these compounds can halt cancer cell proliferation by arresting the cell cycle at key checkpoints.[11] Flow cytometry analyses of cells treated with various 2-aminothiazole derivatives have shown accumulation in the G0/G1 or G2/M phases of the cell cycle, preventing entry into mitosis.[11]
Table 1: Representative In Vitro Cytotoxicity of Various 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value |
| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM |
| TH-39 | K562 (Leukemia) | 0.78 µM |
| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM |
This table is a compilation of data from reference[11] and serves to illustrate the general potency of the compound class.
Figure 1: Hypothetical anticancer signaling pathway for this compound.
Potential Anti-inflammatory Mechanisms
The 2-aminothiazole scaffold is also integral to compounds with significant anti-inflammatory properties. The mechanism likely involves the inhibition of key enzymes in inflammatory pathways.
Cyclooxygenase (COX) and lipoxygenase (LOX) are critical enzymes in the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. Several 2-aminothiazole derivatives have been reported to be dual inhibitors of COX and 15-LOX, suggesting a broad-spectrum anti-inflammatory effect.[1][12] Inhibition of these enzymes would reduce the production of inflammatory mediators, thereby alleviating the inflammatory response.
While direct evidence for this compound is pending, related thiazole derivatives have been shown to suppress inflammation by modulating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. Inhibition of IKKβ phosphorylation by these compounds prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like TNF-α and IL-1β.
Figure 2: Postulated anti-inflammatory signaling pathway for this compound.
Part 2: A Proposed Experimental Framework for Elucidating the Mechanism of Action
To move from postulated to confirmed mechanisms, a systematic experimental approach is required. The following protocols provide a logical workflow for characterizing the biological activity of this compound.
Figure 3: A logical experimental workflow for MoA elucidation.
Initial Phenotypic Screening
The first step is to determine the primary biological effect of the compound in cellular models.
Protocol 1: Broad-Spectrum Antiproliferative Assay (CCK-8)
-
Objective: To assess the cytotoxic or cytostatic effects of this compound across a panel of human cancer cell lines.
-
Methodology:
-
Cell Seeding: Seed various cancer cell lines (e.g., A549-lung, MCF-7-breast, K562-leukemia) in 96-well plates at an appropriate density (e.g., 2 x 10⁴ cells/well) and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Treat the cells with a range of concentrations for 72 hours.[13] Include a vehicle control (e.g., DMSO).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
Target Identification and Validation
If the compound shows significant antiproliferative activity, the next step is to identify its direct molecular target(s).
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
-
Objective: To identify cellular proteins that physically bind to this compound.
-
Methodology:
-
Cell Lysis: Prepare a total protein lysate from a sensitive cell line identified in Protocol 1.[14]
-
Compound Incubation: Divide the lysate into two aliquots. Treat one with this compound (at a concentration known to be effective) and the other with a vehicle control. Incubate at room temperature for 1 hour.[14]
-
Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both aliquots and incubate for a set time (e.g., 30 minutes). The principle is that a protein bound to the drug will be protected from proteolytic digestion.[14]
-
Quench and Analyze: Stop the digestion by adding a protease inhibitor and heating.
-
Visualization: Run the digested lysates on an SDS-PAGE gel. A protein band that is present or more intense in the drug-treated lane compared to the control lane is a candidate target.
-
Identification: Excise the protected band and identify the protein using mass spectrometry.
-
Pathway Analysis and Mechanism Confirmation
Once a target is validated, the final step is to confirm its effect on downstream cellular pathways.
Protocol 3: Apoptosis Assay via Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis and distinguish it from necrosis.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours.[13]
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark at room temperature for 15-20 minutes.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells.
-
Annexin V-positive, PI-negative: Early apoptotic cells.
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells.
-
-
Conclusion
This compound is a compound of significant interest due to its foundation on the versatile 2-aminothiazole scaffold and the inclusion of a strategically important cyclopropyl group. While its precise mechanism of action awaits direct experimental confirmation, a strong hypothesis based on extensive research into related analogues points toward potent anticancer and anti-inflammatory activities. These effects are likely mediated through the inhibition of key enzymes such as protein kinases (VEGFR-2, PI3K), COX, and LOX, leading to the induction of apoptosis, cell cycle arrest, and suppression of inflammatory signaling pathways. The cyclopropyl moiety is expected to enhance these activities by improving metabolic stability and binding affinity.
The experimental framework provided in this guide offers a clear and logical path for researchers to systematically investigate these hypotheses, moving from broad phenotypic effects to specific target identification and pathway elucidation. Such studies are critical to unlocking the full therapeutic potential of this compound and advancing it as a candidate for further drug development.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. nbinno.com [nbinno.com]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Network pharmacology-based investigation and experimental validation of the mechanism of scutellarin in the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Experimental training in molecular pharmacology education based on drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Thiazole Scaffold and the Significance of the Cyclopropyl Moiety
An In-Depth Technical Guide to the Biological Activity of 4-Cyclopropylthiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives. As a Senior Application Scientist, the following content is structured to deliver not just data, but actionable insights, grounded in established scientific principles and methodologies. We will explore the causality behind experimental designs and present self-validating protocols to ensure scientific integrity.
The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, found in a variety of natural products like vitamin B1 (thiamine) and in numerous approved pharmaceuticals, including the antiretroviral drug Ritonavir and the anticancer agent Tiazofurin.[1][2][3] The versatility of the thiazole nucleus allows for substitutions at various positions, leading to a diverse range of biological activities such as anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4][5]
The focus of this guide, the this compound scaffold, introduces a unique structural feature: the cyclopropyl group. This small, strained ring is not merely a passive substituent. Its distinct electronic and steric properties can significantly influence a molecule's pharmacokinetic profile, including metabolic stability and membrane permeability.[6][7] The rigidity of the cyclopropyl group can also lock the molecule into a specific conformation, enhancing its binding affinity to biological targets.[7] This strategic combination of the proven thiazole pharmacophore with the modulating cyclopropyl group makes these derivatives a compelling area of research for novel therapeutic agents.[6]
Synthetic Strategies for this compound Derivatives
The reliable synthesis of the core scaffold and its derivatives is paramount for systematic biological evaluation. The Hantzsch thiazole synthesis remains the most prevalent and robust method for constructing the 2-aminothiazole ring system.[6][8]
Core Principle of Hantzsch Synthesis: This reaction involves the condensation of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form the 2-aminothiazole ring.[8] The choice of the α-haloketone precursor is critical as it directly determines the substituent at the C4 position of the thiazole ring. For the synthesis of the derivatives discussed here, 1-bromo-1-cyclopropyl-ethanone would be the key starting material.
Below is a generalized workflow for the Hantzsch synthesis of a this compound derivative.
Figure 1: Generalized workflow for Hantzsch thiazole synthesis.
Further derivatization can be achieved through nucleophilic substitution at the 2-amino group, allowing for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).[6]
Spectrum of Biological Activities
The this compound scaffold has been investigated for several key therapeutic applications, primarily leveraging the established pharmacological potential of thiazole derivatives.
Anti-inflammatory and Analgesic Activity
Inflammation is a biological response mediated by complex signaling pathways, prominently involving the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes which produce prostaglandins and leukotrienes from arachidonic acid.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) often target these enzymes. Thiazole derivatives have emerged as potent inhibitors of both COX and LOX pathways.[10][11][12]
Mechanism Insight: Studies on structurally related 4-(thiophen-2-yl)thiazol-2-amine derivatives have demonstrated potent and selective inhibition of COX-2 over COX-1.[11][12] This selectivity is a critical objective in modern anti-inflammatory drug design, as COX-1 inhibition is associated with gastrointestinal side effects, while COX-2 is primarily upregulated at sites of inflammation. The thiazole core is believed to effectively bind to the active sites of these enzymes.[12]
Figure 2: Inhibition of the Arachidonic Acid Pathway by Thiazole Derivatives.
Quantitative Data Summary: The following table summarizes the in vitro inhibitory activity of representative 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which serve as structural analogs to inform the potential of cyclopropyl-containing counterparts.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |
| 5d | 85.50 | 0.76 | 23.08 | 112 | [11] |
| 5e | 99.80 | 0.80 | 38.46 | 124 | [11] |
| Aspirin | 15.32 | - | - | - | [11] |
| Celecoxib | - | 0.05 | - | - | [11] |
| Zileuton | - | - | 11.00 | - | [11] |
| Table 1: In Vitro Anti-inflammatory Activity of Thiazole Derivatives. |
Anticancer Activity
The development of novel chemotherapeutic agents with improved efficacy and selectivity remains a high priority. Thiazole derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including breast, lung, and leukemia.[13][14]
Mechanism Insight: The anticancer effects of thiazoles are often multifactorial. They have been shown to induce apoptosis, inhibit key signaling pathways involved in cell proliferation, and target specific enzymes. For example, some 2-aminothiazole derivatives have shown potent inhibitory effects against GMP synthetase, an enzyme crucial for DNA synthesis.[14] Molecular docking studies suggest that the thiazole ring can form key interactions within the binding pockets of target proteins.
Quantitative Data Summary: The table below presents the cytotoxic activity of representative 4-(4-bromophenyl)-thiazol-2-amine derivatives against the MCF7 human breast cancer cell line.
| Compound | GI₅₀ (µM) against MCF7 | Reference |
| p2 | 1.1 | |
| p3 | 1.5 | |
| p4 | 1.9 | |
| 5-Fluorouracil (Standard) | 0.8 | |
| Table 2: In Vitro Anticancer Activity of Thiazole Derivatives. |
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents. The thiazole scaffold is a component of several clinically used antibiotics and antifungals.[3][15] Derivatives of 2-aminothiazole have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][16]
Mechanism Insight: The precise mechanism of antimicrobial action can vary, but it is often attributed to the disruption of essential cellular processes in the pathogen, such as cell wall synthesis, protein synthesis, or DNA replication. The lipophilic nature of many thiazole derivatives facilitates their passage through microbial cell membranes.
Experimental Protocols and Methodologies
To ensure reproducibility and reliability, this section provides detailed, step-by-step protocols for the synthesis and biological evaluation of this compound derivatives.
Protocol: Synthesis of 4-(4-chlorothiophen-2-yl)thiazol-2-amine (Analog Model)
This multi-step protocol is adapted from established literature and serves as a template that can be modified for a cyclopropyl analog by substituting the starting ketone.[10][12]
Rationale: This procedure follows the Hantzsch synthesis pathway. Bromination of the α-carbon of the ketone creates the necessary electrophilic site for cyclization with thiourea. Each step includes purification to ensure the intermediate's integrity before proceeding, which is crucial for achieving a good final yield.
Step-by-Step Methodology:
-
Step 1: Bromination of the Ketone.
-
Dissolve 1-(4-chlorothiophen-2-yl)ethan-1-one (1.0 equivalent) in diethyl ether.
-
Add bromine (1.0 equivalent) dropwise at room temperature and stir until the reaction is complete (monitored by TLC).
-
Evaporate the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-chlorothiophen-2-yl)ethan-1-one.
-
-
Step 2: Hantzsch Cyclization.
-
Dissolve the crude brominated product (1.0 equivalent) in ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Reflux the mixture at 80°C for 3-4 hours.
-
Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to precipitate the product.
-
-
Step 3: Purification.
-
Filter the resulting solid precipitate and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 4-(4-chlorothiophen-2-yl)thiazol-2-amine.
-
-
Step 4: Characterization.
-
Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry.[15]
-
Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a colorimetric inhibitor screening assay to determine the IC₅₀ value of a test compound against COX-2.
Rationale: This assay measures the peroxidase activity of COX. The enzyme oxidizes a chromogenic substrate, and the resulting color change is measured spectrophotometrically. An inhibitor will reduce the rate of this reaction, allowing for quantification of its potency. Using a known selective inhibitor like Celecoxib as a positive control validates the assay's performance.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the test compound in assay buffer.
-
Reconstitute the COX-2 enzyme and the heme cofactor according to the manufacturer's instructions.
-
-
Assay Procedure (96-well plate format):
-
Add 150 µL of assay buffer to each well.
-
Add 10 µL of heme to all wells.
-
Add 10 µL of the diluted test compound or control (DMSO for negative control, Celecoxib for positive control).
-
Add 10 µL of COX-2 enzyme solution and mix. Incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of arachidonic acid substrate solution.
-
-
Data Collection:
-
Immediately measure the absorbance at 570 nm using a plate reader.[10]
-
Take readings every minute for 5-10 minutes.
-
-
Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the negative control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protocol: In Vitro Anticancer MTT Assay
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Rationale: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. This provides a robust method to quantify the cytotoxic effects of a compound.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF7) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a standard drug (e.g., 5-Fluorouracil).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Figure 3: General workflow for the biological screening of new derivatives.
Conclusion and Future Perspectives
Derivatives of this compound represent a promising class of compounds with a demonstrated potential for broad biological activity. The strategic incorporation of the cyclopropyl group onto the pharmacologically active thiazole core provides a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. The existing literature on analogous structures strongly supports their potential as anti-inflammatory, anticancer, and antimicrobial agents.
Future research should focus on synthesizing and screening a broader library of this compound derivatives to build a comprehensive Structure-Activity Relationship (SAR) profile. Advanced studies should aim to elucidate the precise molecular mechanisms of action for the most potent compounds and validate the in vitro findings through well-designed in vivo animal models for inflammation, cancer, and infectious diseases. The integration of computational tools, such as molecular docking and ADME prediction, will be invaluable in guiding the rational design of the next generation of therapeutics based on this versatile scaffold.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. ijrpr.com [ijrpr.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy this compound | 324579-90-0 [smolecule.com]
- 7. 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Synthesis of 4-Cyclopropylthiazol-2-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, integral to numerous natural and synthetic compounds with a wide spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the discovery and synthesis of a promising class of compounds: 4-cyclopropylthiazol-2-amine analogs. We will delve into the rationale behind the incorporation of the cyclopropyl moiety, explore established and modern synthetic pathways, detail experimental protocols, and discuss the principles of structure-activity relationship (SAR) studies crucial for optimizing therapeutic potential. This document is intended to serve as a practical and insightful resource for researchers engaged in the design and development of novel thiazole-based therapeutics.
Introduction: The Therapeutic Significance of the Thiazole Scaffold
The five-membered heterocyclic ring containing sulfur and nitrogen, known as thiazole, is a privileged structure in drug discovery.[2][3] Its derivatives have demonstrated a remarkable range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][4] The aromatic nature of the thiazole ring allows for various chemical modifications, enabling chemists to fine-tune the steric and electronic properties of the molecule to enhance biological activity and pharmacokinetic profiles.[3]
The 2-aminothiazole moiety, in particular, is a common feature in many biologically active compounds and serves as a versatile building block for the synthesis of more complex molecules.[5][6] However, it is also recognized as a potential "frequent hitter" in high-throughput screening, necessitating careful validation of its biological targets.[5][7]
The Cyclopropyl Moiety: A Unique Structural Element
The incorporation of a cyclopropyl group into drug candidates is a well-established strategy in medicinal chemistry. This small, strained ring system imparts unique conformational rigidity and metabolic stability. Its pseudo-unsaturated character allows it to engage in electronic interactions with biological targets, often leading to enhanced binding affinity and potency. Furthermore, the cyclopropyl group can favorably influence a molecule's lipophilicity and metabolic profile, improving its drug-like properties.
The strategic placement of a cyclopropyl group at the 4-position of the thiazole ring in this compound creates a novel chemical space with the potential for unique biological activities.
Synthetic Strategies for this compound and its Analogs
The synthesis of 4-substituted-2-aminothiazoles is most commonly achieved through the Hantzsch thiazole synthesis.[8][9] This robust and versatile reaction has been a mainstay in heterocyclic chemistry for over a century.
The Hantzsch Thiazole Synthesis: A Classic Approach
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[8] For the synthesis of this compound, the key starting materials are a suitable α-halocyclopropylketone and thiourea.
Core Reaction:
The mechanism proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[10]
-
Reactant Preparation: Dissolve the α-halocyclopropylketone (1.0 eq) and thiourea (1.1 eq) in a suitable solvent, such as ethanol or methanol.
-
Reaction: Heat the mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium carbonate solution) to precipitate the product.[10]
-
Purification: Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Table 1: Representative Solvents and Bases for Hantzsch Synthesis
| Solvent | Base | Typical Reaction Temperature |
| Ethanol | Sodium Bicarbonate | Reflux (~78 °C) |
| Methanol | Sodium Carbonate | Reflux (~65 °C) |
| Isopropanol | Triethylamine | 80 °C |
Note: The choice of solvent and base can influence reaction time and yield. Acidic conditions can sometimes alter the regioselectivity of the reaction.[11]
Modern Synthetic Methodologies
While the Hantzsch synthesis remains highly effective, modern organic chemistry offers several alternative and complementary approaches for the synthesis of thiazole derivatives.[12] These methods may offer advantages in terms of substrate scope, reaction conditions, and functional group tolerance.
One such approach involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[13]
-
Reactant Mixture: Combine the α-halocyclopropylketone (1.0 eq) and N-substituted thiourea (1.1 eq) in a microwave-safe reaction vessel with a minimal amount of a high-boiling point solvent (e.g., ethanol, DMF).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 10-30 minutes).
-
Work-up and Purification: Follow the same work-up and purification procedures as described for the conventional Hantzsch synthesis.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound analogs via the Hantzsch reaction.
Structure-Activity Relationship (SAR) Studies
Once a series of this compound analogs has been synthesized, the next critical step is to evaluate their biological activity and establish a structure-activity relationship (SAR).[14] SAR studies aim to identify the key structural features responsible for the observed biological effects and to guide the design of more potent and selective compounds.[14][15][16]
Key Modification Points for SAR Exploration
For this compound analogs, several positions on the molecule can be systematically modified to probe the SAR.
-
The 2-Amino Group: The primary amine at the 2-position is a key handle for derivatization. It can be acylated, alkylated, or incorporated into various functional groups to explore interactions with the biological target.[4][13]
-
The Cyclopropyl Group: While the core focus is on 4-cyclopropyl analogs, minor modifications to the cyclopropyl ring (e.g., substitution) can be explored, although this is synthetically more challenging.
-
The 5-Position of the Thiazole Ring: The 5-position can be substituted with various groups to probe steric and electronic requirements at this position.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. mdpi.com [mdpi.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. synarchive.com [synarchive.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Thiazole synthesis [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamscience.com [benthamscience.com]
An In-depth Technical Guide to the Predicted Spectroscopic Data of 4-Cyclopropylthiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-Cyclopropylthiazol-2-amine (CAS No. 324579-90-0). In the absence of publicly available experimental spectra, this document serves as a valuable resource for researchers, scientists, and drug development professionals by offering well-founded predictions for its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in established principles of spectroscopic interpretation and analysis of analogous structures. Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring and validating this data, ensuring a self-validating framework for future research.
Introduction
This compound is a heterocyclic compound featuring a 2-aminothiazole core substituted with a cyclopropyl group at the 4-position. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The incorporation of a cyclopropyl ring is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate physicochemical properties. A thorough understanding of the spectroscopic characteristics of this molecule is paramount for its synthesis, purification, and characterization in research and development settings.
This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering a foundational dataset for researchers working with this compound.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The following diagram illustrates the structure and atom numbering scheme for this compound, which will be referenced throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectroscopic Data
The proton Nuclear Magnetic Resonance (¹H NMR) spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ is detailed below.
Predicted ¹H NMR Data Table
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.5 - 7.0 | s | 2H | -NH₂ (Amino) |
| ~6.2 - 6.5 | s | 1H | H-5 (Thiazole ring) |
| ~1.8 - 2.2 | m | 1H | H-7 (Cyclopropyl CH) |
| ~0.8 - 1.2 | m | 2H | H-8a, H-9a (Cyclopropyl CH₂) |
| ~0.5 - 0.8 | m | 2H | H-8b, H-9b (Cyclopropyl CH₂) |
Rationale for Predicted Chemical Shifts
-
-NH₂ Protons: The protons of the primary amine group are expected to appear as a broad singlet in the region of 6.5-7.0 ppm. The chemical shift and peak shape can be highly variable, influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange. In ¹H NMR spectra of similar 2-aminothiazole derivatives, the protons of the –NH₂ group appeared as a singlet in the region of 4.9 ppm[1].
-
Thiazole Ring Proton (H-5): The single proton on the thiazole ring is anticipated to resonate as a singlet between 6.2 and 6.5 ppm. Its chemical shift is influenced by the electron-donating effect of the amino group and the electronic nature of the cyclopropyl substituent. Heteroaromatic protons in thiazole derivatives typically appear in the region of 6.7 ppm[1].
-
Cyclopropyl Protons (H-7, H-8, H-9): The cyclopropyl protons will exhibit a complex multiplet pattern due to geminal and vicinal coupling. The methine proton (H-7) is expected to be the most downfield of the cyclopropyl protons, likely appearing as a multiplet between 1.8 and 2.2 ppm. The four methylene protons (H-8 and H-9) will be diastereotopic and are predicted to resonate as two separate multiplets in the upfield region, between 0.5 and 1.2 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: The ¹H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
Predicted ¹³C NMR Spectroscopic Data
The ¹³C Nuclear Magnetic Resonance spectrum provides information about the carbon framework of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound is presented below.
Predicted ¹³C NMR Data Table
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168 | C-2 (C-NH₂) |
| ~145 | C-4 (C-Cyclopropyl) |
| ~105 | C-5 (CH) |
| ~10 - 15 | C-7 (Cyclopropyl CH) |
| ~5 - 10 | C-8, C-9 (Cyclopropyl CH₂) |
Rationale for Predicted Chemical Shifts
-
C-2: This carbon, bonded to two nitrogen atoms, is expected to be the most downfield signal, around 168 ppm.
-
C-4: The quaternary carbon of the thiazole ring attached to the cyclopropyl group is predicted to appear at approximately 145 ppm.
-
C-5: The methine carbon of the thiazole ring is expected to be the most upfield of the ring carbons, at around 105 ppm.
-
Cyclopropyl Carbons (C-7, C-8, C-9): The carbons of the strained cyclopropyl ring are characteristically found in the upfield region of the spectrum. The methine carbon (C-7) is predicted to be around 10-15 ppm, while the two equivalent methylene carbons (C-8 and C-9) are expected at approximately 5-10 ppm.
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: The ¹³C NMR spectrum should be acquired on the same NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 200-220 ppm) is required. A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with the solvent signal used for chemical shift calibration (e.g., DMSO-d₆ at 39.52 ppm).
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data Table
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of primary amine |
| 3100 - 3000 | Medium | C-H stretching (cyclopropyl and thiazole C-H) |
| 2950 - 2850 | Medium | C-H stretching (aliphatic) |
| 1650 - 1580 | Strong | N-H bending (scissoring) of primary amine |
| ~1550 | Strong | C=N stretching (thiazole ring) |
| ~1450 | Medium | C=C stretching (thiazole ring) |
| 1335 - 1250 | Strong | C-N stretching (aromatic amine) |
| ~1020 | Medium | C-S stretching (thiazole ring) |
Rationale for Predicted IR Absorptions
-
N-H Vibrations: As a primary amine, two distinct N-H stretching bands are expected in the 3400-3250 cm⁻¹ region. A strong N-H bending vibration should also be present around 1650-1580 cm⁻¹.
-
C-H Stretching: The C-H bonds of the cyclopropyl and thiazole rings will show stretching absorptions slightly above 3000 cm⁻¹.
-
Thiazole Ring Vibrations: The C=N and C=C stretching vibrations within the thiazole ring are expected to produce strong absorptions around 1550 cm⁻¹ and 1450 cm⁻¹, respectively. The C-S stretch is typically observed at a lower frequency, around 1020 cm⁻¹.
-
C-N Stretching: A strong band corresponding to the stretching of the C-N bond of the aromatic amine is predicted in the 1335-1250 cm⁻¹ range.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Predicted Mass Spectrum Data Table
| Predicted m/z | Ion | Notes |
| 140 | [M]⁺ | Molecular ion peak. The odd molecular weight is consistent with the presence of an odd number of nitrogen atoms (the Nitrogen Rule). |
| 113 | [M - HCN]⁺ | Loss of hydrogen cyanide from the thiazole ring. |
| 98 | [M - C₃H₆]⁺ | Loss of propene from the cyclopropyl group. |
| 69 | [C₃H₃N₂]⁺ | Fragment corresponding to the 2-aminothiazole ring after loss of the cyclopropyl group. |
Predicted Fragmentation Pathway
The molecular ion of this compound is expected to undergo fragmentation through several key pathways, including cleavage of the cyclopropyl ring and fragmentation of the thiazole ring.
Caption: A plausible fragmentation pathway for this compound in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Conclusion
This technical guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. While experimental verification is essential, these predictions offer a robust starting point for the identification and characterization of this compound. The provided experimental protocols outline the necessary steps for researchers to acquire and confirm this spectroscopic data, thereby contributing to the broader scientific understanding of this and related molecules.
References
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Cyclopropylthiazol-2-amine Derivatives as Potent Kinase Inhibitors
This guide provides a comprehensive analysis of the 4-cyclopropylthiazol-2-amine core, a privileged scaffold in modern medicinal chemistry. We will delve into the intricate structure-activity relationships (SAR) that govern its biological activity, with a particular focus on its role as a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
Introduction: The Rise of the this compound Scaffold
The 2-aminothiazole moiety is a cornerstone in the development of biologically active compounds, featured in numerous approved drugs.[1] Its ability to engage in key hydrogen bonding interactions and serve as a versatile scaffold for chemical modification has made it a favorite among medicinal chemists. The introduction of a cyclopropyl group at the 4-position of the thiazole ring confers a unique set of properties that have proven advantageous in drug design.
The cyclopropyl group is a "bioisostere" of a phenyl ring but with a lower molecular weight and increased three-dimensionality. This compact, rigid structure can enhance metabolic stability, improve lipophilicity, and provide a favorable vector for binding to protein targets. In the context of the this compound core, this strategic substitution has been instrumental in the development of potent and selective kinase inhibitors.
A significant breakthrough in the application of this scaffold has been its identification as a key component in a series of highly potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[2] CDK9, in complex with its cyclin T partner, plays a crucial role in the regulation of transcriptional elongation.[3] Its dysregulation is implicated in various cancers, making it a compelling target for therapeutic intervention.[1][3] This guide will therefore focus on the SAR of this compound derivatives primarily through the lens of CDK9 inhibition.
The Strategic Importance of the C4-Cyclopropyl Group
The decision to incorporate a cyclopropyl group at the C4 position is a calculated one, driven by several key principles of medicinal chemistry. Understanding these motivations is crucial to appreciating the SAR of the entire scaffold.
-
Metabolic Stability: The cyclopropyl ring is generally more resistant to metabolic degradation compared to other small alkyl or aryl groups. This can lead to an improved pharmacokinetic profile, including a longer half-life in vivo.
-
Lipophilicity and Solubility: The cyclopropyl moiety can fine-tune the lipophilicity of a molecule, which is a critical parameter for cell permeability and overall drug-likeness.
-
Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the substituent in a specific orientation, which can be beneficial for binding to the target protein by reducing the entropic penalty of binding.
-
Vectorial Exploration of Binding Pockets: The three-dimensional nature of the cyclopropyl group allows for the exploration of hydrophobic pockets within the kinase active site that may not be accessible to flat aromatic rings.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Key advantages of the C4-cyclopropyl substituent."
Structure-Activity Relationship (SAR) Analysis
The biological activity of the this compound scaffold can be systematically modulated by chemical modifications at two primary positions: the 2-amino group and the 5-position of the thiazole ring.
SAR at the C2-Amino Position
The 2-amino group is a critical interaction point with the target kinase, often forming hydrogen bonds with the hinge region of the ATP-binding site. Modifications at this position have a profound impact on potency and selectivity.
| R Group (at 2-amino position) | Modification | Effect on CDK9 Activity | Rationale |
| -H | Unsubstituted amine | Baseline activity | Provides essential hydrogen bond donor. |
| -CH3 | Methylation | Often maintained or slightly improved potency | Small alkyl groups are generally well-tolerated and can fill small hydrophobic pockets. |
| -C(O)CH3 | Acetylation | Generally decreases activity | The introduction of a carbonyl group can alter the electronics and steric profile, potentially disrupting key interactions. |
| Aryl/Heteroaryl | Arylation | Can significantly increase potency | Allows for the exploration of additional binding pockets and the formation of favorable pi-stacking or hydrophobic interactions. |
| Substituted Pyrimidine | Phenylaminopyrimidine | Leads to highly potent and selective inhibitors | This substitution pattern has been extensively optimized to create a new class of CDK9 inhibitors with nanomolar potency.[2][4] |
dot graph SAR_C2 { rankdir=LR; node [shape=record, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#34A853"];
} caption="SAR at the C2-amino position of the 4-cyclopropylthiazole core."
SAR at the C5-Position of the Thiazole Ring
While the 4-cyclopropyl group is a key feature, modifications at the adjacent C5 position have also been explored to further optimize activity.
| R' Group (at 5-position) | Modification | Effect on CDK9 Activity | Rationale |
| -H | Unsubstituted | Baseline activity | |
| -Acetyl | Acetylation | Can be a handle for further functionalization | The acetyl group can be used as a synthetic intermediate to build more complex structures that can interact with the solvent-exposed region of the kinase.[2] |
| -Aryl/Heteroaryl | Arylation | Can enhance potency | Similar to the C2-amino position, aryl groups at C5 can engage in additional favorable interactions with the target protein. |
Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of this compound derivatives as CDK9 inhibitors.
Synthesis of 4-Cyclopropyl-N-methylthiazol-2-amine (Intermediate)[2]
This protocol outlines the synthesis of a key intermediate in the development of more complex CDK9 inhibitors.
-
Bromination of 1-cyclopropylethanone: To a solution of 1-cyclopropylethanone in a suitable solvent (e.g., methanol), add bromine dropwise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Thiazole formation (Hantzsch reaction): The resulting 2-bromo-1-cyclopropylethanone is reacted with 1-methylthiourea in a suitable solvent (e.g., ethanol) under reflux.
-
Work-up and purification: After completion of the reaction, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 4-cyclopropyl-N-methylthiazol-2-amine.
dot graph Synthesis { rankdir=LR; node [shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#EA4335"];
} caption="Synthetic scheme for a key intermediate."
CDK9/Cyclin T1 Kinase Assay (Luminescence-based)[5]
This assay measures the amount of ADP produced in the kinase reaction, which correlates with kinase activity.
-
Reagent Preparation: Prepare solutions of CDK9/Cyclin T1 enzyme, substrate peptide, ATP, and the test inhibitor in kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the enzyme/substrate mix. Initiate the reaction by adding the ATP solution. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal using luciferase.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
dot graph Assay { node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853"];
} caption="Luminescence-based CDK9 kinase assay workflow."
Cellular Assay for CDK9 Inhibition: Phosphorylation of RNA Polymerase II[3]
This assay assesses the ability of an inhibitor to block the activity of CDK9 in a cellular context.
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., a cancer cell line with known CDK9 dependency) and treat with various concentrations of the test inhibitor for a defined period.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated form of the C-terminal domain of RNA Polymerase II (at Serine 2), a direct substrate of CDK9. Also, probe with an antibody for total RNA Polymerase II as a loading control.
-
Detection: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the extent of inhibition of RNA Polymerase II phosphorylation at different inhibitor concentrations.
Conclusion and Future Directions
The this compound scaffold has emerged as a highly promising core for the development of potent and selective kinase inhibitors, with CDK9 being a particularly important target. The strategic incorporation of the cyclopropyl group at the C4 position confers favorable pharmacokinetic and pharmacodynamic properties. The SAR studies highlighted in this guide demonstrate that modifications at the C2-amino group are a key strategy for optimizing potency and selectivity.
Future research in this area will likely focus on:
-
Exploration of Novel C2-Substituents: The design and synthesis of new and diverse substituents at the 2-amino position to further enhance selectivity and explore interactions with less conserved regions of the kinase active site.
-
Targeting Other Kinases: While CDK9 is a primary target, the this compound scaffold may be amenable to modification to target other kinases of therapeutic interest.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds will need to be advanced into preclinical and clinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
This in-depth technical guide provides a solid foundation for researchers to build upon in their quest to develop the next generation of kinase inhibitors based on the versatile this compound scaffold.
References
- 1. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
Potential therapeutic targets of 4-Cyclopropylthiazol-2-amine
An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-Cyclopropylthiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide focuses on a specific, yet underexplored, member of this family: this compound. While direct research on this compound is nascent, the extensive body of literature on its structural analogs provides a strong foundation for predicting its potential therapeutic applications and for designing a rigorous research program to validate these predictions. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to uncovering the therapeutic targets of this compound. We will delve into the established pharmacology of related thiazole derivatives, propose a comprehensive workflow for target identification and validation, and provide detailed experimental protocols to empower further investigation.
Part 1: Extrapolating Potential from a Privileged Scaffold: Established Targets of 2-Aminothiazole Derivatives
The therapeutic promise of this compound can be inferred from the well-documented activities of its structural relatives. The thiazole ring, often combined with an amine at the 2-position, is a versatile pharmacophore that has been successfully leveraged to target key nodes in various disease pathologies.
Anti-Inflammatory and Neuroprotective Targets
A significant body of research points to the potent anti-inflammatory properties of 2-aminothiazole derivatives, particularly in the context of neuroinflammation. The primary signaling pathways implicated are the NF-κB and NLRP3 inflammasome pathways.
-
NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2. Studies on N-adamantyl-4-methylthiazol-2-amine (KHG26693) have shown that it can suppress LPS-induced brain inflammation by inhibiting the phosphorylation of NF-κB and IκBα through the inactivation of IKKβ.[1]
-
NLRP3 Inflammasome Pathway: The NLRP3 inflammasome is a multi-protein complex that plays a critical role in innate immunity by activating caspase-1 and inducing the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is a hallmark of many chronic inflammatory diseases.[2][3][4] The derivative N-cyclooctyl-5-methylthiazol-2-amine hydrobromide (KHG26700) has been demonstrated to attenuate the expression of pro-inflammatory cytokines in microglial cells by suppressing the activation of the NLRP3 inflammasome.[2][3][4]
References
- 1. N-adamantyl-4-methylthiazol-2-amine suppresses lipopolysaccharide-induced brain inflammation by regulating NF-κB signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide-induced inflammatory response through attenuation of NLRP3 activation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide-induced inflammatory response through attenuation of NLRP3 activation in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide-induced inflammatory response through attenuation of NLRP3 activation in microglial cells | Semantic Scholar [semanticscholar.org]
The 2-Aminothiazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The 2-aminothiazole moiety stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent appearance in a multitude of biologically active compounds.[1] Its unique structural and electronic properties allow it to serve as a versatile template for designing therapeutic agents across a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[2] This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 2-aminothiazole derivatives, offering field-proven insights for researchers and drug development professionals.
Synthetic Strategies: The Hantzsch Synthesis as a Workhorse
The most fundamental and widely employed method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[3] This robust condensation reaction offers a straightforward and efficient route to a diverse array of substituted 2-aminothiazoles.
The causality behind its prevalence lies in the accessibility of the starting materials and the reliability of the reaction. The mechanism involves the reaction of an α-haloketone with a thiourea derivative. The nucleophilic sulfur of the thiourea attacks the electrophilic carbon of the α-haloketone, initiating a cascade of intramolecular cyclization and dehydration steps to yield the final thiazole ring.[4]
Workflow for Hantzsch Thiazole Synthesis
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Self-Validating Experimental Protocol: Synthesis of a Representative 2-Aminothiazole Derivative
This protocol describes the synthesis of N-(4-phenylthiazol-2-yl)acetamide, a common derivative, illustrating the practical application of the Hantzsch reaction.
Materials:
-
2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)
-
N-acetylthiourea
-
Ethanol
-
Sodium bicarbonate
-
Deionized water
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-acetylthiourea (1.18 g, 10 mmol) in 30 mL of ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 2-bromo-1-phenylethan-1-one (1.99 g, 10 mmol).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Insight: Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions, while ethanol serves as a polar protic solvent that can solvate the ionic intermediates.
-
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate to quench any remaining acid.
-
Purification: Filter the solid precipitate and wash it with cold deionized water. The crude product can be further purified by recrystallization from ethanol to yield the pure N-(4-phenylthiazol-2-yl)acetamide.
-
Validation: The identity and purity of the final compound must be confirmed through standard analytical techniques:
-
¹H NMR: To confirm the proton environment of the synthesized structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
-
Therapeutic Applications and Structure-Activity Relationships (SAR)
The versatility of the 2-aminothiazole scaffold is evident in its presence in numerous FDA-approved drugs and clinical candidates.[5][6] The ability to easily modify the substituents at the N-2, C-4, and C-5 positions allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1]
Anticancer Activity: A Case Study of Kinase Inhibition
2-Aminothiazole derivatives have shown remarkable success as anticancer agents, particularly as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cancer progression.[5]
Dasatinib: A Pan-Src Family Kinase Inhibitor
Dasatinib (Sprycel®) is a potent oral inhibitor of multiple tyrosine kinases, including the BCR-ABL fusion protein (implicated in chronic myeloid leukemia) and Src family kinases.[7] The 2-aminothiazole core of Dasatinib serves as a key pharmacophore, anchoring the molecule within the ATP-binding pocket of the target kinases.
Structure-Activity Relationship (SAR) Insights for Kinase Inhibitors:
The development of Dasatinib and other related kinase inhibitors has provided valuable SAR insights.[7][8]
-
N-2 Position: The amino group at the N-2 position is crucial for activity, often forming a key hydrogen bond with the hinge region of the kinase ATP-binding site. Substitution on this amine with specific heterocyclic rings, as seen in Dasatinib, can significantly enhance potency and selectivity.
-
C-4 and C-5 Positions: Modifications at these positions are used to modulate potency, selectivity, and physicochemical properties. For instance, introducing a carboxamide side chain at the C-5 position, as in Dasatinib, allows for interactions with solvent-exposed regions of the kinase, improving affinity and drug-like properties.[7]
BCR-ABL Signaling Pathway and Inhibition by Dasatinib
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of Dasatinib.
Antimicrobial and Anti-inflammatory Potential
Beyond oncology, 2-aminothiazole derivatives have demonstrated a broad spectrum of biological activities. They have been investigated as potent agents against various pathogens, including bacteria and fungi.[9] The mechanism of action in these cases can vary, from inhibiting essential enzymes in microbial metabolic pathways to disrupting cell wall synthesis.
In the context of inflammation, certain derivatives have been shown to inhibit enzymes like inducible nitric oxide synthase (iNOS), which is involved in the excessive production of nitric oxide during inflammatory processes.[10] SAR studies in this area have shown that the size and nature of substituents at the C-4 and C-5 positions are critical for achieving selective inhibition of iNOS over other isoforms.[10]
SAR Summary Table for 2-Aminothiazole Derivatives
| Position of Substitution | General Effect of Modification | Therapeutic Target Example |
| N-2 (Amino Group) | Introduction of aryl or heteroaryl groups can enhance binding affinity and selectivity. Often a key hydrogen bond donor. | Kinases (e.g., Src, Abl)[7] |
| C-4 Position | Substituents can influence potency and target selectivity. Aromatic rings are often favored. | Mycobacterium tuberculosis[11] |
| C-5 Position | Can be modified to improve pharmacokinetic properties (e.g., solubility) and introduce additional binding interactions. | Kinases, iNOS[7][10] |
Future Directions and Conclusion
The 2-aminothiazole scaffold continues to be a fertile ground for drug discovery.[12] Its synthetic tractability and proven success in delivering clinical candidates make it an attractive starting point for new therapeutic programs. Future research will likely focus on exploring novel substitution patterns to tackle emerging drug resistance and to develop inhibitors for new classes of biological targets. The application of computational modeling and structure-based drug design will further accelerate the optimization of lead compounds derived from this remarkable heterocyclic core.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 3. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
The Ascendant Role of the Cyclopropyl Moiety in Heterocyclic Antimicrobials: A Technical Guide for Drug Development Professionals
Preamble: A New Era in Antimicrobial Discovery
The relentless surge of antimicrobial resistance necessitates a paradigm shift in the discovery and development of novel therapeutic agents. In this landscape, the strategic incorporation of unique structural motifs to enhance potency, selectivity, and pharmacokinetic profiles has become paramount. Among these, the cyclopropyl group, a small, strained carbocycle, has emerged as a powerful tool in medicinal chemistry.[1][2] Its distinct stereoelectronic properties offer a compelling avenue for the design of next-generation antimicrobial agents. This in-depth technical guide provides a comprehensive overview of the antimicrobial properties of cyclopropyl-containing heterocycles, with a focus on their mechanisms of action, structure-activity relationships (SAR), and synthetic strategies. We will delve into both the well-established fluoroquinolone class and explore the burgeoning potential of other heterocyclic scaffolds, offering researchers, scientists, and drug development professionals a holistic understanding of this critical area of antimicrobial research.
I. The Fluoroquinolones: A Case Study in the Power of the Cyclopropyl Ring
The fluoroquinolone class of antibiotics stands as a testament to the profound impact of the cyclopropyl group on antimicrobial activity. The introduction of a cyclopropyl moiety at the N-1 position of the quinolone core, most notably in ciprofloxacin, marked a significant leap in potency and spectrum of activity.[3][4]
A. Mechanism of Action: Dual Targeting of Bacterial Topoisomerases
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[7][8]
-
DNA Gyrase: Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation and elongation of DNA replication.[8] Inhibition of DNA gyrase by fluoroquinolones prevents the relaxation of positively supercoiled DNA that accumulates ahead of the replication fork, leading to a cessation of DNA synthesis.[5][9]
-
Topoisomerase IV: Plays a critical role in the decatenation of newly replicated daughter chromosomes.[7][10] By inhibiting topoisomerase IV, fluoroquinolones prevent the segregation of intertwined circular DNA, ultimately leading to cell division arrest and bacterial cell death.[11]
The cyclopropyl group at the N-1 position of the fluoroquinolone scaffold is instrumental in this dual-targeting mechanism. It is believed to enhance the binding affinity of the drug to the enzyme-DNA complex, thereby stabilizing the cleavage complex and preventing the re-ligation of the DNA strands.[12][13] This leads to the accumulation of double-strand breaks in the bacterial chromosome, a lethal event for the cell.[6]
Caption: Mechanism of action of cyclopropyl-containing fluoroquinolones.
B. Structure-Activity Relationship (SAR): The Indispensable Cyclopropyl Moiety
The SAR of fluoroquinolones is well-documented, with several key structural features contributing to their potent antimicrobial activity.
| Position | Substituent | Impact on Activity |
| N-1 | Cyclopropyl | Optimal for broad-spectrum and potent activity. Enhances DNA gyrase inhibition. [4] Introduction of a fluorine atom to the cyclopropyl group can improve activity against Gram-positive bacteria.[14] |
| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase and antibacterial activity. |
| C-4 | Carbonyl | Essential for antibacterial activity. |
| C-6 | Fluorine | Significantly increases potency and cell penetration. |
| C-7 | Piperazinyl or other nitrogen-containing heterocycles | Modulates spectrum of activity and pharmacokinetic properties. |
| C-8 | Halogen or Methoxy | A fluorine or chlorine at C-8 can improve oral absorption, while a methoxy group often enhances activity against Gram-positive bacteria.[4] |
II. Beyond Fluoroquinolones: Exploring Other Antimicrobial Cyclopropyl-Containing Heterocycles
The success of the cyclopropyl group in fluoroquinolones has spurred its incorporation into a diverse array of other heterocyclic scaffolds, leading to the discovery of novel compounds with promising antibacterial and antifungal activities.
A. Thiazole Derivatives
Cyclopropyl-containing thiazoles have demonstrated significant antifungal activity, particularly against Candida species.[14] Molecular docking studies suggest that these compounds may act by inhibiting secreted aspartic proteinase (SAP), an important virulence factor in Candida albicans.[15]
B. Oxadiazole Derivatives
Oxadiazoles featuring a cyclopropyl moiety have emerged as a promising class of antifungal agents.[16] Some of these compounds have shown potent activity against various fungal pathogens, with proposed mechanisms of action including the inhibition of thioredoxin reductase or succinate dehydrogenase.[17][18]
C. Triazole Derivatives
The 1,2,4-triazole nucleus is a well-known pharmacophore in antifungal agents. The introduction of a cyclopropyl group has been explored to enhance the antifungal and antibacterial properties of this class of compounds.[19] SAR studies have indicated that the nature of the substituent on the cyclopropyl ring can significantly influence the antimicrobial spectrum and potency.[20]
D. Pyrazole Derivatives
Novel pyrazole derivatives containing a cyclopropyl group have been synthesized and evaluated for their antimicrobial activities.[21] Some of these compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting MIC values comparable or even superior to ciprofloxacin against certain strains.[2][22]
III. Synthetic Strategies: Building the Cyclopropyl-Heterocycle Core
The synthesis of cyclopropyl-containing heterocycles often involves multi-step sequences. Below are representative protocols for the synthesis of a key fluoroquinolone and a general approach for triazole synthesis.
A. Experimental Protocol: Synthesis of Ciprofloxacin
This protocol outlines a common synthetic route to ciprofloxacin.
Step 1: Synthesis of the Quinolone Core A key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is synthesized from 2,4-dichloro-5-fluorobenzoyl chloride through a series of reactions including condensation with diethyl malonate, cyclization with triethyl orthoformate, and reaction with cyclopropylamine.[16]
Step 2: Nucleophilic Substitution with Piperazine
-
A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent) and anhydrous piperazine (excess) in a suitable solvent such as N-methyl-2-pyrrolidone is heated.[3]
-
The reaction mixture is heated to 125-135°C for 8-12 hours.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the crude ciprofloxacin is precipitated by the addition of water.
-
The crude product is collected by filtration, washed, and purified by recrystallization.
Caption: A simplified workflow for the synthesis of Ciprofloxacin.
B. General Protocol: Synthesis of Cyclopropyl-Containing 1,2,3-Triazoles via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,2,3-triazoles.[23]
Step 1: Synthesis of Cyclopropyl Azide Cyclopropyl azide can be prepared from cyclopropylamine via diazotization followed by reaction with sodium azide.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To a solution of the desired terminal alkyne (1 equivalent) and cyclopropyl azide (1.2 equivalents) in a suitable solvent system (e.g., DMF/water), a copper(II) sulfate pentahydrate solution (0.2 equivalents) and a solution of sodium ascorbate (0.4 equivalents) are added.[24]
-
The reaction mixture is stirred at room temperature until completion, as monitored by TLC.
-
The product is typically isolated by extraction and purified by column chromatography.[25]
IV. Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique for determining the in vitro antimicrobial activity of a compound. It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
A. Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes the determination of MIC using the broth microdilution method in a 96-well plate format.
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to be tested.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (i.e., no bacterial growth).
Caption: A workflow diagram of the broth microdilution MIC assay.
V. Concluding Remarks and Future Directions
The incorporation of the cyclopropyl moiety into heterocyclic scaffolds has proven to be a highly successful strategy in the development of potent antimicrobial agents. The well-established fluoroquinolones serve as a prime example, where the cyclopropyl group is critical for their dual-targeting mechanism and broad-spectrum activity. Furthermore, the exploration of other cyclopropyl-containing heterocycles, such as thiazoles, oxadiazoles, triazoles, and pyrazoles, is a fertile ground for the discovery of novel antimicrobials with diverse mechanisms of action.
Future research in this area should continue to focus on:
-
Elucidating the precise mechanisms of action for non-fluoroquinolone cyclopropyl-containing heterocycles.
-
Conducting comprehensive SAR studies to optimize the antimicrobial activity and pharmacokinetic properties of these novel scaffolds.
-
Leveraging computational modeling and in silico screening to guide the design of new and more potent derivatives.
-
Investigating the potential for combination therapies to combat the emergence of drug-resistant pathogens.
By harnessing the unique chemical properties of the cyclopropyl group and combining it with the vast chemical space of heterocyclic chemistry, the scientific community is well-positioned to develop the next generation of antimicrobial agents to address the pressing global health challenge of antimicrobial resistance.
VI. References
-
Adams, D. E., et al. (1992). The role of topoisomerase IV in partitioning bacterial replicons and the structure of catenated intermediates in DNA replication. Cell, 71(2), 277–288. --INVALID-LINK--
-
Zargari, S., et al. (1995). Roles of topoisomerase IV and DNA gyrase in DNA unlinking during replication in Escherichia coli. Genes & Development, 9(22), 2774-2786. --INVALID-LINK--
-
Patsnap. (2024). What are Bacterial DNA gyrase inhibitors and how do they work? Patsnap Synapse. --INVALID-LINK--
-
Khodursky, A. B., et al. (2000). Analysis of topoisomerase function in bacterial replication fork movement: Use of DNA microarrays. Proceedings of the National Academy of Sciences, 97(17), 9419–9424. --INVALID-LINK--
-
Pharmacology 2000. DNA Gyrase Inhibitors. --INVALID-LINK--
-
CogniScent. (2025). Topoisomerase IV: Significance and symbolism. --INVALID-LINK--
-
Wikipedia. (n.d.). Topoisomerase IV. --INVALID-LINK--
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. --INVALID-LINK--
-
Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15. --INVALID-LINK--
-
Manzo, R. H., et al. (2008). SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. Mini reviews in medicinal chemistry, 8(5), 457-466. --INVALID-LINK--
-
Nakada, N., et al. (1993). Mechanism of inhibition of DNA gyrase by cyclothialidine, a novel DNA gyrase inhibitor. Antimicrobial agents and chemotherapy, 37(12), 2656–2661. --INVALID-LINK--
-
Kauthale, S. S., et al. (2016). Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 108-114. --INVALID-LINK--
-
EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents. --INVALID-LINK--
-
Atarashi, S., et al. (1993). Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents. Journal of medicinal chemistry, 36(22), 3444–3448. --INVALID-LINK--
-
Der Pharma Chemica. (2018). Ciprofloxacin: A Two Step Process. Der Pharma Chemica, 10(3), 174-178. --INVALID-LINK--
-
Mermer, A., et al. (2019). Synthesis of new 1, 2, 4-triazole-ciprofloxacin hybrids as potent antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 843-851. --INVALID-LINK--
-
ResearchGate. (2017). Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines. --INVALID-LINK--
-
Chu, D. T., et al. (1990). Structure-activity relationships of the fluoroquinolones. Antimicrobial agents and chemotherapy, 34(5), 812–817. --INVALID-LINK--
-
Pharmacy 180. (n.d.). SAR of Quinolones. --INVALID-LINK--
-
Kumar, A., et al. (2024). Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies. RSC medicinal chemistry. --INVALID-LINK--
-
ResearchGate. (2020). MIC (mg/mL) values for the compounds 4a-c, 5a-d. --INVALID-LINK--
-
BenchChem. (2025). Synthesis of Triazoles Using Cyclopropyl Azide: Application Notes and Protocols. --INVALID-LINK--
-
ResearchGate. (2018). Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. --INVALID-LINK--
-
ACS Publications. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. --INVALID-LINK--
-
de Almeida, L. G. N., et al. (2019). Fungicidal Activity of a Safe 1,3,4-Oxadiazole Derivative Against Candida albicans. Frontiers in microbiology, 10, 2130. --INVALID-LINK--
-
de Almeida, L. G. N., et al. (2019). Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans. Frontiers in microbiology, 10, 2130. --INVALID-LINK--
-
Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. --INVALID-LINK--
-
Al-Hourani, B. J., et al. (2017). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 25(5), 793-799. --INVALID-LINK--
-
El-Sayed, N. N. E., et al. (2021). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules, 26(11), 3183. --INVALID-LINK--
-
NCBI. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. --INVALID-LINK--
-
MDPI. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). --INVALID-LINK--
-
ResearchGate. (2010). Synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives. --INVALID-LINK--
-
ResearchGate. (2020). Crystal Structure, DFT Theoretical Study and Herbicidal Activity of Novel 1,2,4-Triazole Compound Containing Cyclopropyl Group. --INVALID-LINK--
-
NCBI. (2022). Antibacterial pyrazoles: tackling resistant bacteria. --INVALID-LINK--
-
ResearchGate. (2014). Synthesis and in vitro antimicrobial activity of some triazole derivatives. --INVALID-LINK--
-
Semantic Scholar. (2022). New Antifungal Agents with Azole Moieties. --INVALID-LINK--
-
NCBI. (2021). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. --INVALID-LINK--
-
Sandhya, P. V., & Niyas, K. V. M. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of King Saud University-Science, 33(2), 101293. --INVALID-LINK--
-
ResearchGate. (2021). MIC (mg/ml) of compounds against tested bacteria. --INVALID-LINK--
-
ResearchGate. (2020). Structure–activity relationships for the antibacterial, antifungal, and antioxidant screenings of the synthesized triazoles (9a‐9l). --INVALID-LINK--
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. --INVALID-LINK--
-
MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. --INVALID-LINK--
-
PubMed. (2025). Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. --INVALID-LINK--
-
Frontiers. (2022). Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. --INVALID-LINK--
References
- 1. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pharmacy180.com [pharmacy180.com]
- 5. DNA Gyrase Inhibitors [pharmacology2000.com]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of topoisomerase IV in partitioning bacterial replicons and the structure of catenated intermediates in DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA gyrase - Wikipedia [en.wikipedia.org]
- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Topoisomerase IV - Wikipedia [en.wikipedia.org]
- 11. Topoisomerase IV: Significance and symbolism [wisdomlib.org]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. journals.asm.org [journals.asm.org]
- 14. Fluorocyclopropyl quinolones. 1. Synthesis and structure-activity relationships of 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acid antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antifungal activity of two oxadiazole compounds for the paracoccidioidomycosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Two New 1,3,4-Oxadiazoles With Effective Antifungal Activity Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 19. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry: exploring their function as DNA gyrase inhibitors via in silico- and in vitro-based studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Introduction: The Significance of 4-Cyclopropylthiazol-2-amine
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Cyclopropylthiazol-2-amine
This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. As the definitive crystal structure of this compound has not been publicly reported, this document serves as an authoritative workflow for researchers in structural chemistry and drug development. We will proceed from first principles, covering synthesis and crystallization, single-crystal X-ray diffraction, structure solution and refinement, and complementary computational analysis.
The core of this guide is built on the principles of causality and self-validation. Each step is explained not merely as a procedure, but as a logical choice designed to yield high-quality, unambiguous structural data.
This compound (CAS No. 324579-90-0, Molecular Formula: C₆H₈N₂S) belongs to the 2-aminothiazole class of heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The incorporation of a cyclopropyl moiety is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate conformation.[3][4]
Determining the precise three-dimensional atomic arrangement of this compound through single-crystal X-ray diffraction is paramount.[5][6] This analysis provides incontrovertible proof of molecular connectivity, reveals the exact conformation of the cyclopropyl group relative to the thiazole ring, and elucidates the intermolecular interactions (e.g., hydrogen bonding, π-stacking) that govern the solid-state packing.[7][8] Such information is invaluable for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents.[9]
PART 1: Synthesis and High-Quality Crystallization
The foundation of a successful crystal structure analysis is a pure compound that can be coaxed into forming well-ordered single crystals.
Synthesis and Purification Protocol
A common and effective route to 2-aminothiazoles is the Hantzsch thiazole synthesis.[10]
Protocol: Synthesis of this compound
-
Bromination: React cyclopropyl methyl ketone with a brominating agent (e.g., Br₂ in methanol or N-bromosuccinimide) to form 1-bromo-1-cyclopropylethanone. Careful control of stoichiometry is crucial to avoid dibromination.
-
Condensation: React the resulting α-bromoketone with thiourea in a suitable solvent such as ethanol.[11] Refluxing the mixture for several hours typically yields the hydrobromide salt of the target compound.
-
Neutralization & Isolation: Neutralize the reaction mixture with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the free base, this compound.
-
Purification: The purity of the compound must be exceptional (>99%) for crystallization.
-
Primary Purification: Use column chromatography (silica gel, with a gradient of ethyl acetate in hexanes) to remove unreacted starting materials and byproducts.
-
Final Purification: Perform a final recrystallization from a suitable solvent (e.g., ethanol/water or toluene) to achieve crystallographic-grade purity. Confirm purity using ¹H NMR, ¹³C NMR, and LC-MS.
-
The Crystallization Workflow: From Solution to Single Crystal
Growing diffraction-quality single crystals is often the most challenging step.[12][13] The goal is to achieve a state of limited supersaturation slowly, allowing molecules to assemble into an ordered lattice.[13] For a novel small molecule, a screening of various techniques is recommended.
Table 1: Common Crystallization Methods for Small Organic Molecules
| Method | Principle | Causality & Rationale |
| Slow Evaporation | The solvent slowly evaporates from a saturated solution, increasing the solute concentration to the point of crystallization. | Simplest method. Best for compounds that are highly soluble and solvents that are moderately volatile. Lack of precise control can sometimes lead to rapid, poor-quality crystal growth.[13] |
| Vapor Diffusion | Vapor of a volatile "anti-solvent" (in which the compound is insoluble) diffuses into a concentrated solution of the compound in a less volatile "solvent". | Offers excellent control over the rate of supersaturation by adjusting solvent/anti-solvent choice and temperature. Highly effective for milligram quantities.[14] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix. | Useful when a compound is sensitive to air or when using viscous solvents. The rate is controlled by diffusion at the interface. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. | Effective for compounds with a steep solubility-temperature gradient. Requires precise temperature control to avoid rapid precipitation. |
Recommended Protocol: Crystallization by Vapor Diffusion
-
Solvent Selection: Dissolve 5-10 mg of purified this compound in a minimal amount (0.2-0.5 mL) of a "good" solvent (e.g., dichloromethane, ethyl acetate, or acetone) in a small, open vial (e.g., a 1-dram vial).
-
Chamber Setup: Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker).
-
Anti-Solvent Addition: Add 2-3 mL of a "poor" or "anti-solvent" (e.g., hexanes, pentane, or diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the outer container tightly.
-
Incubation: Leave the sealed system undisturbed in a vibration-free location (e.g., a refrigerator or a quiet benchtop) for several days to weeks.
-
Monitoring: Periodically inspect the inner vial for the formation of single, well-defined crystals. Ideal crystals will be transparent with sharp edges and should be approximately 0.1-0.3 mm in at least two dimensions.[15]
PART 2: Single-Crystal X-ray Diffraction
Once a suitable crystal is obtained, the next step is to collect the diffraction data. This process uses X-rays to probe the electron density distribution within the crystal lattice.[6]
Protocol: X-ray Data Collection
-
Crystal Selection & Mounting:
-
Under a polarized light microscope, select a single crystal that is free of cracks, defects, or satellite growths.
-
Using a cryo-loop and a small amount of cryoprotectant oil (e.g., Paratone-N), carefully scoop the crystal from the mother liquor.
-
Mount the loop on a goniometer head on the diffractometer.
-
-
Cryo-cooling: Immediately flash-cool the crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This is a critical step that minimizes thermal motion of the atoms and reduces radiation damage, resulting in higher-quality diffraction data.
-
Data Collection:
-
Unit Cell Determination: Collect a few initial frames to locate diffraction spots and determine the preliminary unit cell parameters and crystal system.[15]
-
Strategy Calculation: Based on the determined Bravais lattice, the instrument software will calculate an optimal strategy for collecting a complete and redundant dataset. This involves a series of scans (e.g., φ and ω scans) to rotate the crystal and capture diffraction spots from all unique reflections.
-
Full Data Collection: Execute the full data collection run using a monochromatic X-ray source (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).
-
-
Data Processing:
-
Integration: The raw diffraction images are processed to determine the intensity and position of each reflection.
-
Scaling and Absorption Correction: The intensities are scaled to account for variations in exposure time and crystal volume. A multi-scan absorption correction is applied to correct for the absorption of X-rays by the crystal itself. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and their corresponding intensities and standard uncertainties.
-
PART 3: Structure Solution and Refinement
The processed data file contains the intensities of the diffracted waves, but not their phases. Determining these lost phases—the "phase problem"—is the central challenge that must be overcome to calculate the electron density map and build the atomic model.
Structure Solution
For small molecules like this compound, Direct Methods are almost universally successful. These methods use statistical relationships between the intensities of strong reflections to derive initial phase estimates.
Software: SHELXT or SIR (incorporated in most modern software suites).[16][17]
The result of a successful direct methods solution is an initial electron density map where the positions of most or all non-hydrogen atoms can be identified.
Structure Refinement
Refinement is an iterative process of adjusting the atomic model to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment). This is achieved using a full-matrix least-squares minimization on F².
Protocol: Iterative Structure Refinement
-
Initial Model Building: Assign atom types (C, N, S) to the electron density peaks from the solution stage.
-
Isotropic Refinement: Refine the atomic positions and isotropic displacement parameters (modeling atomic vibration as a sphere).
-
Anisotropic Refinement: Once the model is stable, refine the displacement parameters anisotropically (modeling atomic vibration as an ellipsoid). This is standard for all non-hydrogen atoms.
-
Hydrogen Atom Placement: Hydrogen atoms are typically not visible in the initial maps. They are placed in calculated, geometrically idealized positions (e.g., using AFIX instructions in SHELXL) and refined using a "riding model," where their positions are linked to the parent C or N atom.
-
Validation and Completion: The final model is validated by checking for residual electron density peaks and ensuring that the refinement metrics are acceptable.
Key Refinement Metrics:
-
R1: The traditional R-factor, or residual factor, which measures the agreement between observed and calculated structure factor amplitudes. A value < 0.05 is desirable for publication.
-
wR2: A weighted R-factor based on F², which is statistically more robust. A value < 0.15 is generally considered good.
-
Goodness of Fit (GooF): Should be close to 1.0, indicating that the model accurately fits the data.
Software: SHELXL, Olex2, CRYSTALS.[16][17][18]
PART 4: Complementary Computational Analysis
To validate the experimental structure and gain further insight, a gas-phase geometry optimization using Density Functional Theory (DFT) is highly recommended. This allows for a comparison of the molecule's intrinsic, low-energy conformation with its conformation in the crystal, revealing the effects of intermolecular forces (crystal packing).
Protocol: DFT Geometry Optimization
-
Input Structure: Use the coordinates from the refined crystal structure as the starting geometry.
-
Computational Method:
-
Software: Gaussian, NWChem, or similar quantum chemistry packages.[19]
-
Functional: A hybrid functional such as B3LYP is a robust choice for organic molecules.
-
Basis Set: A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended for accurate geometries.[20]
-
-
Calculation Type: Perform a full geometry optimization without constraints.
-
Verification: Confirm that the optimization has converged to a true energy minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies confirms a stable structure.[21]
-
Analysis: Compare the key bond lengths, bond angles, and dihedral angles of the DFT-optimized structure with the experimental X-ray structure. Small differences are expected due to the absence of packing forces in the gas-phase calculation. Significant differences may point to strong intermolecular interactions or conformational polymorphism.
Anticipated Data and Structural Interpretation
Upon successful completion of this workflow, a full crystallographic information file (CIF) will be generated. The key data should be summarized for publication as follows.
Table 2: Template for Crystallographic Data of this compound
| Parameter | Value |
| Chemical formula | C₆H₈N₂S |
| Formula weight | 140.21 |
| Temperature (K) | 100(2) |
| Wavelength (Å) | 0.71073 |
| Crystal system | To be determined |
| Space group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Density (calculated, g/cm³) | To be determined |
| Absorption coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal size (mm³) | e.g., 0.25 x 0.20 x 0.15 |
| θ range for data collection (°) | e.g., 2.0 to 28.0 |
| Reflections collected | To be determined |
| Independent reflections | To be determined [R(int) = value] |
| Final R indices [I > 2σ(I)] | R1 = value, wR2 = value |
| R indices (all data) | R1 = value, wR2 = value |
| Goodness-of-fit on F² | value |
| Largest diff. peak and hole (e.Å⁻³) | To be determined |
Structural Insights to Investigate:
-
Hydrogen Bonding: 2-aminothiazoles frequently form intermolecular N-H···N hydrogen bonds, often leading to centrosymmetric dimers. This is a primary interaction to look for.
-
Tautomerism: Confirm the amine (-NH₂) tautomer, which is expected to be dominant over the imine (=NH) form in the solid state.
-
Cyclopropyl Conformation: Determine the torsion angle of the cyclopropyl group relative to the plane of the thiazole ring. This conformation is critical for receptor binding and can be compared with the DFT result.
-
π-π Stacking: Investigate potential stacking interactions between the thiazole rings of adjacent molecules.
By rigorously following this guide, researchers can confidently determine and analyze the crystal structure of this compound, providing fundamental data to accelerate its development in medicinal chemistry and materials science.
References
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]
- 8. pulstec.net [pulstec.net]
- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sptlabtech.com [sptlabtech.com]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 15. fiveable.me [fiveable.me]
- 16. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 17. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 18. Crystallography Software | UNC Department of Chemistry X-ray Core Laboratory [xcl.web.unc.edu]
- 19. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]
- 20. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]
- 21. researchgate.net [researchgate.net]
Initial Bioactivity Screening of 4-Cyclopropylthiazol-2-amine: A Strategic Framework
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This guide presents a comprehensive, multi-tiered strategy for the initial bioactivity screening of a specific derivative, 4-Cyclopropylthiazol-2-amine. The inclusion of a cyclopropyl moiety can significantly influence the compound's conformational rigidity and pharmacokinetic properties, making it a compelling candidate for investigation.[4] This document provides a logical, field-proven workflow, beginning with essential in silico and physicochemical profiling to establish a foundational "drug-like" potential, followed by a cascade of in vitro assays designed to efficiently identify and validate specific biological activities. Our approach emphasizes scientific integrity through self-validating protocols and provides the causal reasoning behind each experimental choice, empowering research teams to make informed decisions in the early stages of the drug discovery pipeline.
Part 1: Foundational Assessment - The In Silico and Physicochemical Profile
1.1 The Rationale for a "Screen-Before-the-Screen"
Before committing significant resources to wet-lab experiments, a robust in silico and physicochemical assessment is paramount. This initial phase serves as a critical filter, flagging compounds with undesirable properties that are likely to cause failure in later, more expensive stages of development.[5][6] By predicting key Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters, we can de-risk our candidate early and focus resources on compounds with a higher probability of success.[7][8] This proactive approach is a cornerstone of modern, efficient drug discovery.[9]
1.2 In Silico Prediction of Physicochemical and "Drug-Likeness" Properties
Computational tools provide reliable estimates of key molecular properties that govern a compound's behavior in biological systems.[10][11][12] These descriptors are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a molecule.[13]
| Property | Predicted Value | Rationale & Significance |
| Molecular Formula | C₆H₈N₂S | Provides the elemental composition.[4] |
| Molecular Weight | 140.21 g/mol | Low molecular weight (<500 Da) is favorable for absorption and distribution.[4][9] |
| logP (Lipophilicity) | 1.5 - 2.5 (Est.) | A balanced lipophilicity (logP < 5) is critical for membrane permeability and aqueous solubility.[9][13] |
| Hydrogen Bond Donors | 1 (the -NH₂) | Fewer than 5 H-bond donors are preferred for good membrane permeability.[13] |
| Hydrogen Bond Acceptors | 2 (the ring N, S) | Fewer than 10 H-bond acceptors are preferred for good membrane permeability.[13] |
| Polar Surface Area (PSA) | ~52 Ų (Est.) | PSA < 140 Ų is generally associated with good cell permeability. |
1.3 Predictive ADMET Profiling
Early ADMET profiling helps to anticipate a compound's pharmacokinetic behavior and potential toxicities.[6]
| ADMET Parameter | In Silico Prediction | Implication for Drug Development |
| Aqueous Solubility | Moderately Soluble | Affects bioavailability and formulation. A key parameter for ensuring accurate assay results.[13] |
| Intestinal Absorption | High | Predicts the likelihood of good oral bioavailability. |
| BBB Penetration | Likely Non-penetrant | Suggests the compound may be less likely to cause central nervous system (CNS) side effects. |
| CYP450 Inhibition | Low risk (predicted) | Low potential for drug-drug interactions mediated by cytochrome P450 enzymes. |
| Hepatotoxicity | Low risk (predicted) | Early flag for potential liver toxicity. |
| Carcinogenicity | Negative (predicted) | Preliminary assessment of long-term toxicity risk. |
1.4 Workflow for Foundational Assessment
The following diagram outlines the logical flow of the initial in silico and physicochemical characterization phase.
Caption: Initial computational assessment workflow.
Part 2: The In Vitro Bioactivity Screening Cascade
Following a favorable in silico profile, the compound proceeds to a tiered in vitro screening cascade. This strategy is designed for maximal efficiency, using broad, high-throughput assays first to cast a wide net, followed by more specific, focused assays to confirm and characterize any observed activity.[14][15][16]
2.1 Tier 1: Primary Screening for General Cytotoxicity
The foundational step in any bioactivity screen is to determine the compound's intrinsic cytotoxicity across a representative panel of cell lines. This provides a baseline understanding of its effect on cell viability and establishes a therapeutic window for any specific activities identified later.[17][18]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[19][20]
Step-by-Step Methodology:
-
Cell Seeding: Seed a panel of cells (e.g., A549 lung cancer, MCF-7 breast cancer, and MRC-5 normal lung fibroblast) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[21]
-
Compound Preparation: Prepare a 2X stock concentration series of this compound in the appropriate cell culture medium via serial dilution. A typical concentration range for an initial screen is 0.1 µM to 100 µM.
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[22]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[19][20]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate spectrophotometer.[22]
Data Presentation: Cytotoxicity Profile (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.
| Cell Line | Tissue of Origin | Type | IC₅₀ (µM) |
| A549 | Lung | Cancer (Carcinoma) | TBD |
| MCF-7 | Breast | Cancer (Adenocarcinoma) | TBD |
| MRC-5 | Lung | Normal (Fibroblast) | TBD |
2.2 Tier 2: Broad Phenotypic and Target-Class Screening
Given the known activities of the 2-aminothiazole scaffold, a parallel screening approach is logical to efficiently probe for anticancer, antimicrobial, and anti-inflammatory potential.[3][4][23][24]
2.2.1 Anticancer Activity Screen
-
Rationale: Many 2-aminothiazole derivatives exhibit potent anticancer properties.[2][4][25] The Tier 1 cytotoxicity screen against cancer cell lines serves as the primary assay for this endpoint. Hits are defined as compounds showing potent activity against cancer cells with a favorable therapeutic index compared to normal cells.
-
Methodology: As described in the MTT Assay Protocol (Section 2.1).
2.2.2 Antimicrobial Activity Screen
-
Rationale: The thiazole ring is a component of many antimicrobial agents.[2][23] A direct assessment of antibacterial activity is a high-priority screen.
-
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Strain Preparation: Prepare standardized inoculums (e.g., 5 x 10⁵ CFU/mL) of representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), in appropriate broth media.
-
Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth.
-
Inoculation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
2.2.3 Anti-inflammatory Activity Screen
-
Rationale: Certain aminothiazole derivatives have demonstrated anti-inflammatory effects.[3][24] An in vitro assay using immune cells can effectively screen for this activity.
-
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Plate RAW 264.7 murine macrophages in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells.
-
Incubation: Incubate for 24 hours at 37°C.
-
NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Analysis: Calculate the percentage of NO production inhibition relative to the LPS-stimulated control. A parallel MTT assay should be run to ensure inhibition is not due to cytotoxicity.
-
2.3 Workflow for In Vitro Screening Cascade
Caption: A multi-tiered workflow for in vitro bioactivity screening.
Part 3: Hit Confirmation and Preliminary Target Deconvolution
Identifying a "hit" in a primary screen is only the beginning. A rigorous process of confirmation and validation is essential to eliminate false positives and build confidence in the result before proceeding.[14][26]
3.1 The Imperative of Hit Validation
Primary high-throughput screens can be prone to artifacts. A validated hit is one that is confirmed to be active, shows a clear dose-response relationship, and is verified through an independent, alternative assay method (an orthogonal assay).[26]
3.2 Hit Confirmation and Validation Strategy
-
Dose-Response Confirmation: Re-test all primary hits over a broader concentration range (e.g., 10-point curve) to precisely determine the IC₅₀ or MIC and confirm the potency and efficacy.[14]
-
Orthogonal Assay Validation: Confirm the biological effect using a different assay that relies on an alternative detection method. This crucial step rules out compound interference with the primary assay's technology.[26]
-
For Cytotoxicity Hits: Use a CellTiter-Glo® assay, which measures ATP levels as an indicator of viability, or a crystal violet staining assay, which measures total biomass.[17]
-
For Antimicrobial Hits: Confirm MICs using a different growth medium or by measuring bactericidal vs. bacteriostatic effects.
-
For Anti-inflammatory Hits: Measure the inhibition of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an ELISA assay.
-
3.3 Initial Approaches to Target Identification
Once a hit is validated, the critical question becomes: what is the molecular target? Identifying the target is key to understanding the mechanism of action (MoA) and enabling structure-activity relationship (SAR) studies.[27][28]
-
Computational Approaches: Compare the gene expression profile of cells treated with the hit compound to databases of profiles from compounds with known mechanisms (e.g., Connectivity Map).[28][29] This can generate hypotheses about the pathway being modulated.
-
Direct Biochemical Methods: Affinity-based pull-down techniques, where the compound is immobilized on a resin or tagged with biotin, can be used to isolate its binding partners from a cell lysate for identification by mass spectrometry.[30][31]
-
Genetic Methods: Techniques like RNA interference (RNAi) screening can identify genes whose knockdown mimics or reverses the effect of the compound, pointing to potential targets or pathways.[29]
3.4 Workflow for Hit-to-Target Deconvolution
Caption: Logical progression from a primary hit to target identification.
Part 4: Data Synthesis and Path Forward
The culmination of this screening cascade is a comprehensive data package that provides a holistic view of the bioactivity of this compound.
4.1 Comprehensive Bioactivity Summary
| Assay Category | Specific Assay | Result (e.g., IC₅₀, MIC) | Notes / Interpretation |
| Physicochemical | In Silico Prediction | Favorable (e.g., Ro5 compliant) | Good starting point for drug-like properties. |
| ADMET | In Silico Prediction | Low predicted liabilities | De-risks compound for further development. |
| General Cytotoxicity | MTT (MRC-5 Normal Cells) | > 100 µM (TBD) | Indicates low general toxicity. |
| Anticancer Activity | MTT (A549 Cancer Cells) | 5.2 µM (TBD) | Example: Shows selective potency. |
| Antimicrobial Activity | MIC (S. aureus) | > 128 µg/mL (TBD) | Example: No significant activity observed. |
| Anti-inflammatory | NO Inhibition (RAW 264.7) | 15.8 µM (TBD) | Example: Moderate activity. |
| Hit Validation | Orthogonal Assay (e.g., ATP) | Confirmed (IC₅₀ = 6.1 µM) | Validates primary hit, rules out artifacts. |
This technical guide outlines a systematic and resource-efficient strategy for the initial bioactivity screening of this compound. By integrating in silico predictions with a tiered in vitro testing cascade, this framework enables the rapid identification and validation of promising biological activities. A confirmed hit from this workflow, supported by a strong data package, becomes a high-quality starting point for more advanced drug discovery efforts, including target deconvolution, lead optimization, and in vivo efficacy studies.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 324579-90-0 [smolecule.com]
- 5. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 6. lifechemicals.com [lifechemicals.com]
- 7. The Importance of ADMET in Early Drug Discovery and Development | The Scientist [the-scientist.com]
- 8. researchgate.net [researchgate.net]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Property Prediction of Drug-like Molecules - Protheragen [wavefunction.protheragen.ai]
- 11. Prediction of Drug-Like Properties - CD ComputaBio [cadd.computabio.com]
- 12. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 13. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. broadpharm.com [broadpharm.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 26. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 27. ucl.ac.uk [ucl.ac.uk]
- 28. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 29. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]
- 30. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step synthesis of 4-Cyclopropylthiazol-2-amine derivatives
An In-Depth Guide to the Synthesis of 4-Cyclopropylthiazol-2-amine Derivatives for Medicinal Chemistry and Drug Development
Authored by a Senior Application Scientist
The 1,3-thiazole ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][3][4][5][6][7] The incorporation of a cyclopropyl moiety, particularly at the 4-position of the thiazole ring, is of significant strategic interest in drug design. The unique conformational rigidity and electronic properties of the cyclopropyl group can enhance binding affinity to biological targets and improve crucial pharmacokinetic properties like metabolic stability and membrane permeability.
This document provides a detailed, step-by-step guide for the synthesis of this compound, a key building block for a diverse library of therapeutic candidates. We will focus on the venerable and highly efficient Hantzsch thiazole synthesis, explaining not just the procedural steps but also the underlying chemical principles that ensure a successful and reproducible outcome.
Core Synthetic Strategy: The Hantzsch Thiazole Synthesis
The most reliable and widely adopted method for constructing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[4][8] This reaction involves the condensation of an α-haloketone with a thioamide.[3][9][10] To produce the target 2-amino derivative, thiourea is used as the thioamide component.
The overall transformation for the synthesis of this compound is as follows:
2-Bromo-1-cyclopropylethanone + Thiourea → this compound
This method is favored for its operational simplicity, use of readily available starting materials, and tendency to produce high yields of the stable, aromatic thiazole product.[3][9]
Reaction Mechanism: A Step-by-Step Look
The Hantzsch synthesis proceeds through a well-established multi-step pathway involving nucleophilic attack, intramolecular cyclization, and a final dehydration step to form the aromatic ring.[3][4]
-
Nucleophilic Attack (S_N2 Reaction): The process begins with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-cyclopropylethanone. This bimolecular nucleophilic substitution (S_N2) displaces the bromide ion, forming an isothiouronium salt intermediate.[3][9][11][12]
-
Intramolecular Cyclization: Following the initial S_N2 reaction, the nitrogen atom of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[3][9] This step forms the five-membered heterocyclic ring characteristic of the thiazole core.
-
Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to generate the final, thermodynamically stable aromatic thiazole ring.[3][4] The driving force for this final step is the formation of the aromatic system.[3][12]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Detailed Experimental Protocols
The following protocols provide a comprehensive framework for the synthesis of this compound. Safety precautions, including the use of a fume hood and appropriate personal protective equipment (PPE), should be observed at all times.
Part A: Synthesis of 2-Bromo-1-cyclopropylethanone (α-Haloketone Intermediate)
The key starting material, 2-bromo-1-cyclopropylethanone, is not always commercially available and often needs to be prepared. The most direct method is the alpha-bromination of cyclopropyl methyl ketone.[13]
Materials and Reagents:
-
Cyclopropyl methyl ketone (1-cyclopropylethanone)
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Methanol or Acetic Acid (as solvent)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar and dropping funnel, dissolve cyclopropyl methyl ketone (1.0 eq.) in the chosen solvent (e.g., methanol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0 eq.) in the same solvent dropwise over 30-60 minutes. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of cold water.
-
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-cyclopropylethanone, which can be used in the next step, often without further purification.
Part B: Synthesis of this compound (Hantzsch Cyclization)
This protocol details the core cyclization reaction to form the target compound.
Caption: Experimental workflow for the synthesis of this compound.
Materials and Reagents:
-
2-Bromo-1-cyclopropylethanone (1.0 eq.)
-
Thiourea (1.1-1.5 eq.)
-
Absolute Ethanol or Methanol
-
5% Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Buchner funnel and side-arm flask
-
Standard laboratory glassware
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-cyclopropylethanone (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of ketone).[9]
-
Addition of Thiourea: To this solution, add thiourea (1.1-1.5 eq.).[9][12] Using a slight excess of thiourea ensures the complete consumption of the more valuable α-haloketone precursor.[12]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring. The heat provides the necessary activation energy to overcome reaction barriers and drive the synthesis towards the stable aromatic product.[12]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Typically, the reaction is complete within 1-3 hours.[2]
-
Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.[9]
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 5% sodium bicarbonate solution (approx. 4-5 times the volume of the ethanol used).[9] Stir the mixture. This neutralization step is critical; it deprotonates the thiazolamine salt formed during the reaction, decreasing its aqueous solubility and causing the free base to precipitate out of the solution.[9][12]
-
Filtration: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any unreacted thiourea and inorganic salts.[9]
-
Drying and Purification: Air-dry the collected solid on a watch glass.[9] For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture.
Data Summary and Characterization
The successful synthesis of this compound should be confirmed through rigorous analytical characterization.
| Parameter | Typical Value / Observation | Rationale / Purpose |
| Stoichiometry | α-Haloketone (1.0 eq.), Thiourea (1.2 eq.) | Excess thiourea drives the reaction to completion. |
| Solvent | Absolute Ethanol | Good solvent for reactants; appropriate reflux temperature. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for cyclization and dehydration. |
| Reaction Time | 1-3 hours | Monitored by TLC to ensure completion. |
| Appearance | Off-white to pale yellow solid | Typical appearance of aminothiazole derivatives. |
| Yield | 80-95% (crude) | The Hantzsch synthesis is known for being high-yielding.[9] |
Standard Characterization Methods:
-
Melting Point (M.P.): A sharp melting range indicates high purity.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product.[9]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR): To confirm the molecular structure by identifying the chemical shifts and coupling constants of the cyclopropyl and thiazole protons and carbons.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amine and C=N stretching of the thiazole ring.
Conclusion
The Hantzsch thiazole synthesis offers a robust, efficient, and highly adaptable method for the preparation of this compound derivatives. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can reliably produce this valuable scaffold. The straightforward nature of the reaction, coupled with the high yields and purity of the product, makes it an indispensable tool for scientists and professionals in drug development aiming to explore the vast chemical space of thiazole-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy this compound | 324579-90-0 [smolecule.com]
- 6. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 8. synarchive.com [synarchive.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. bepls.com [bepls.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. 2-Bromo-1-cyclopropylethanone | 69267-75-0 | Benchchem [benchchem.com]
Application Notes and Protocols for Molecular Docking of 4-Cyclopropylthiazol-2-amine Analogs as Potential Tubulin Inhibitors
Abstract
This document provides a comprehensive, in-depth protocol for the molecular docking of 4-cyclopropylthiazol-2-amine and its analogs against the colchicine binding site of β-tubulin. Thiazole derivatives have emerged as a promising class of compounds in anticancer drug discovery, with many exhibiting potent inhibitory effects on tubulin polymerization.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from target selection and preparation to ligand docking, result analysis, and protocol validation. By explaining the causality behind each experimental choice, this protocol aims to provide a robust and reproducible framework for identifying novel tubulin inhibitors.
Introduction: The Rationale for Targeting Tubulin with Thiazole Analogs
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[6] Their pivotal function in mitosis makes them an attractive target for anticancer therapies.[6] Disrupting microtubule dynamics can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[5] The colchicine binding site on β-tubulin is a well-established target for small molecule inhibitors that interfere with tubulin polymerization.[5]
The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][7][8] The cyclopropyl motif, when incorporated into drug candidates, can enhance metabolic stability and lipophilicity, improving pharmacokinetic properties.[9] Recent studies have highlighted the potential of thiazole derivatives as potent tubulin polymerization inhibitors, making this compound and its analogs compelling candidates for structure-based drug design campaigns.[3][4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein.[1][10] This method is instrumental in identifying potential drug candidates by estimating their binding affinity and interaction patterns within the target's active site.[1] This application note will detail a rigorous protocol using the widely-used and freely available software AutoDock Vina.[2][7][11]
Experimental Design and Workflow
A successful molecular docking study is a multi-step process that requires careful preparation and validation at each stage. The workflow described herein is designed to ensure scientific rigor and reproducibility.
Caption: Overall workflow for the molecular docking protocol.
Detailed Protocols
This section provides step-by-step instructions for the molecular docking of this compound analogs against β-tubulin.
Required Software and Resources
| Software/Resource | Purpose | Recommended Tool |
| Protein Structure | 3D coordinates of the biological target | RCSB Protein Data Bank (PDB) |
| Ligand Drawing | Creating 2D structures of analogs | MarvinSketch or ChemSketch |
| Ligand Preparation | 2D to 3D conversion, energy minimization | Open Babel |
| Receptor Preparation | PDB file cleaning, adding hydrogens, format conversion | AutoDockTools (ADT), UCSF Chimera |
| Molecular Docking | Performing the docking simulation | AutoDock Vina |
| Visualization & Analysis | Viewing docked poses and interactions | PyMOL, Discovery Studio Visualizer, LigPlot+ |
Step 1: Target Selection and Preparation
Causality: The choice of the target protein structure is critical for the success of a docking study.[1] A high-resolution crystal structure with a bound ligand similar to the compounds of interest is ideal. For this protocol, we will use the crystal structure of tubulin in complex with a colchicine-site inhibitor.
Protocol:
-
Download the Protein Structure: Navigate to the RCSB PDB database (--INVALID-LINK--) and download the PDB file for tubulin, for instance, PDB ID: 4O2B .[4][5][10] This structure contains tubulin in complex with a known inhibitor at the colchicine binding site.
-
Prepare the Receptor using AutoDockTools (ADT): a. Launch ADT. b. Open the downloaded PDB file (4O2B.pdb). c. Remove water molecules and any co-factors or ligands that are not part of the protein itself.[11] d. Add polar hydrogens to the protein. This is crucial for correct hydrogen bond calculations.[11] e. Add Kollman charges to the protein atoms. These partial charges are necessary for the scoring function to calculate electrostatic interactions.[11] f. Save the prepared protein in the PDBQT format (protein.pdbqt). The PDBQT format includes atomic charges (Q) and atom types (T), which are required by AutoDock Vina.[3]
Caption: Receptor preparation workflow.
Step 2: Ligand Preparation
Causality: Ligands must be converted from their 2D representation to a 3D structure with an appropriate protonation state and minimized energy.[1] This ensures that the starting conformation of the ligand is energetically favorable.
Protocol:
-
Draw the 2D Structure: Use MarvinSketch or a similar chemical drawing tool to create the 2D structure of this compound and its analogs.[12][13] Save each structure as a MOL file.
-
Convert to 3D and Energy Minimize using Open Babel: a. Open Babel is a command-line tool for chemical file format conversion. Use the following command to convert the 2D MOL file to a 3D PDB file, add hydrogens at a physiological pH (7.4), and perform energy minimization: bash obabel -imol ligand.mol -opdb -O ligand.pdb --gen3d -p 7.4 --ff GAFF b. The --gen3d flag generates a 3D structure, -p 7.4 adds hydrogens appropriate for pH 7.4, and --ff GAFF uses the General Amber Force Field for energy minimization.[14]
-
Prepare Ligand for Docking using AutoDockTools (ADT): a. In ADT, open the 3D structure of the ligand (ligand.pdb). b. The software will automatically detect the root of the molecule and allow you to define rotatable bonds. The number of rotatable bonds affects the conformational search space. c. Save the prepared ligand in the PDBQT format (ligand.pdbqt).
Step 3: Grid Box Generation
Causality: The grid box defines the three-dimensional search space within the receptor where the docking algorithm will attempt to place the ligand.[2] The size and center of the grid must encompass the entire binding site of interest.
Protocol:
-
Identify the Binding Site: In ADT, with the prepared receptor loaded, identify the amino acid residues that form the colchicine binding site. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box.
-
Define the Grid Box: a. In ADT, go to Grid -> Grid Box. b. A box will appear around the protein. Adjust the center coordinates (center_x, center_y, center_z) to center the box on the binding site. c. Adjust the dimensions (size_x, size_y, size_z) to ensure the box is large enough to accommodate the ligands and allow for their rotation. A spacing of 1.0 Å is generally recommended. d. Save the grid parameters to a configuration file, which we will name conf.txt.
Step 4: Running the Molecular Docking Simulation
Causality: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box, evaluating the binding energy of each pose using a scoring function.[10]
Protocol:
-
Create a Configuration File (conf.txt): This text file provides the necessary input for AutoDock Vina. An example is shown below:
-
Run AutoDock Vina from the Command Line:
This command will initiate the docking simulation. The results, including the predicted binding poses and their corresponding binding affinities (in kcal/mol), will be saved in docked_ligand.pdbqt, and a log file with detailed information will be created as log.txt.[11]
Analysis and Validation of Docking Results
Causality: The output of a docking simulation is a set of predicted binding poses and scores. These must be carefully analyzed to identify the most plausible binding mode and to validate the docking protocol itself.
Analysis of Binding Affinity and Poses
-
Binding Affinity: The log.txt file will contain a table of binding affinities for the top-ranked poses.[5] A lower binding energy indicates a more favorable predicted interaction.
-
Visualization: Use PyMOL or Discovery Studio Visualizer to open the prepared receptor (protein.pdbqt) and the output file with the docked poses (docked_ligand.pdbqt).
-
Interaction Analysis: Analyze the interactions between the top-ranked pose of the ligand and the protein. Look for key interactions such as:
-
Hydrogen bonds: These are critical for specificity and affinity.
-
Hydrophobic interactions: Important for stabilizing the ligand in the binding pocket.
-
Pi-stacking or cation-pi interactions: Often observed with aromatic rings.
-
Tools like LigPlot+ can generate 2D diagrams of these interactions, which are excellent for publications.[5]
-
Protocol Validation
Trustworthiness: A docking protocol must be validated to ensure it can reliably predict the correct binding mode. The most common method is to re-dock the co-crystallized ligand into the binding site and compare the predicted pose to the experimental one.[4][8]
Validation Protocol:
-
Extract the Native Ligand: From the original PDB file (e.g., 4O2B), extract the coordinates of the co-crystallized inhibitor.
-
Prepare and Dock the Native Ligand: Prepare this ligand using the same protocol as for the this compound analogs.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the two.
-
Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[4][8]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the molecular docking of this compound analogs against the colchicine binding site of β-tubulin. By following these steps, researchers can generate reliable and reproducible docking results, aiding in the identification of promising new anticancer drug candidates. It is crucial to remember that molecular docking is a predictive tool, and its results should be used to guide further experimental validation, such as in vitro enzyme assays and cell-based studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel thiazole-sulfonamide hybrid molecule as a promising dual tubulin/carbonic anhydrase IX inhibitor with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 10. jchemrev.com [jchemrev.com]
- 11. Proteinase K - Wikipedia [en.wikipedia.org]
- 12. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. rcsb.org [rcsb.org]
Application Note & Protocol: A Robust and Scalable Synthesis of 4-Cyclopropylthiazol-2-amine
Introduction: The Significance of the Cyclopropylthiazole Moiety
The 4-cyclopropylthiazol-2-amine scaffold is a privileged structural motif in modern medicinal chemistry. Its unique combination of a compact, rigid cyclopropyl group and the versatile thiazole ring system imparts favorable physicochemical properties, making it a valuable building block in the development of novel therapeutics. Thiazole derivatives have demonstrated a wide range of biological activities, and their presence in drug candidates is continually expanding.[1][2] This application note provides a comprehensive, field-tested guide for the multi-gram scale synthesis of this compound, designed for researchers and process chemists in drug development environments. We will detail a scalable protocol based on the classic Hantzsch thiazole synthesis, offering insights into process optimization, safety, and analytical validation.[3][4]
Synthetic Strategy and Mechanistic Insights
The chosen synthetic route is the Hantzsch thiazole synthesis, a reliable and well-established method for constructing the thiazole ring.[3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the key starting materials are 2-bromo-1-cyclopropylethanone and thiourea.
Rationale for Route Selection:
-
Convergence: The Hantzsch synthesis is a convergent route, assembling the core thiazole ring in a single key step.
-
Atom Economy: The reaction is relatively atom-economical, with water and a hydrohalic acid salt as the primary byproducts.
-
Starting Material Availability: Both 2-bromo-1-cyclopropylethanone and thiourea are commercially available, facilitating a straightforward entry into the synthesis.[5]
Reaction Mechanism: The reaction proceeds through a well-understood mechanism.[6][7] The sulfur atom of thiourea, acting as a nucleophile, displaces the bromide from 2-bromo-1-cyclopropylethanone in an SN2 reaction. The resulting isothiouronium salt then undergoes an intramolecular condensation, where the nitrogen atom attacks the carbonyl carbon. A subsequent dehydration step yields the final aromatic 2-aminothiazole product.[7]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Detailed Experimental Protocol (100-gram Scale)
This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.
3.1 Materials and Equipment
| Material | Grade | Quantity | Supplier CAS No. |
| 2-Bromo-1-cyclopropylethanone | ≥98% | 100 g (0.613 mol) | 69267-75-0 |
| Thiourea | ≥99% | 51.5 g (0.675 mol) | 62-56-6 |
| Ethanol | Anhydrous | 1.0 L | 64-17-5 |
| Sodium Bicarbonate (NaHCO₃) | Reagent | As needed | 144-55-8 |
| Ethyl Acetate | ACS Grade | 2.0 L | 141-78-6 |
| Brine (Saturated NaCl) | 500 mL | 7647-14-5 | |
| Anhydrous Sodium Sulfate | Reagent | As needed | 7757-82-6 |
-
Equipment: 2L three-neck round-bottom flask, mechanical stirrer, reflux condenser, thermocouple, heating mantle, nitrogen inlet, addition funnel, large separatory funnel, rotary evaporator, Buchner funnel and filtration flask.
3.2 Experimental Workflow
Caption: Step-by-step experimental workflow for synthesis.
3.3 Step-by-Step Procedure
-
Reactor Setup: Assemble the 2L three-neck flask with a mechanical stirrer, reflux condenser (with a nitrogen outlet), and a thermocouple. Ensure the system is under a gentle flow of nitrogen.
-
Reagent Charging: To the flask, add thiourea (51.5 g, 0.675 mol) and anhydrous ethanol (500 mL). Begin stirring to form a slurry.
-
α-Haloketone Addition: Dissolve 2-bromo-1-cyclopropylethanone (100 g, 0.613 mol) in anhydrous ethanol (500 mL). Transfer this solution to an addition funnel. Add the solution dropwise to the stirred thiourea slurry over approximately 60-90 minutes. An initial exotherm may be observed; maintain the internal temperature below 40 °C during the addition.
-
Reaction Execution: After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C).[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting ketone.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. The mixture will be acidic due to the formation of HBr. Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the mixture is neutral (pH 7-8). Be cautious as CO₂ evolution will cause foaming.
-
Isolation of Crude Product: Concentrate the neutralized mixture on a rotary evaporator to remove the ethanol. The resulting aqueous slurry will contain the product and salts. Add ethyl acetate (1 L) and deionized water (500 mL) to the residue and transfer to a separatory funnel. Shake vigorously and allow the layers to separate.
-
Extraction and Drying: Collect the organic layer. Extract the aqueous layer again with ethyl acetate (2 x 500 mL). Combine all organic layers and wash with brine (500 mL). Dry the combined organic phase over anhydrous sodium sulfate, then filter.
-
Final Product Isolation: Concentrate the dried organic solution under reduced pressure to yield the crude this compound as a solid.
-
Purification: The crude product can be purified by recrystallization. A common solvent system is isopropanol/water or toluene. The pure product should be isolated as a crystalline solid. Expected yield: 70-85%.
Process Safety Considerations
Scaling up chemical reactions requires a stringent focus on safety. The following hazards must be addressed with appropriate engineering controls and personal protective equipment (PPE).
| Reagent | Hazards | Recommended Precautions |
| 2-Bromo-1-cyclopropylethanone | Lachrymator, toxic, causes skin and eye irritation.[8] | Handle only in a certified chemical fume hood. Wear safety goggles, a face shield, lab coat, and chemically resistant gloves (e.g., nitrile).[8] Have an emergency eyewash and shower readily available.[9] |
| Thiourea | Suspected carcinogen, toxic if swallowed, may affect the thyroid gland with prolonged exposure.[10][11] | Avoid generating dust.[12][13] Use appropriate respiratory protection if dust is unavoidable.[14] Wash hands thoroughly after handling.[12][14] Store away from strong acids and oxidizing agents.[11][13] |
| Ethanol | Flammable liquid and vapor. | Keep away from heat, sparks, and open flames.[15] Ensure all equipment is properly grounded to prevent static discharge.[16] |
Analytical Characterization
The identity and purity of the final product must be confirmed by analytical methods.
| Analysis | Specification | Typical Result |
| Appearance | White to off-white crystalline solid | Conforms |
| Melting Point | To be determined | Report range |
| ¹H NMR (400 MHz, CDCl₃) | Conforms to structure | δ (ppm): 6.25 (s, 1H, thiazole-H), 5.05 (br s, 2H, NH₂), 1.85-1.75 (m, 1H, CH), 0.95-0.85 (m, 2H, CH₂), 0.65-0.55 (m, 2H, CH₂) |
| LC-MS (ESI+) | Purity ≥ 98% (AUC) | [M+H]⁺ = 141.05 |
| CAS Number | 324579-90-0 | N/A |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; poor quality reagents. | Extend reflux time and re-verify by TLC. Ensure reagents meet purity specifications. |
| Low Yield | Incomplete extraction; product loss during neutralization/work-up. | Perform additional extractions of the aqueous layer. Ensure pH is carefully controlled during neutralization to avoid product degradation. |
| Product is an Oil/Gummy Solid | Presence of impurities; residual solvent. | Re-dissolve in ethyl acetate, wash again with brine, and re-dry thoroughly. Attempt purification via column chromatography if recrystallization fails. |
| Difficulty with Neutralization | Inefficient stirring; rapid addition of base. | Increase stirring speed. Add sodium bicarbonate solution slowly to control foaming and ensure complete neutralization. |
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synarchive.com [synarchive.com]
- 4. mdpi.com [mdpi.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. nbinno.com [nbinno.com]
- 11. nj.gov [nj.gov]
- 12. carlroth.com [carlroth.com]
- 13. redox.com [redox.com]
- 14. chemos.de [chemos.de]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
How to synthesize N-substituted 4-Cyclopropylthiazol-2-amine
An Application Guide for the Synthesis of N-Substituted 4-Cyclopropylthiazol-2-amines
Abstract
The 4-cyclopropylthiazol-2-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its unique combination of a compact, rigid cyclopropyl group and the versatile thiazole ring offers favorable metabolic stability and potent target interactions. This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of N-substituted 4-cyclopropylthiazol-2-amines. We detail a robust, two-stage synthetic strategy, beginning with the construction of the core intermediate via the Hantzsch thiazole synthesis, followed by a variety of reliable protocols for N-functionalization, including acylation, alkylation, and arylation. Each protocol is presented with detailed, step-by-step instructions, explanations of the underlying chemical principles, and troubleshooting insights to ensure successful implementation.
Introduction: The Significance of the this compound Moiety
The 2-aminothiazole ring is a cornerstone in the design of bioactive molecules, prized for its ability to act as a hydrogen bond donor and acceptor, and its capacity for diverse substitutions. The incorporation of a cyclopropyl group at the 4-position introduces conformational rigidity and lipophilicity, often enhancing binding affinity and improving pharmacokinetic profiles. This guide offers a systematic approach to first synthesize the key building block, this compound, and subsequently diversify it through substitution on the exocyclic amino group, enabling the rapid generation of compound libraries for screening and lead optimization.
Overall Synthetic Strategy
The most efficient and versatile pathway to N-substituted 4-cyclopropylthiazol-2-amines involves a two-part strategy. First, the core heterocycle is constructed. Second, the primary amino group is functionalized. This modular approach allows for the late-stage diversification necessary in drug discovery programs.
Figure 1: Overall workflow for the synthesis of N-substituted 4-cyclopropylthiazol-2-amines.
PART I: Synthesis of the Core Intermediate: this compound
The cornerstone of this synthetic campaign is the reliable production of the this compound intermediate. The Hantzsch thiazole synthesis, first described in 1887, remains the most direct and high-yielding method for this purpose.[1]
Principle & Mechanism
The Hantzsch synthesis is a cyclocondensation reaction between an α-haloketone and a thioamide.[1][2] For our target, the reactants are 1-bromo-1-cyclopropylethanone and thiourea. The reaction initiates with a nucleophilic attack (SN2) by the sulfur atom of thiourea on the electrophilic α-carbon of the bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[3]
Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.
Protocol 1: Two-Step Synthesis of this compound
This protocol first details the preparation of the requisite α-bromoketone, which may not be commercially available, followed by the cyclocondensation reaction.
Step 1A: Synthesis of 1-bromo-1-cyclopropylethanone
-
Rationale: α-Bromination of ketones is a standard transformation. Using a reagent like N-Bromosuccinimide (NBS) with a catalytic acid promoter provides a reliable method for generating the required electrophile for the Hantzsch synthesis.[4]
| Reagent | MW ( g/mol ) | Eq. | Amount |
| Cyclopropyl methyl ketone | 84.12 | 1.0 | (e.g., 5.0 g, 59.4 mmol) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.1 | (e.g., 11.6 g, 65.4 mmol) |
| p-Toluenesulfonic acid (PTSA) | 172.20 | 0.05 | (e.g., 0.51 g, 2.97 mmol) |
| Acetonitrile (ACN) | 41.05 | - | (e.g., 100 mL) |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopropyl methyl ketone and acetonitrile.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of p-toluenesulfonic acid (PTSA).
-
Heat the mixture to reflux (approx. 82°C) and stir for 8-12 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the consumption of the starting ketone.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude α-bromoketone is often used directly in the next step without further purification.[4]
Step 1B: Hantzsch Cyclocondensation
-
Rationale: The condensation is typically performed in a polar protic solvent like ethanol to facilitate the dissolution of the reagents. The reaction yields the hydrobromide salt of the aminothiazole, which is soluble. A subsequent basic workup is essential to neutralize the salt and precipitate the neutral, less soluble free amine product.[2][3]
| Reagent | MW ( g/mol ) | Eq. | Amount |
| Crude 1-bromo-1-cyclopropylethanone | 163.01 | 1.0 | (From Step 1A, ~59.4 mmol) |
| Thiourea | 76.12 | 1.2 | (e.g., 5.4 g, 71.3 mmol) |
| Ethanol (EtOH) | 46.07 | - | (e.g., 150 mL) |
| 5% Sodium Carbonate (aq. soln.) | 105.99 | - | (For workup, ~200 mL) |
Procedure:
-
Dissolve the crude α-bromoketone from the previous step in ethanol in a round-bottom flask.
-
Add thiourea to the solution.
-
Heat the mixture to reflux (approx. 78°C) with stirring for 4-6 hours. Monitor by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled ethanolic solution slowly into a beaker containing ice-cold 5% aqueous sodium carbonate solution while stirring.[2]
-
A precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under vacuum to yield this compound, typically as a pale yellow or off-white solid. The crude product can be purified further by recrystallization from an appropriate solvent like ethanol if necessary.
PART II: N-Functionalization Protocols
With the core intermediate in hand, the exocyclic amino group at the 2-position serves as a versatile handle for introducing a wide array of substituents (R-groups).
A. N-Acylation and N-Sulfonylation
This is one of the most straightforward methods for derivatization, forming stable amide or sulfonamide linkages common in drug molecules.
-
Principle: The nucleophilic 2-amino group readily reacts with electrophilic acylating or sulfonylating agents (e.g., acyl chlorides, sulfonyl chlorides). The reaction requires a base to neutralize the acidic byproduct (HCl).[4][5]
Protocol 2.1: General Procedure for N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine.
-
Add a base (e.g., triethylamine or pyridine, 1.2-1.5 eq). If using pyridine as the solvent, it also serves as the base.
-
Cool the mixture to 0°C in an ice bath.
-
Add the desired acyl chloride or anhydride (1.1 eq) dropwise with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. N-Alkylation
Introducing alkyl groups can be achieved via direct alkylation or, more controllably, through reductive amination.
Protocol 2.2: Reductive Amination
-
Rationale: This method offers excellent control for mono-alkylation and avoids the over-alkylation often seen with direct alkylation using alkyl halides. It proceeds via the in-situ formation of an imine, which is then immediately reduced.[5]
Procedure:
-
To a solution of this compound (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a solvent like methanol or dichloroethane (DCE), add a few drops of acetic acid to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent, and follow with a standard aqueous workup and purification as described in Protocol 2.1.
C. N-Arylation
The formation of a C(aryl)-N bond is a critical transformation in medicinal chemistry. Modern palladium- and copper-catalyzed cross-coupling reactions are the methods of choice.
Protocol 2.3: Buchwald-Hartwig Amination
-
Principle: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds under relatively mild conditions. It has a broad substrate scope and high functional group tolerance.[6][7][8] The key to success is the careful selection of the palladium source, phosphine ligand, and base.
Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide or triflate (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the catalyst and salts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 2.4: Ullmann Condensation
-
Principle: A classical copper-catalyzed C-N bond formation reaction. While traditional methods required harsh conditions, modern protocols use ligands to facilitate the reaction at lower temperatures.[9][10] It serves as a cost-effective alternative to palladium-based methods.[8]
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 eq, preferably an iodide or bromide), this compound (1.5 eq), a copper(I) source (e.g., CuI, 5-20 mol%), a ligand (e.g., L-proline or a diamine, 10-40 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Add a high-boiling polar solvent such as DMSO or DMF.
-
Heat the mixture to 100-150°C under an inert atmosphere for 12-48 hours.
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with aqueous ammonia solution (to remove copper salts) and brine.
-
Dry, concentrate, and purify the product by column chromatography.
Summary and Outlook
The synthetic routes detailed in this guide provide a robust and flexible platform for the synthesis of N-substituted 4-cyclopropylthiazol-2-amines. The initial Hantzsch synthesis reliably furnishes the key intermediate, which can then be elaborated using a suite of modern and classical N-functionalization techniques. By mastering these protocols, researchers in medicinal chemistry and drug discovery can efficiently generate diverse libraries of these valuable compounds for biological evaluation.
References
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts [mdpi.com]
Analytical Methods for the Characterization of 4-Cyclopropylthiazol-2-amine: An Application Note
Abstract
This application note provides a comprehensive guide to the analytical methods for the characterization of 4-Cyclopropylthiazol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry.[1] The unique structural features conferred by the cyclopropyl and thiazole moieties necessitate a multi-faceted analytical approach to ensure identity, purity, and stability.[1] This document outlines detailed protocols for spectroscopic and chromatographic techniques, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
Introduction
This compound (Figure 1) is a thiazole derivative that has garnered interest in drug discovery due to the diverse biological activities associated with the thiazole ring system, including anticancer and antimicrobial properties.[1] The cyclopropyl group can favorably influence pharmacokinetic properties.[1] Rigorous analytical characterization is paramount for advancing this compound through the drug development pipeline. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) for its comprehensive analysis.
Figure 1: Chemical Structure of this compound
Caption: Structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.
| Property | Value | Source |
| Molecular Formula | C6H8N2S | [1] |
| Molecular Weight | 140.21 g/mol | [1] |
| IUPAC Name | 4-cyclopropyl-1,3-thiazol-2-amine | [1] |
| CAS Number | 324579-90-0 | [1] |
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR reveals the number of different types of carbon atoms in the molecule.
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 0.6 - 1.0 | Multiplet | 4H | Cyclopropyl CH₂ protons |
| ~ 1.8 - 2.2 | Multiplet | 1H | Cyclopropyl CH proton |
| ~ 6.5 | Singlet | 1H | Thiazole C5-H |
| ~ 7.0 | Broad Singlet | 2H | Amine (-NH₂) protons |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 5 - 10 | Cyclopropyl CH₂ carbons |
| ~ 10 - 15 | Cyclopropyl CH carbon |
| ~ 100 - 110 | Thiazole C5 |
| ~ 140 - 150 | Thiazole C4 |
| ~ 165 - 175 | Thiazole C2 (attached to amine) |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).[2]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum, which may require a longer acquisition time.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the proton signals and assign the peaks based on their chemical shifts, multiplicities, and coupling constants. Compare the observed spectra with the predicted data for structural confirmation. The addition of D₂O will cause the disappearance of the N-H signal, confirming its assignment.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Rationale: The vibrational frequencies of specific bonds in a molecule are characteristic of the functional groups. For this compound, key functional groups include the N-H bonds of the primary amine and the C=N and C-S bonds within the thiazole ring.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3350 | Medium, Sharp | N-H stretching (asymmetric and symmetric) of the primary amine[3] |
| ~ 3100 | Medium | C-H stretching of the thiazole ring[4][5] |
| ~ 2950 | Medium | C-H stretching of the cyclopropyl group |
| 1630 - 1610 | Strong | C=N stretching of the thiazole ring[6] |
| 1550 - 1500 | Medium | Thiazole ring skeletal vibrations[4] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample using a suitable method, such as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.[5]
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[5]
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Chromatographic and Mass Spectrometric Analysis
Chromatographic techniques are essential for assessing the purity of this compound, while mass spectrometry provides information about its molecular weight and fragmentation pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. A reverse-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound.
Rationale: RP-HPLC separates compounds based on their hydrophobicity. By optimizing the mobile phase and stationary phase, a high-resolution separation can be achieved, allowing for the accurate determination of purity.
Recommended HPLC Protocol:
| Parameter | Recommended Condition |
| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile. A gradient elution may be necessary for optimal separation.[2] |
| Flow Rate | 1.0 mL/min[7] |
| Injection Volume | 5-10 µL[7] |
| Detector | UV-Vis or Diode Array Detector (DAD) at a suitable wavelength (e.g., 254 nm)[2][9] |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute to an appropriate concentration for analysis.[9]
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.[9]
-
Injection and Data Acquisition: Inject the sample and record the chromatogram.
-
Analysis: Determine the retention time of the main peak. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through fragmentation analysis.
Rationale: The "nitrogen rule" in mass spectrometry states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[3] This can be a quick indicator of the presence of the two nitrogen atoms in this compound.
Expected Mass Spectrometric Data (Electron Ionization - EI):
| m/z | Assignment |
| 140 | [M]⁺ (Molecular Ion) |
| 113 | [M - HCN]⁺ |
| 99 | [M - C₃H₅]⁺ (Loss of cyclopropyl radical) |
| 71 | [C₄H₅N₂]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, coupling with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) is common.[10]
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[10]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[10]
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.[10]
-
Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Integrated Analytical Workflow
A logical workflow ensures a comprehensive and efficient characterization of this compound.
References
- 1. Buy this compound | 324579-90-0 [smolecule.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cipac.org [cipac.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols for In Vitro Evaluation of 4-Cyclopropylthiazol-2-amine
Introduction: Unveiling the Therapeutic Potential of 4-Cyclopropylthiazol-2-amine
This compound is a synthetic heterocyclic compound featuring a thiazole ring, a primary amine, and a cyclopropyl moiety. The thiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability, improve potency, and modulate the conformational rigidity of a molecule, potentially leading to more specific interactions with biological targets.[3]
Given the established biological relevance of the 2-aminothiazole core, this compound represents a promising candidate for drug discovery programs.[1][4] Preliminary investigations into related thiazole derivatives suggest potential roles as enzyme inhibitors or modulators of cellular signaling pathways.[3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of this compound. The following protocols are designed to assess its cytotoxic effects, potential as a kinase inhibitor, and to confirm its engagement with intracellular targets.
Physicochemical Properties and Compound Handling
A foundational understanding of the physicochemical properties of this compound is critical for accurate and reproducible in vitro testing.
| Property | Value | Source |
| Molecular Formula | C6H8N2S | [3] |
| Molecular Weight | 140.21 g/mol | [3] |
| CAS Number | 324579-90-0 | [3] |
Solubility: The solubility of this compound should be empirically determined in relevant assay buffers and cell culture media. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous buffers should be carefully monitored for precipitation.
Stability: The stability of the compound in solution under experimental conditions (e.g., temperature, pH, light exposure) should be assessed to ensure the integrity of the test article throughout the duration of the assays.
Experimental Workflow for In Vitro Characterization
The following diagram outlines a logical workflow for the initial in vitro evaluation of this compound. This tiered approach begins with a broad assessment of cytotoxicity, followed by more specific functional and target-based assays.
Caption: A tiered approach to the in vitro evaluation of this compound.
Protocol 1: General Cytotoxicity Assessment
The initial evaluation of any novel compound should involve assessing its general cytotoxicity to understand the concentration range at which it impacts cell viability.[6][7] A combination of assays measuring different cellular health parameters is recommended for a comprehensive toxicity profile.
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Principle: The amount of formazan produced is directly proportional to the number of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is a method to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7]
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. Its activity in the culture supernatant is proportional to the number of lysed cells.
Materials:
-
Cells and compound treatment setup as in the MTT assay.
-
Commercially available LDH cytotoxicity assay kit.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light. Measure the absorbance at the recommended wavelength (e.g., 490 nm).
Data Analysis: Determine the amount of LDH release for each treatment condition and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Protocol 2: In Vitro Kinase Inhibition Assays
Given that many thiazole-containing compounds have been identified as kinase inhibitors, a logical next step is to screen this compound against a panel of kinases.[9][10][11]
Broad Kinase Panel Screening
A broad kinase panel screen is a high-throughput method to identify potential kinase targets of a compound.[9] This is often performed as a fee-for-service by specialized contract research organizations (CROs). The compound is typically tested at a single high concentration (e.g., 10 µM) against a large number of kinases.
Principle: Various assay formats can be used, including radiometric assays that measure the incorporation of radiolabeled phosphate from ATP onto a substrate, or non-radiometric methods like fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).[10][12]
Workflow Diagram:
Caption: A simplified workflow for broad kinase panel screening.
Data Interpretation: The results are typically presented as the percentage of inhibition for each kinase. Kinases showing significant inhibition (e.g., >50%) are considered "hits" and should be further investigated in dose-response assays.
Dose-Response Kinase Inhibition Assay (IC50 Determination)
Once potential kinase targets are identified, dose-response assays are performed to determine the potency of inhibition (IC50 value).[12]
Principle: The activity of a specific kinase is measured in the presence of varying concentrations of the inhibitor.
Materials:
-
Recombinant active kinase of interest
-
Specific peptide or protein substrate for the kinase
-
ATP (at a concentration close to the Km for the specific kinase)
-
Assay buffer (specific to the kinase)
-
This compound stock solution
-
Detection reagents (e.g., radiolabeled ATP, antibody for phosphorylated substrate)
-
384-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, its substrate, and the compound dilutions.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time.
-
Stop Reaction and Detect: Stop the reaction and quantify the amount of product formed using an appropriate detection method (e.g., radiometric, TR-FRET).
Data Analysis: Plot the percentage of kinase activity against the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 3: Cellular Target Engagement Assays
Confirming that a compound binds to its intended target within a cellular environment is a critical step in drug discovery.[13][14] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[15]
Principle: The binding of a ligand to a protein can stabilize the protein, leading to an increase in its melting temperature. CETSA measures the thermal stability of a target protein in the presence and absence of a compound in intact cells or cell lysates.
Workflow Diagram:
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures for a short period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Detection: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting or other protein detection methods.
Data Interpretation: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement.
Conclusion
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, identifying potential kinase targets, and confirming cellular target engagement, researchers can gain valuable insights into the therapeutic potential of this novel compound and make informed decisions for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 324579-90-0 [smolecule.com]
- 4. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 7. Cytotoxicity assay selection guide | Abcam [abcam.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Cyclopropylthiazol-2-amine: A Scaffold for Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets through carefully orchestrated modifications. The 4-cyclopropylthiazol-2-amine core is a prime example of such a scaffold. Its unique combination of a compact, rigid cyclopropyl group and the versatile thiazole-2-amine moiety offers a compelling starting point for the design of potent and selective modulators of various protein targets. The cyclopropyl group, with its inherent strain and three-dimensional character, can probe hydrophobic pockets within protein active sites, while the 2-aminothiazole portion provides crucial hydrogen bonding interactions and serves as a versatile anchor for further chemical elaboration. This guide provides an in-depth exploration of the this compound scaffold, detailing its application in the design of kinase inhibitors, tubulin polymerization inhibitors, and dual-target enzymes, complete with field-proven protocols and insights into structure-activity relationships (SAR).
I. Synthetic Pathways to the this compound Core and its Derivatives
The accessibility of a scaffold is paramount to its utility in drug discovery. The this compound core can be readily synthesized via the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of 4-Cyclopropyl-N-methylthiazol-2-amine
This protocol outlines a common route to a key intermediate used in the synthesis of various inhibitors.[1]
Causality Behind Experimental Choices:
-
Bromination of 1-cyclopropylethanone: This initial step creates a reactive α-bromoketone, which is essential for the subsequent cyclization reaction with a thiourea derivative.
-
Reaction with 1-methylthiourea: This is the core of the Hantzsch thiazole synthesis, where the thiourea acts as the nitrogen and sulfur source for the thiazole ring. The methyl group on the thiourea is incorporated into the final product.
-
Protection with di-tert-butyl dicarbonate (Boc anhydride): The Boc group is a common protecting group for amines. It is used here to temporarily mask the reactivity of the 2-amino group, allowing for selective modifications at other positions of the molecule.
Step-by-Step Methodology:
-
Bromination of 1-cyclopropylethanone: To a solution of 1-cyclopropylethanone in a suitable solvent (e.g., methanol), add bromine dropwise at 0°C. Stir the reaction mixture until completion (monitored by TLC).
-
Formation of 4-cyclopropyl-N-methylthiazol-2-amine: React the resulting 2-bromo-1-cyclopropylethanone with 1-methylthiourea in a solvent such as ethanol under reflux.
-
Protection of the amine: Treat the 4-cyclopropyl-N-methylthiazol-2-amine with di-tert-butyl dicarbonate in the presence of a base (e.g., triethylamine) in a solvent like dichloromethane to afford the Boc-protected intermediate.
II. Application in Kinase Inhibition: Targeting the Engines of Cellular Proliferation
Protein kinases are a major class of drug targets, particularly in oncology. The this compound scaffold has been successfully employed to generate potent inhibitors of several kinases, including Cyclin-Dependent Kinase 9 (CDK9) and Aurora Kinases.
A. CDK9 Inhibition: A Strategy to Induce Apoptosis in Cancer Cells
CDK9 plays a critical role in the regulation of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby promoting cancer cell death.[2]
Structure-Activity Relationship (SAR) Insights:
-
The 4-cyclopropyl group on the thiazole ring has been shown to enhance binding to the hydrophobic pocket of CDK9.[1]
-
The 2-aminothiazole moiety is crucial for forming hydrogen bonds with the hinge region of the kinase.
-
Substitutions on the pyrimidine ring, which is often attached to the 2-amino group of the thiazole, can be modified to improve potency and selectivity. For instance, a compound with a 4-thiazol-2-anilinopyrimidine core showed a CDK9 IC50 of 7 nM and over 80-fold selectivity against CDK2.[1][2]
Quantitative Data: CDK9 Inhibition
| Compound ID | Modifications | CDK9 IC50 (nM) | Selectivity (vs. CDK2) | Reference |
| 12u | 4-thiazol-2-anilinopyrimidine derivative | 7 | >80-fold | [1][2] |
| CDKI-73 | 3-(5-fluoro-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidin-2-ylamino)benzenesulfonamide | 4 | Also inhibits CDK1, CDK2, and CDK7 in the low nM range | [3] |
Signaling Pathway: CDK9 Inhibition and Apoptosis
Caption: CDK9 inhibition by this compound derivatives.
B. Aurora Kinase Inhibition: Disrupting Mitosis
Aurora kinases are essential for proper cell division, and their inhibition can lead to mitotic arrest and cell death in cancer cells.
SAR Insights:
-
Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have shown potent inhibition of both Aurora A and B kinases.[4]
-
A substituent at the para-position of the aniline ring was found to be important for potency and selectivity.[4]
-
The 2-aminothiazole scaffold has been identified as a promising starting point for the design of Aurora kinase inhibitors.[5]
Quantitative Data: Aurora Kinase Inhibition
| Compound ID | Target | Ki (nM) | Reference |
| 18 (CYC116) | Aurora A | 8.0 | [4] |
| 18 (CYC116) | Aurora B | 9.2 | [4] |
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.
Causality Behind Experimental Choices:
-
ATP Concentration: The concentration of ATP is typically set at or near the Michaelis-Menten constant (Km) for the kinase to ensure that the assay is sensitive to competitive inhibitors.
-
Enzyme and Substrate Concentrations: These are optimized to ensure a linear reaction rate during the assay period.
-
Detection Method: The choice of detection method (e.g., radioactivity, fluorescence, luminescence) depends on the specific substrate and the available instrumentation.
Step-by-Step Methodology:
-
Prepare a reaction buffer containing a buffer (e.g., Tris-HCl), MgCl2, and other necessary cofactors.
-
Add the test compound at various concentrations to the wells of a microplate.
-
Add the kinase and a suitable substrate (e.g., a peptide or protein) to the wells.
-
Initiate the reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubate the reaction for a specific time at a controlled temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the incorporation of phosphate into the substrate using an appropriate method (e.g., scintillation counting or filter binding).
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
III. Application in Tubulin Polymerization Inhibition: Targeting the Cytoskeleton
Microtubules are dynamic polymers that are essential for cell division, and their disruption is a well-established anticancer strategy.
SAR Insights:
-
N,4-diaryl-1,3-thiazol-2-amines have been designed as tubulin polymerization inhibitors.[6]
-
The substitution pattern on the aryl rings significantly impacts activity. For example, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine showed potent antiproliferative activity with IC50 values in the sub-micromolar range.[6]
Quantitative Data: Tubulin Polymerization Inhibition and Antiproliferative Activity
| Compound ID | Target Cell Line | Antiproliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| 10s | SGC-7901 | 0.36 | Not specified | [6] |
| 10s | A549 | 0.86 | Not specified | [6] |
| 10s | HT-1080 | 0.52 | Not specified | [6] |
| 5b | Not specified | Not specified | 3.3 | [7] |
| 6d | Not specified | Not specified | 6.6 | [7] |
| 6l | Not specified | Not specified | 4.0 | [7] |
Experimental Workflow: Tubulin Polymerization Assay
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives
Introduction: The Significance of 2-Aminothiazoles and the Advent of Microwave Synthesis
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic motif is a key component in numerous FDA-approved drugs, demonstrating its therapeutic importance.[2] The versatility of the 2-aminothiazole core allows for extensive chemical modification, leading to derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2]
Traditionally, the synthesis of these vital compounds has often relied on conventional heating methods, which typically involve long reaction times, lower yields, and often require significant purification.[3] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally conscious alternative. Microwave energy directly and uniformly heats the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing synthesis times from hours to mere minutes.[4] This application note provides a comprehensive guide to the microwave-assisted synthesis of 2-aminothiazole derivatives, with a focus on the widely utilized Hantzsch thiazole synthesis. We will delve into the mechanistic underpinnings of this powerful technique, provide detailed, field-proven protocols, and present a comparative analysis against conventional methods.
The Power of Microwave Irradiation in Organic Synthesis
Microwave-assisted synthesis operates on the principle of dielectric heating. Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the entire sample volume.[4][5] This is in stark contrast to conventional heating, which relies on slower, less efficient heat transfer through conduction and convection. The primary advantages of MAOS include:
-
Accelerated Reaction Rates: Reactions that take hours under conventional reflux can often be completed in minutes.[6][4]
-
Higher Yields: The rapid heating and uniform temperature distribution often minimize the formation of byproducts, leading to cleaner reactions and higher product yields.[5]
-
Improved Purity: With fewer side reactions, the resulting products are often purer, simplifying the purification process.[4]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, leading to significant energy savings.[4]
-
Greener Chemistry: MAOS often allows for the use of less solvent or even solvent-free conditions, aligning with the principles of green chemistry.[6]
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide (in the case of 2-aminothiazoles, thiourea is commonly used).[7][8] The reaction proceeds through a multi-step mechanism that is significantly accelerated by microwave irradiation.
The generally accepted mechanism for the Hantzsch synthesis of 2-aminothiazoles from an α-bromoketone and thiourea is as follows:
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-bromoketone in an SN2 reaction, displacing the bromide ion to form an isothiouronium salt intermediate.
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the final 2-aminothiazole ring.
Figure 1: Generalized mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, generalized protocol for the microwave-assisted synthesis of 2-aminothiazole derivatives. It is important to note that optimal reaction conditions (temperature, time, and power) may vary depending on the specific substrates and the microwave reactor used.
General Protocol for Microwave-Assisted Hantzsch Synthesis
Materials:
-
α-Haloketone (e.g., α-bromoacetophenone or its derivatives) (1.0 mmol)
-
Thiourea (or substituted thiourea) (1.0 - 1.2 mmol)
-
Solvent (e.g., Ethanol, Methanol, or a green solvent like PEG-400/water) (3-5 mL)
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial containing a magnetic stir bar, combine the α-haloketone (1.0 mmol) and thiourea (1.0-1.2 mmol).
-
Solvent Addition: Add the chosen solvent (3-5 mL) to the vial.
-
Vial Sealing: Securely cap the reaction vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (typically 80-120 °C) and power (typically 100-300 W) for a specified time (typically 5-30 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing ice-cold water or a dilute solution of sodium bicarbonate to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
One-Pot Synthesis from Ketones
A greener variation of this synthesis involves the in situ generation of the α-haloketone from the corresponding ketone, avoiding the handling of lachrymatory α-haloketones.[6][9][10]
Additional Materials:
-
Ketone (e.g., acetophenone) (1.0 mmol)
-
Halogen source (e.g., N-Bromosuccinimide (NBS), Iodine) (1.0 mmol)
Modified Procedure:
-
Reaction Setup: In a microwave vial, combine the ketone (1.0 mmol), thiourea (1.0-1.2 mmol), and the halogen source (1.0 mmol) in the chosen solvent.
-
Microwave Irradiation: Irradiate the mixture under similar conditions as the general protocol.
-
Work-up and Purification: Follow the same work-up and purification steps as outlined above.
Figure 2: A typical experimental workflow for microwave-assisted 2-aminothiazole synthesis.
Comparative Data: Microwave vs. Conventional Synthesis
The advantages of microwave-assisted synthesis are most evident when directly compared to conventional heating methods. The following table summarizes representative data from the literature, highlighting the significant reduction in reaction time and improvement in yields.
| Entry | α-Haloketone/Ketone | Thiourea | Method | Time | Yield (%) | Reference |
| 1 | 2-Bromoacetophenone | Thiourea | Conventional | 8-10 hrs | 14.20 | [11] |
| 2 | 2-Bromoacetophenone | Thiourea | Microwave | 5-15 min | 29.46 | [11] |
| 3 | 4'-Bromoacetophenone | Thiourea | Conventional | 8 hrs | 75 | [9] |
| 4 | 4'-Bromoacetophenone | Thiourea | Microwave | 10-15 min | 88 | [9] |
| 5 | Acetophenone | Thiourea (with NBS) | Microwave | 28-32 min | 84-89 | [6] |
| 6 | 2-Chloro-N-phenethylacetamide | Substituted Thiosemicarbazone | Conventional | 1.5 hrs | Lower | [5] |
| 7 | 2-Chloro-N-phenethylacetamide | Substituted Thiosemicarbazone | Microwave | 10-15 min | 82-92 | [5] |
| 8 | Various aromatic ketones | Thiourea (with Iodine) | Conventional | 12 hrs | 58 | [4] |
| 9 | Various aromatic ketones | Thiourea (with Iodine) | Microwave | 6-8 min | High | [4] |
Characterization of 2-Aminothiazole Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the molecule. For a typical 2-amino-4-arylthiazole, one would expect to see characteristic signals for the aromatic protons, the thiazole proton, and the amino protons.[12][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic peaks for 2-aminothiazoles include N-H stretching vibrations for the amino group and C=N stretching of the thiazole ring.[13][14]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[12][14]
Troubleshooting and Safety Considerations
Troubleshooting:
-
Low Yield: If the yield is low, consider optimizing the reaction temperature, time, or solvent. The molar ratio of reactants can also be adjusted.
-
Incomplete Reaction: If the reaction does not go to completion, increasing the irradiation time or temperature may be necessary. Ensure adequate stirring to promote a homogeneous reaction mixture.
-
Side Product Formation: If significant side products are observed, a lower reaction temperature or a shorter reaction time may be beneficial.
Safety Precautions:
-
Specialized Equipment: Only use microwave reactors specifically designed for chemical synthesis. Domestic microwave ovens are not suitable and can be extremely dangerous.
-
Pressure Monitoring: When performing reactions in sealed vessels, it is crucial to use a reactor equipped with pressure monitoring to avoid explosions.
-
Solvent Choice: Be aware of the properties of the solvents used at high temperatures and pressures. Use solvents with a high dielectric constant for efficient heating.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
-
Ventilation: Conduct all reactions in a well-ventilated fume hood.
Conclusion
Microwave-assisted synthesis, particularly the Hantzsch reaction, has emerged as a superior method for the rapid and efficient production of 2-aminothiazole derivatives. The significant reduction in reaction times, coupled with increased yields and cleaner reaction profiles, makes it an invaluable tool for researchers in drug discovery and development. By understanding the underlying principles and following well-defined protocols, scientists can leverage this technology to accelerate the synthesis of novel compounds with therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. benchchem.com [benchchem.com]
- 9. rjpbcs.com [rjpbcs.com]
- 10. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 11. jusst.org [jusst.org]
- 12. chemijournal.com [chemijournal.com]
- 13. chemijournal.com [chemijournal.com]
- 14. universalprint.org [universalprint.org]
Application Notes & Protocols for In Vivo Experimental Design Using 4-Cyclopropylthiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the initial in vivo evaluation of 4-Cyclopropylthiazol-2-amine, a novel small molecule with a thiazole scaffold. While the precise mechanism of action for this specific compound is yet to be fully elucidated, the thiazole moiety is a well-established pharmacophore in oncology. Derivatives have been reported to exhibit a range of antitumor activities, including the inhibition of protein kinases, tubulin polymerization, and cyclooxygenase (COX) enzymes.[1][2][3][4] This guide, therefore, is structured around the hypothesis that this compound possesses anticancer properties. We present a logical, stepwise framework for a robust preclinical in vivo study design, moving from foundational formulation and pharmacokinetic profiling to a definitive efficacy study in a human tumor xenograft model. The protocols herein are designed to be self-validating, incorporating essential elements of animal welfare, statistical rigor, and mechanistic inquiry to ensure the generation of reliable and translatable data.
Introduction: The Rationale for In Vivo Investigation
The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. For a novel compound like this compound, this step is paramount to understanding its therapeutic potential and defining its drug-like properties in a complex biological system. An in vivo setting provides indispensable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, its safety window, and its ultimate efficacy against a tumor within a physiological microenvironment.
Given the anticancer potential of related 2-aminothiazole derivatives, a primary objective of the initial in vivo studies will be to assess the antitumor activity of this compound.[3][5] This guide will use a human colorectal cancer xenograft model as a representative example, as this is a common and well-characterized model for evaluating novel cancer therapeutics.[6]
Core Principles of Study Design:
-
The 3Rs: All experimental designs must adhere to the principles of R eplacement, R eduction, and R efinement to ensure the ethical and humane use of animals in research.[7][8]
-
Stepwise Progression: The experimental workflow should progress logically from preliminary safety and pharmacokinetic studies to full-scale efficacy trials.
-
Integrated Endpoints: Efficacy assessments should be coupled with pharmacodynamic and biomarker analyses to provide mechanistic insights.
Pre-Efficacy Studies: Foundational In Vivo Characterization
Prior to initiating a costly and lengthy efficacy study, it is crucial to establish the basic pharmacokinetic (PK) and safety profile of this compound. These preliminary studies are typically conducted in a small number of healthy rodents (e.g., mice or rats) and are essential for selecting an appropriate formulation, dose range, and administration schedule for the subsequent efficacy studies.[9]
Formulation Development
The goal of formulation development is to create a safe and effective vehicle for delivering the compound in vivo.[1][9] The choice of vehicle will depend on the physicochemical properties of this compound, particularly its solubility.
Table 1: Example Formulations for a Novel Compound
| Formulation ID | Vehicle Composition | Compound Concentration (mg/mL) | Route of Administration |
| F1 | 0.9% Saline | Up to solubility limit | Intravenous (IV), Intraperitoneal (IP), Oral (PO) |
| F2 | 10% DMSO, 40% PEG300, 50% Saline | 1 - 10 | IV, IP, PO |
| F3 | 5% Ethanol, 5% Cremophor EL, 90% Saline | 1 - 5 | IV, IP |
| F4 | Corn oil with 2% DMSO | 5 - 20 | PO |
Protocol 1: Preparation of an Aqueous Formulation (F2)
-
Weigh the required amount of this compound in a sterile, conical tube.
-
Add the required volume of DMSO to fully dissolve the compound. Vortex briefly.
-
Add the required volume of PEG300 and mix thoroughly until the solution is clear.
-
In a stepwise manner, add the sterile saline while gently mixing.
-
Measure the pH and adjust to a physiological range (7.2-7.4) if necessary.
-
Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.[1]
-
Store at 4°C, protected from light, and use within 24 hours of preparation.
Pharmacokinetic (PK) & Maximum Tolerated Dose (MTD) Studies
A pilot PK study will determine how the compound is absorbed, distributed, metabolized, and excreted. The MTD study is crucial for identifying a safe dose range for the efficacy study.[10]
Protocol 2: Pilot PK and MTD Study in Mice
-
Animals: Use a small cohort of healthy, 6-8 week old female BALB/c mice (n=3 per group).
-
Formulation: Use a suitable formulation determined from initial solubility screening (e.g., F2).
-
Dosing:
-
PK Study: Administer a single dose of this compound via the intended route for the efficacy study (e.g., 10 mg/kg IP). Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration. Analyze plasma concentrations of the compound using LC-MS/MS.
-
MTD Study: Administer escalating doses of the compound to different cohorts of mice (e.g., 10, 30, 100 mg/kg). Monitor the animals daily for 7-14 days for clinical signs of toxicity, including weight loss, changes in behavior, and ruffled fur.[11] The MTD is typically defined as the highest dose that does not cause more than 10-15% body weight loss or other significant signs of distress.
-
-
Data Analysis:
-
PK Parameters: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
-
Safety Assessment: Record daily body weights and clinical observations.
-
In Vivo Efficacy Study: Human Xenograft Model
Based on the data from the pre-efficacy studies, a well-defined efficacy study can be designed. This protocol outlines a subcutaneous xenograft model using a human colorectal cancer cell line (e.g., HCT116).
Experimental Workflow
The following diagram illustrates the overall workflow for the in vivo efficacy study.
Caption: Workflow for an in vivo xenograft study.
Detailed Protocol
Protocol 3: Anticancer Efficacy in a Subcutaneous HCT116 Xenograft Model
-
Cell Culture: Culture HCT116 human colorectal carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) until they reach 80-90% confluency.[6]
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.[2]
-
Animal Implantation: Use 6-8 week old female athymic nude mice. Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank.[2][12]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., F2 formulation vehicle)
-
Group 2: this compound (Low Dose, e.g., 15 mg/kg)
-
Group 3: this compound (High Dose, e.g., 50 mg/kg)
-
Group 4: Reference drug (e.g., 5-Fluorouracil)
-
-
Dosing and Administration: Administer the treatments via the predetermined route (e.g., IP injection) daily for 21 days.
-
Monitoring:
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.[13] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[7]
-
Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.[13]
-
Observe the animals daily for any signs of distress.
-
-
Endpoint: The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³), or if an animal meets the criteria for humane endpoints (e.g., >20% body weight loss, tumor ulceration, impaired mobility).[3][13][14]
-
Data Presentation: Summarize the efficacy and toxicity data in tables for clear comparison.
Table 2: Efficacy and Toxicity Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | Daily, IP | Data | 0 | Data |
| Cpd X (Low) | 15 | Daily, IP | Data | Data | Data |
| Cpd X (High) | 50 | Daily, IP | Data | Data | Data |
| Reference Drug | Dose | Schedule | Data | Data | Data |
Pharmacodynamic & Mechanistic Studies
To demonstrate that the observed antitumor effect is due to the intended mechanism of action, it is essential to conduct pharmacodynamic (PD) studies. Based on the activities of related thiazole compounds, a plausible hypothesis is that this compound inhibits a key signaling pathway involved in cell proliferation, such as the PI3K/Akt/mTOR pathway.
Caption: Hypothetical inhibition of the PI3K/Akt pathway.
Protocol 4: Pharmacodynamic Marker Assessment
-
Satellite Study: Include a satellite group of tumor-bearing mice for tissue collection at various time points after the first and last doses of this compound.
-
Tissue Collection: At the designated time points, euthanize the mice and excise the tumors. Flash-freeze a portion for Western blot/proteomic analysis and fix another portion in formalin for immunohistochemistry (IHC).
-
Biomarker Analysis:
-
Western Blot: Prepare tumor lysates and analyze the phosphorylation status of key pathway proteins, such as Akt (p-Akt Ser473) and S6 ribosomal protein (p-S6), a downstream target of mTOR. A reduction in the levels of these phosphorylated proteins would support the proposed mechanism.
-
IHC: Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3). A decrease in Ki-67 and an increase in cleaved caspase-3 staining in the treated groups compared to the vehicle would provide further evidence of efficacy.
-
Ethical Considerations and Humane Endpoints
All animal procedures must be conducted in accordance with institutional and national guidelines (e.g., IACUC, UKCCCR).[7][15][16] The welfare of the animals is paramount.
-
Monitoring: Animals must be checked at least once daily.[15]
-
Humane Endpoints: Animals should be euthanized if they exhibit any of the following:
Conclusion
This application note provides a detailed and scientifically grounded framework for the initial in vivo assessment of this compound. By following a logical progression from formulation and safety studies to a robust efficacy trial with integrated pharmacodynamic endpoints, researchers can generate high-quality, reproducible data. This comprehensive approach will not only determine the therapeutic potential of this novel compound but also provide crucial insights to guide its future clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Guidelines for the welfare and use of animals in cancer research [norecopa.no]
- 4. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. forskningsetikk.no [forskningsetikk.no]
- 9. admescope.com [admescope.com]
- 10. Early phase clinical trials to identify optimal dosing and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An IQ consortium analysis of starting dose selection for oncology small molecule first-in-patient trials suggests an alternative NOAEL-based method can be safe while reducing time to the recommended phase 2 dose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 15. rug.nl [rug.nl]
- 16. krebsliga.ch [krebsliga.ch]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Cyclopropylthiazol-2-amine synthesis
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers engaged in the synthesis of 4-Cyclopropylthiazol-2-amine, a valuable building block in medicinal chemistry. We will explore the foundational Hantzsch thiazole synthesis, offer a detailed experimental protocol, and address common troubleshooting scenarios in a practical question-and-answer format.
The Hantzsch Thiazole Synthesis: A Mechanistic Overview
The synthesis of this compound is most commonly achieved via the Hantzsch thiazole synthesis. This reliable method involves the condensation of an α-haloketone with a thioamide.[1][2] In this specific case, the reactants are 1-bromo-1-cyclopropylethanone and thiourea.
The reaction proceeds through a well-established pathway:
-
Nucleophilic Attack (S-alkylation): The sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the bromine atom on the α-haloketone. This initial Sɴ2 reaction forms an isothiouronium salt intermediate.[3]
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the ketone's carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[4]
The aromaticity of the final thiazole product is a significant thermodynamic driving force for the reaction.[3]
Caption: Figure 1: Hantzsch Synthesis Mechanism for this compound.
Recommended Experimental Protocol
This protocol provides a baseline for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.
Materials:
-
1-bromo-1-cyclopropylethanone (1.0 eq.)
-
Thiourea (1.2 eq.)
-
Absolute Ethanol (as solvent)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromo-1-cyclopropylethanone (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.2 eq.) to the solution. A slight excess of thiourea is used to ensure complete consumption of the limiting α-haloketone.
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is typically complete within 1-3 hours.[1]
-
Once the reaction is complete (disappearance of the α-haloketone spot on TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution, stirring constantly. This neutralizes the hydrobromic acid (HBr) byproduct and precipitates the free amine.[4]
-
Collect the precipitated solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Allow the product to air-dry or dry in a vacuum oven at a low temperature (<50°C).
-
For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
Caption: Figure 2: General Experimental Workflow.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: I'm getting a very low yield or no product at all. What are the most likely causes?
This is a common issue that can usually be traced back to one of several key reaction parameters.
A1: Let's break down the potential culprits:
-
Reaction Temperature: The Hantzsch synthesis often requires thermal energy to overcome the activation barrier, particularly for the cyclization and dehydration steps.[5] If you are running the reaction at room temperature, it may be proceeding too slowly.
-
Solution: Gently heat the reaction to 40-60°C or, more commonly, to reflux in ethanol (~78°C).[1] Be cautious, as excessive heat can sometimes lead to byproduct formation.
-
-
Reaction Time: The reaction may simply not have had enough time to reach completion.
-
Solution: Monitor the reaction using TLC. If you still see a significant amount of the starting α-haloketone after the planned time, extend the reaction duration, checking every hour.
-
-
Solvent Choice: The polarity and protic nature of the solvent are critical.
-
Reagent Quality: The α-haloketone (1-bromo-1-cyclopropylethanone) can be unstable. If it has degraded, the reaction will fail.
-
Solution: Ensure the α-haloketone is fresh or has been stored properly (cold and dark). If in doubt, run an NMR to confirm its integrity before starting the reaction. Ensure the thiourea is dry.
-
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Temperature | Reflux in Ethanol (~78°C) | Provides sufficient energy for cyclization and dehydration without causing significant decomposition.[5] |
| Solvent | Absolute Ethanol or Methanol | Protic, polar solvents that effectively solvate the charged intermediates in the reaction mechanism.[4][5] |
| Reaction Time | 1-3 hours (Monitor by TLC) | Reaction progress is substrate-dependent. TLC is the best way to determine the endpoint empirically.[1] |
| Stoichiometry | 1.1 - 1.5 eq. of Thiourea | A slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone.[1] |
Table 1: Recommended Reaction Conditions for Optimization.
Q2: My NMR spectrum shows significant impurities. What are the common side products and how can I avoid them?
A2: Impurities typically arise from either the starting materials or side reactions during the synthesis.
-
Unreacted Starting Materials: The most common "impurity" is simply unreacted starting material.
-
Solution: Ensure the reaction goes to completion by monitoring via TLC. A more rigorous purification, like column chromatography, may be needed to separate the product from unreacted thiourea if it is not fully removed by washing.
-
-
Byproducts from α-haloketone Degradation: α-haloketones can undergo self-condensation or decomposition, especially when heated for prolonged periods or in the presence of base.
-
Solution: Use fresh, pure α-haloketone. Avoid unnecessarily long reaction times. The work-up procedure, which involves pouring the reaction into a basic solution, should be done after the mixture has cooled to prevent base-catalyzed degradation at high temperatures.[4]
-
Q3: I'm having trouble isolating my product during the work-up. It seems to be staying in solution. What should I do?
A3: This issue usually relates to the pH of the work-up solution or product solubility. The product, this compound, exists as a hydrobromide salt after the reaction. This salt is often soluble in the ethanol/water mixture.
-
Incomplete Neutralization: The primary purpose of adding the reaction mixture to a basic solution (like aqueous Na₂CO₃ or NaHCO₃) is to deprotonate the thiazolium salt, yielding the neutral free amine which is much less soluble in water and precipitates out.[4][5]
-
Solution: Ensure you are adding the reaction mixture to a sufficient volume and concentration of the basic solution. After addition, check the pH of the slurry with pH paper; it should be basic (pH > 8). If not, add more base.
-
-
Product Extraction: If the product remains soluble even after basification (which is less common for this specific molecule but possible), an extraction is necessary.
-
Solution: If precipitation is minimal, transfer the entire mixture to a separatory funnel and extract it several times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Caption: Figure 3: Troubleshooting Decision Tree.
References
- 1. benchchem.com [benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. youtube.com [youtube.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A-Z Guide to the Hantzsch Thiazole Synthesis
Welcome to the comprehensive support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their mechanistic understanding of this cornerstone reaction. Thiazole rings are prevalent in pharmaceuticals, making mastery of this synthesis crucial for modern medicinal chemistry.[1][2][3][4][5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions often encountered when setting up and running the Hantzsch thiazole synthesis.
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[2][6] The process unfolds in a series of steps:
-
Nucleophilic Attack: The reaction initiates with an SN2 reaction where the nucleophilic sulfur atom of the thioamide attacks the electrophilic carbon of the α-haloketone.[1][7][8]
-
Intermediate Formation: This initial attack forms an acyclic intermediate.[4]
-
Cyclization: An intramolecular attack by the nitrogen atom onto the ketone's carbonyl group leads to the formation of a five-membered ring.[1][7]
-
Dehydration & Aromatization: The final step involves the elimination of a water molecule and a molecule of hydrogen halide (HX) to yield the stable, aromatic thiazole ring.[1] The aromaticity of the final product is a significant driving force for the reaction.[8]
Q2: What are the typical starting materials for this synthesis?
The core components are an α-haloketone (e.g., 2-bromoacetophenone) and a thioamide (e.g., thiourea, thiobenzamide).[1][2][6][7] The choice of these reagents will determine the substitution pattern on the final thiazole ring. For instance, using thiourea results in a 2-aminothiazole derivative.[4][7]
Q3: Which solvents are recommended for the Hantzsch synthesis?
Polar protic solvents are generally the most effective. Alcohols such as methanol and ethanol are the most common and often provide high yields.[1][9] In some cases, using a mixture of solvents, like ethanol and water, can improve the outcome.[9][10] For modern variations like microwave-assisted synthesis, polar solvents remain the top choice.[9]
Q4: Is a catalyst required for this reaction?
The classical Hantzsch synthesis often proceeds without a catalyst, especially when heated. However, for certain multi-component variations or to improve reaction rates and yields under milder conditions, various catalysts have been employed. These include silica-supported tungstosilisic acid and p-toluenesulfonic acid (PTSA) in aqueous micelles.[9][10][11]
Q5: What is a standard workup procedure for isolating the thiazole product?
A common and effective method involves precipitating the product from the reaction mixture. This is typically achieved by pouring the cooled reaction solution into a basic aqueous solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate.[1][9] The base neutralizes the acidic byproduct (HX) formed during the reaction, and the change in solvent polarity often causes the thiazole product, which is frequently poorly soluble in water, to precipitate.[1][8] The solid product can then be easily collected by filtration.[1]
Part 2: Troubleshooting Guide
Encountering issues in the lab is a common part of the research process. This section is designed to help you diagnose and solve specific problems you might face during the Hantzsch thiazole synthesis.
Problem 1: Low or No Yield
| Potential Cause | Scientific Rationale & Solution |
| Insufficient Reaction Temperature | The cyclization and dehydration steps of the Hantzsch synthesis often require an energy input to overcome the activation barrier. While some reactive substrates can react at room temperature, many combinations require heating. Solution: Monitor your reaction with Thin Layer Chromatography (TLC). If you see unreacted starting materials, gently heat the reaction to 40-60 °C. For particularly unreactive substrates, refluxing in a suitable solvent like ethanol may be necessary.[8][9] |
| Incomplete Reaction Time | Chemical reactions are not instantaneous. The conversion of starting materials to products takes time, which can vary significantly based on the specific substrates and conditions used. Solution: Use TLC to monitor the consumption of your starting materials. If the reaction has not gone to completion within your planned timeframe, extend the reaction time and continue to monitor its progress. |
| Poor Reagent Quality | The α-haloketone is susceptible to degradation over time, and the purity of the thioamide is also critical. Impurities can introduce side reactions or inhibit the primary reaction pathway. High purity of starting materials is crucial to minimize side reactions and improve efficiency.[12] Solution: Ensure the α-haloketone is fresh or has been properly stored. If in doubt, purify it before use. Use a high-purity grade of the thioamide. Always request and review the Certificate of Analysis (CoA) from your supplier.[12] |
| Suboptimal Solvent Choice | The solvent plays a crucial role in solvating the reactants and intermediates, influencing the reaction rate. A suboptimal solvent can hinder the reaction. Solution: While ethanol and methanol are standard, consider screening other polar solvents. For multi-component reactions, sometimes greener options like glycerol or even water-based systems can be surprisingly effective.[13][14] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Scientific Rationale & Solution |
| Excessive Heat or Prolonged Reaction Time | While heat can be necessary, too much of it can provide enough energy to activate alternative reaction pathways or cause decomposition of the starting materials or the desired product, leading to a complex mixture of byproducts. Solution: Find the "sweet spot" for your reaction temperature. Start with gentle heating and only increase it if the reaction is not proceeding. Monitor the reaction by TLC; once the starting material is consumed, proceed with the workup promptly to avoid product degradation. |
| Incorrect Stoichiometry | The ratio of α-haloketone to thioamide is critical. An excess of one reagent can lead to side reactions. For example, an excess of the α-haloketone could potentially react with the newly formed thiazole ring. Solution: Begin with a 1:1 stoichiometric ratio of the reactants. In some cases, a slight excess (e.g., 1.1 equivalents) of the thioamide can be beneficial to ensure the complete consumption of the more expensive or sensitive α-haloketone.[1] |
| Reaction with N-Substituted Thioureas | When using an N-substituted thiourea, there is a possibility of forming two different regioisomers: the expected 2-(N-substituted amino)thiazole and the 3-substituted 2-imino-2,3-dihydrothiazole. Solution: The regioselectivity can be influenced by the reaction conditions. Running the reaction under acidic conditions has been shown to favor the formation of the 2-imino isomer.[15] For the standard 2-amino product, neutral conditions are preferred. |
Part 3: Experimental Protocols & Data
Standard Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol is a representative example of the Hantzsch synthesis.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[1]
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to a gentle heat (around 100°C setting, to achieve a gentle reflux of methanol).[1]
-
Stir the reaction for 30 minutes. Monitor the reaction by TLC (e.g., using 50% ethyl acetate/50% hexane) to confirm the consumption of the 2-bromoacetophenone.[1]
-
Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.
-
Pour the contents of the reaction vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl the beaker to mix the contents thoroughly. A precipitate should form.[1][8]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid (the filter cake) with a small amount of cold water to remove any residual salts.[1]
-
Spread the solid on a watch glass and allow it to air dry completely.
-
Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination and NMR spectroscopy.[1]
Data Summary: Optimizing Reaction Conditions
The following table summarizes key parameters that can be adjusted to optimize your synthesis.
| Parameter | Common Choices | Rationale & Key Considerations |
| α-Haloketone | α-bromo ketones, α-chloro ketones | Bromo derivatives are generally more reactive than chloro derivatives. |
| Thioamide | Thiourea, Thiobenzamides, Thiosemicarbazides | The choice of thioamide determines the substituent at the C2 position of the thiazole.[4] |
| Solvent | Methanol, Ethanol, Ethanol/Water, Glycerol | Polar protic solvents are generally preferred. Green solvents like glycerol or water can be effective in some modern protocols.[9][14] |
| Temperature | Room Temperature to Reflux | Dependent on substrate reactivity. Start with gentle heat (40-60°C) and increase if necessary.[9] |
| Catalyst | None, Lewis Acids, Brønsted Acids | The classic synthesis is often uncatalyzed. Catalysts can accelerate the reaction, especially in multi-component setups.[10][11] |
Part 4: Visualizing the Process
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. synarchive.com [synarchive.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-Cyclopropylthiazol-2-amine
Welcome to the technical support guide for 4-Cyclopropylthiazol-2-amine (CAS No. 324579-90-0).[1] This document is designed for researchers, medicinal chemists, and process development scientists who handle this versatile thiazole derivative. As an important building block in medicinal chemistry, achieving high purity of this compound is critical for reliable downstream applications.[1][2]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles and field experience.
Purification Strategy Overview
The purification of this compound, like many basic heterocyclic amines, presents unique challenges. Its basic nitrogen atom can lead to strong interactions with silica gel, while its specific solubility profile requires careful solvent selection for recrystallization. A successful purification strategy involves assessing the impurity profile of the crude material and selecting the most appropriate technique, or combination of techniques, to achieve the desired purity.
Caption: General purification workflow for this compound.
Troubleshooting Guide (Q&A)
This section addresses specific issues encountered during the purification of this compound.
Issue 1: My compound is streaking badly on a silica gel TLC plate and I'm getting poor separation in my column.
Probable Cause: The basic amine group on the thiazole ring is interacting strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the compound to bind irreversibly or move very slowly, resulting in significant peak tailing (streaking) and poor resolution.[3][4]
Suggested Solution: Mobile Phase Modification or Alternative Stationary Phases
-
Mobile Phase Modification (Recommended First Step): Add a small amount of a volatile base to your eluent system to neutralize the acidic silanol groups.[3] Triethylamine (TEA) or ammonium hydroxide are common choices.
-
Rationale: The added base competes with your product for binding to the acidic sites on the silica, allowing your compound to move more freely and form a tighter band.[3]
-
Starting Point: For a hexane/ethyl acetate system, add 0.5-1% triethylamine to the mobile phase.
-
-
Alternative Stationary Phase: If mobile phase modification is insufficient, switch to a less acidic or a basic stationary phase.
-
Amine-functionalized silica: This is often the best choice for purifying basic compounds in normal-phase mode.[3]
-
Basic Alumina: Can be effective but may have different selectivity compared to silica.
-
Reversed-Phase (C18) Silica: This is an excellent alternative, particularly if your impurities have different polarities. The separation occurs in a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4]
-
Protocol: Normal-Phase Flash Chromatography with Triethylamine
-
Slurry Preparation: Dry-load the crude compound onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column with your chosen non-polar solvent (e.g., hexane).
-
Mobile Phase Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate gradient) and add 0.5-1% triethylamine to both the weak and strong solvents.
-
Equilibration: Equilibrate the column with at least 2-3 column volumes of the initial mobile phase (e.g., 95:5 Hexane/EtOAc + 1% TEA).
-
Elution: Load the sample and run the gradient. Monitor fractions by TLC (using a TLC plate developed in a mobile phase also containing TEA).
-
Work-up: Combine the pure fractions and remove the solvent in vacuo. The triethylamine is volatile and should be removed during this process.
Issue 2: My compound "oiled out" during recrystallization and won't crystallize.
Probable Cause: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature where the solute is still a liquid.[5] The presence of impurities can also disrupt the crystal lattice formation, promoting oiling.
Suggested Solution: Optimize Solvent System and Cooling Rate
-
Reduce Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling encourages the formation of well-ordered crystals.[6]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
-
Re-evaluate Your Solvent: The initial solvent may be too good. An ideal recrystallization solvent dissolves the compound completely at high temperatures but poorly at low temperatures.[6] Consider using a two-solvent (antisolvent) system.
Protocol: Antisolvent Recrystallization
-
Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent in which it is highly soluble at room temperature (e.g., Dichloromethane or Methanol).
-
Antisolvent Addition: While stirring, slowly add a "poor" solvent (an "antisolvent") in which the compound is insoluble (e.g., Hexane or cold water) until the solution becomes persistently cloudy (turbid).
-
Re-solubilization: Add a few drops of the "good" solvent back into the mixture until the solution just becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. The slow evaporation of the more volatile solvent or the slow cooling will gradually decrease solubility, promoting crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent.[6]
Caption: Decision tree for troubleshooting recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
The most common synthesis route is the Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with thiourea.[1] Potential impurities include:
-
Unreacted Starting Materials: Such as 1-chloro- or 1-bromo-3-cyclopropylpropan-2-one and thiourea.
-
Side-Products: Impurities can be generated from the bromomethyl ketone precursors used in the synthesis.[7]
-
Over-alkylation or Dimerization Products: Depending on reaction conditions, minor side reactions can occur.
-
Degradation Products: 2-Aminothiazoles can be susceptible to oxidation or hydrolysis under harsh work-up conditions.[8]
| Impurity Type | Typical Characteristics | Suggested Removal Method |
| Unreacted Thiourea | Highly polar, water-soluble | Aqueous wash / Acid-base extraction |
| Unreacted α-haloketone | Non-polar to moderately polar | Column Chromatography |
| Synthetic By-products | Polarity varies | Column Chromatography / Recrystallization |
| Degradation Products | Often more polar | Column Chromatography |
Q2: What is the general solubility profile of this compound?
Like its parent, 2-aminothiazole, this compound is expected to be a crystalline solid soluble in polar organic solvents.[9][10] Its solubility is significantly influenced by pH.
-
Acidic Conditions (pH < 4): The amine group becomes protonated (R-NH3+), greatly increasing its solubility in aqueous solutions.[9]
-
Neutral/Basic Conditions (pH > 7): The compound exists as the free base, which is more soluble in organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and alcohols.
| Solvent Class | Examples | Expected Solubility | Use in Purification |
| Polar Protic | Water, Methanol, Ethanol | High (pH dependent for water) | Recrystallization, Extraction |
| Polar Aprotic | Acetonitrile, Acetone, THF | Moderate to High | Chromatography, Recrystallization |
| Chlorinated | DCM, Chloroform | High | Extraction, Chromatography |
| Ethers | Diethyl Ether, MTBE | Low to Moderate | Recrystallization (as antisolvent) |
| Hydrocarbons | Hexane, Heptane | Very Low | Recrystallization (as antisolvent) |
Q3: Can I use an acid/base extraction to purify my crude product?
Yes, an acid/base extraction is a highly effective technique for removing non-basic organic impurities or baseline material from the crude product.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable organic solvent like DCM or EtOAc.
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Separation: Separate the aqueous layer. Wash the organic layer one more time with 1M HCl to ensure complete extraction. Combine the acidic aqueous layers.
-
Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is > 9.
-
Re-extraction: The free base of your compound will precipitate or form an oil. Extract the product back into an organic solvent (e.g., DCM or EtOAc) several times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability, the compound should be stored in a well-sealed container, protected from light and air, at low temperatures.[11] Recommended storage is at 2-8°C, and for long-term storage, -20°C is preferable to minimize potential degradation.
References
- 1. Buy this compound | 324579-90-0 [smolecule.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
Identifying side products in 4-Cyclopropylthiazol-2-amine reactions
Welcome to the technical support center for the synthesis of 4-cyclopropylthiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate the formation of side products in your reactions. Our approach is grounded in mechanistic principles to provide you with a deeper understanding of the chemistry involved.
Introduction: The Hantzsch Synthesis of this compound
The primary route to synthesizing this compound is the Hantzsch thiazole synthesis. This reliable and widely-used method involves the condensation of an α-haloketone with a thiourea.[1][2] In this specific case, the key starting materials are 1-cyclopropyl-2-haloethanone (typically the bromo or chloro derivative) and thiourea.
The reaction proceeds via a well-established mechanism, beginning with a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1] While the Hantzsch synthesis is generally efficient, the bifunctional nature of the starting materials and the reactivity of the cyclopropyl group can lead to the formation of various side products. Understanding these potential side reactions is crucial for optimizing your synthesis and ensuring the purity of the final product.
Frequently Asked Questions (FAQs) on Side Product Formation
Q1: What are the most common types of side products in the synthesis of this compound?
A1: The most common side products arise from the inherent reactivity of the starting materials and intermediates. These can be broadly categorized as:
-
Over-alkylation Products: The product, this compound, still possesses a nucleophilic amino group and a nitrogen atom within the thiazole ring, which can be further alkylated by the electrophilic 1-cyclopropyl-2-haloethanone.
-
Thiourea-Derived Impurities: Unreacted thiourea or side reactions involving thiourea can lead to impurities.
-
α-Haloketone-Derived Impurities: The α-haloketone can undergo self-condensation or rearrangement under certain conditions. The Favorskii rearrangement is a notable potential side reaction for α-haloketones with acidic α'-protons.[3][4]
-
Cyclopropyl Ring-Opening Products: The strained cyclopropyl ring can be susceptible to opening under harsh reaction conditions, particularly high temperatures or strong acidity.
-
Isomeric Byproducts: While less common with unsubstituted thiourea, reaction conditions can sometimes lead to the formation of isomeric products, such as the 2-imino-thiazoline tautomer.[5]
Q2: How can over-alkylation occur, and what are the resulting side products?
A2: Over-alkylation happens when a molecule of the desired product, this compound, acts as a nucleophile and reacts with another molecule of the 1-cyclopropyl-2-haloethanone starting material. There are two primary sites for this secondary alkylation: the exocyclic amino group and the endocyclic nitrogen atom of the thiazole ring. This can lead to the formation of di-alkylated or N-alkylated byproducts, which can complicate purification.
Q3: What is the Favorskii rearrangement, and is it a concern in this synthesis?
A3: The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that possess an acidic proton on the α'-carbon, leading to the formation of a rearranged carboxylic acid derivative.[3][4] In the synthesis of this compound, the precursor 1-cyclopropyl-2-haloethanone has acidic protons on the cyclopropyl ring. While the Hantzsch synthesis is not typically performed under strongly basic conditions that favor the Favorskii rearrangement, localized basic conditions or the use of certain amine bases for work-up could potentially trigger this side reaction, leading to cyclopropanecarboxylic acid derivatives as impurities.
Q4: Can the cyclopropyl ring open during the reaction? What conditions should be avoided?
A4: Yes, the cyclopropyl group is a strained ring system and can undergo ring-opening, especially under harsh conditions. Strong acids, Lewis acids, and high temperatures are known to promote the cleavage of the cyclopropyl ring in cyclopropyl ketones. To maintain the integrity of the cyclopropyl moiety, it is crucial to use mild reaction conditions. This includes avoiding excessive heat and the use of strong, non-essential acids.
Troubleshooting Guide: Identifying and Mitigating Side Products
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.
| Observation | Potential Cause(s) | Suggested Actions & Mitigation Strategies |
| Low yield of the desired product with multiple spots on TLC. | 1. Sub-optimal reaction conditions: Incorrect temperature, solvent, or reaction time. 2. Significant side product formation: Over-alkylation, rearrangement, or decomposition. 3. Poor quality of starting materials: Impurities in the 1-cyclopropyl-2-haloethanone or thiourea. | 1. Optimize reaction conditions: Screen different solvents (e.g., ethanol, isopropanol, acetonitrile). Run the reaction at a lower temperature for a longer duration. Monitor the reaction progress closely by TLC or HPLC. 2. Control stoichiometry: Use a slight excess of thiourea (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the α-haloketone and minimize over-alkylation. 3. Ensure starting material purity: Purify the 1-cyclopropyl-2-haloethanone by distillation or chromatography before use. Use high-purity thiourea. |
| Presence of a higher molecular weight byproduct in Mass Spec. | Over-alkylation: Formation of a dimer or a product from the reaction of the amine with another molecule of the haloketone. | Slow addition of the α-haloketone: Add the 1-cyclopropyl-2-haloethanone solution dropwise to the thiourea solution to maintain a low concentration of the electrophile, thus disfavoring the second alkylation step. |
| NMR spectrum shows unexpected signals, possibly indicating loss of the cyclopropyl group. | Cyclopropyl ring opening: Reaction conditions are too harsh (e.g., too acidic or too high temperature). | Use milder conditions: Avoid strong acids. If an acid catalyst is necessary, use a weaker acid or a buffer system. Maintain the reaction temperature at a moderate level (e.g., reflux in ethanol rather than higher boiling point solvents). |
| Difficult purification with byproducts having similar polarity to the product. | Formation of isomeric or structurally similar byproducts. | Optimize chromatographic separation: Use a high-resolution HPLC method for analysis and purification. Screen different solvent systems for column chromatography. Consider derivatization of the amine to alter its polarity for easier separation, followed by deprotection. |
Experimental Protocols and Methodologies
General Protocol for the Synthesis of this compound
This protocol provides a general framework. Optimization of specific parameters may be required.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 eq.) in ethanol.
-
Addition of α-Haloketone: To the stirring solution, add 1-cyclopropyl-2-bromoethanone (1.0 eq.) either neat or as a solution in ethanol. The addition can be done dropwise at room temperature or at an elevated temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a mild base, such as an aqueous solution of sodium bicarbonate.
-
Isolation: The product may precipitate upon cooling or neutralization. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Analytical Methods for Impurity Profiling
A combination of analytical techniques is essential for the comprehensive characterization of the product and the identification of impurities.
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the reaction progress and assessing the purity of the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product and allows for the separation and detection of closely related impurities. A reversed-phase C18 column with a gradient of acetonitrile in water (with an additive like formic acid or trifluoroacetic acid) is a good starting point for method development.
-
Mass Spectrometry (MS): Used to determine the molecular weight of the product and to identify potential side products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for the structural elucidation of the desired product and any isolated impurities. Characteristic signals for the cyclopropyl protons and the thiazole ring protons can confirm the structure.
Visualizing Reaction Pathways and Troubleshooting
The following diagrams, generated using DOT language, illustrate the key reaction pathways and a troubleshooting workflow.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Cyclopropylamine Addition Reactions
Welcome to the Technical Support Center for Cyclopropylamine Addition Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming common challenges leading to low yields in their experiments. The unique strained ring structure of cyclopropylamine makes it a valuable synthon, but also introduces specific reactivity challenges.[1] This resource provides practical, experience-driven solutions to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during cyclopropylamine addition reactions, presented in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q1: I'm seeing a significant amount of unreacted starting material (e.g., aldehyde, ketone, or Michael acceptor) even after extended reaction times. What are the likely causes and how can I improve the conversion?
A1: Low conversion is a common issue that can often be traced back to reagent quality, reaction conditions, or inherent substrate reactivity. Here’s a systematic approach to diagnosing and solving the problem:
-
Cyclopropylamine Quality and Stoichiometry:
-
Purity and Stability: Cyclopropylamine is a reactive and hygroscopic liquid. Ensure you are using a high-purity grade (≥98%) and that it has been stored properly under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent degradation and moisture absorption.[2][3]
-
Stoichiometry: While a 1:1 stoichiometry is often the theoretical starting point, an excess of cyclopropylamine (e.g., 1.2 to 1.5 equivalents) can sometimes be beneficial to drive the reaction to completion, especially if the electrophile is particularly valuable or if competitive side reactions are minimal.
-
-
Reaction Conditions:
-
Solvent Choice: The solvent can significantly impact the reaction rate. Ensure your solvent is anhydrous, as water can react with some substrates or catalysts. For nucleophilic additions to carbonyls, polar aprotic solvents like THF, DCM, or acetonitrile are often good starting points. For Michael additions, the choice can be broader. If you are experiencing solubility issues with your starting materials at the reaction temperature, consider a different solvent system.
-
Temperature: Many cyclopropylamine additions proceed well at room temperature. However, if you are seeing low conversion, gentle heating (e.g., 40-60 °C) might be necessary to increase the reaction rate. Conversely, for highly reactive substrates, cooling the reaction might be required to prevent side reactions. A systematic temperature screen is advisable.
-
Catalysis: For additions to less reactive carbonyls (like ketones), an acid catalyst is often required to activate the electrophile.[4][5] Common choices include p-toluenesulfonic acid (p-TsOH), acetic acid, or a Lewis acid like Ti(OiPr)₄. The catalyst loading should be optimized; typically 5-10 mol% is a good starting point.
-
-
Substrate Reactivity:
-
Steric Hindrance: Highly hindered electrophiles will react more slowly. In such cases, longer reaction times, higher temperatures, or the use of a more active catalyst may be necessary.
-
Electronic Effects: Electron-withdrawing groups on the electrophile will generally increase its reactivity towards nucleophilic attack, while electron-donating groups will decrease it.[5][6]
-
Issue 2: Formation of Significant Side Products
Q2: My reaction is consuming the starting material, but the yield of the desired product is low due to the formation of one or more major byproducts. What are the common side reactions and how can I suppress them?
A2: Side product formation is often a result of the inherent reactivity of cyclopropylamine or subsequent reactions of the desired product. Identifying the byproduct is the first step to mitigating its formation.
-
Ring-Opening of the Cyclopropyl Group:
-
Cause: The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, particularly with strong acids or transition metals.[7][8] This can lead to a complex mixture of rearranged products.
-
Solution:
-
Avoid Harsh Conditions: Use milder acid catalysts if one is required. If possible, run the reaction under neutral conditions.
-
Temperature Control: Avoid excessive heating, as this can promote ring-opening pathways.
-
Metal Contamination: Ensure your glassware and reagents are free from transition metal contamination that could catalyze ring-opening.
-
-
-
Formation of Imines (for Carbonyl Additions):
-
Cause: The initial addition of cyclopropylamine to an aldehyde or ketone forms a hemiaminal intermediate, which can then eliminate water to form an imine.[9] If your target is the simple addition product (an amino alcohol), the formation of the imine is a competing pathway.
-
Solution:
-
Reductive Amination: If the desired product is the secondary amine, a reductive amination approach is preferred. This involves the in-situ formation of the imine (or hemiaminal) followed by reduction with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
-
Aqueous Workup: Careful control of the workup pH is crucial. If the imine is the desired product, an anhydrous workup is often preferred.
-
-
-
Dimerization or Polymerization:
-
Cause: This can occur with highly reactive substrates, such as activated Michael acceptors, or if the product itself can react with the starting materials.
-
Solution:
-
Slow Addition: Add the cyclopropylamine slowly to a solution of the electrophile to maintain a low concentration of the nucleophile.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of these undesired pathways.
-
-
Issue 3: Difficult Product Isolation and Purification
Q3: I have good conversion according to my reaction monitoring (TLC/LC-MS), but I'm losing a significant amount of product during workup and purification. What are the best practices for isolating cyclopropylamine-containing products?
A3: Products derived from cyclopropylamine can be challenging to isolate due to their basicity and potential water solubility.
-
Workup and Extraction:
-
Basification and Extraction: Cyclopropylamine and its derivatives are basic. During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and maximize its partitioning into the organic layer. Be aware that cyclopropylamine itself is miscible with water, which can complicate extractions if a large excess was used.[10]
-
Solvent Choice for Extraction: Dichloromethane (DCM) or ethyl acetate are common choices. However, for more polar products, a mixture of DCM and isopropanol or butanol might be necessary to achieve efficient extraction. Perform multiple extractions (at least 3) to ensure complete recovery.[11]
-
Emulsion Formation: If emulsions form, adding brine (saturated NaCl solution) can help to break them.
-
-
Purification:
-
Column Chromatography:
-
Tailing: The basic nature of the amine can cause significant tailing on silica gel. To mitigate this, you can either pre-treat the silica with a base (e.g., by slurrying it with a solvent containing 1-2% triethylamine or ammonia) or include a small amount of a basic modifier in your eluent system (e.g., 0.5-1% triethylamine or ammonium hydroxide).
-
Product Volatility: Cyclopropylamine itself is volatile (boiling point ~50 °C).[1] While most addition products will be less volatile, be cautious during solvent removal on a rotary evaporator, especially for lower molecular weight products. Use a lower bath temperature and monitor the process carefully.
-
-
Crystallization/Recrystallization: If your product is a solid, crystallization can be an excellent purification method that avoids the potential pitfalls of chromatography.
-
Salt Formation: For particularly difficult purifications or for final product formulation, converting the amine to a stable salt (e.g., hydrochloride or tartrate) can facilitate isolation and handling.
-
Experimental Workflow & Protocols
General Protocol for Reductive Amination of a Ketone with Cyclopropylamine
This protocol provides a starting point for the synthesis of a secondary amine from a ketone and cyclopropylamine using sodium triacetoxyborohydride (STAB).
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone (1.0 eq) and an anhydrous solvent (e.g., dichloroethane (DCE) or dichloromethane (DCM), to make a ~0.1 M solution).
-
Addition of Amine: Add cyclopropylamine (1.2 eq) to the stirred solution.
-
Initial Stirring (Imine/Hemiaminal Formation): Stir the mixture at room temperature for 30-60 minutes. You can monitor the formation of the intermediate by TLC or LC-MS if desired.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10-15 minutes. The reaction may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexanes/ethyl acetate), often with the addition of 1% triethylamine to prevent tailing.
Troubleshooting Workflow Diagram
Here is a logical workflow to help diagnose and address low-yield issues in your cyclopropylamine addition reactions.
Caption: A decision-making workflow for troubleshooting low yields.
Quantitative Data Summary
The optimal conditions for cyclopropylamine additions are highly substrate-dependent. However, the following table provides a general guide for starting parameters.
| Parameter | Typical Range | Notes |
| Cyclopropylamine (eq) | 1.1 - 2.0 | An excess is often used to drive the reaction. |
| Concentration (M) | 0.1 - 1.0 M | Higher concentrations can speed up bimolecular reactions but may also promote side reactions. |
| Temperature (°C) | 0 - 80 °C | Start at room temperature. Adjust as needed based on reactivity and stability. |
| Acid Catalyst (mol%) | 5 - 20 mol% | For additions to less reactive carbonyls. Screen different acids (e.g., AcOH, p-TsOH). |
| Reducing Agent (eq) | 1.5 - 2.0 | For reductive aminations (e.g., STAB, NaBH₃CN). |
Reaction Mechanism: Imine Formation
The addition of a primary amine like cyclopropylamine to a ketone or aldehyde is a classic example of nucleophilic addition to a carbonyl. The reaction is typically reversible and often acid-catalyzed.
References
- 1. longdom.org [longdom.org]
- 2. eqipped.com [eqipped.com]
- 3. Page loading... [guidechem.com]
- 4. Reactivity in Chemistry: Carbonyl Addition [employees.csbsju.edu]
- 5. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Activation of cyclopropanes by transition metals - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. reddit.com [reddit.com]
- 11. Troubleshooting [chem.rochester.edu]
Technical Support Center: Purification of 4-Cyclopropylthiazol-2-amine
An in-depth guide to the purification of crude 4-Cyclopropylthiazol-2-amine, presented in a question-and-answer format to address specific issues encountered during experiments.
Introduction
This compound is a vital heterocyclic building block in medicinal chemistry and drug discovery. The 2-aminothiazole scaffold is a core component of numerous pharmacologically active molecules, including anticancer and anti-inflammatory agents.[1] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and introduce toxic byproducts into the final active pharmaceutical ingredient (API).
This guide, designed for researchers and drug development professionals, provides a comprehensive troubleshooting framework and detailed protocols for elevating the purity of crude this compound.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis and purification of this compound, which is typically prepared via the Hantzsch thiazole synthesis.[2][3]
Question 1: My crude reaction product is a dark, viscous oil instead of a solid. How can I isolate a solid product for purification?
Answer:
This is a frequent issue, often caused by residual solvent (like ethanol or DMF used in the Hantzsch synthesis) or the presence of colored, amorphous impurities. The goal is to induce precipitation or crystallization.
-
Ensure Complete Solvent Removal: Use a rotary evaporator to remove all high-boiling solvents. For stubborn solvents like DMF, co-evaporation with a lower-boiling solvent like toluene or heptane can be effective.
-
Trituration: This technique involves "washing" the oil with a solvent in which your desired product is insoluble (or poorly soluble), but the impurities are soluble.
-
Add a small volume of a non-polar solvent (e.g., cold diethyl ether, hexane, or a mixture).
-
Agitate the mixture vigorously with a spatula, scratching the inside of the flask. This mechanical action can break up the oil and induce nucleation.
-
If successful, the oil will transform into a solid precipitate.
-
Collect the solid by vacuum filtration and wash with a small amount of the cold trituration solvent.
-
Question 2: My TLC plate shows multiple spots after the initial workup. What is the best strategy to purify my compound?
Answer:
The presence of multiple spots indicates a mixture of your product, unreacted starting materials, and/or side products. The optimal purification strategy depends on the nature of these impurities. A logical workflow can help you decide.
Caption: Decision workflow for selecting a purification method.
-
Acid-Base Extraction: This is a highly efficient first-pass technique for separating basic amines from neutral or acidic impurities. It leverages the amine's ability to form a water-soluble salt in acidic conditions.[4][5]
-
Flash Column Chromatography: This is the most versatile method for separating compounds with different polarities. It is essential when impurities have similar solubility profiles to the product.[6]
-
Recrystallization: This is the ideal final step for obtaining a highly crystalline, pure solid, especially if the crude product is already of moderate purity (>85-90%).[7]
Question 3: I attempted recrystallization, but my compound "oiled out" during cooling. What went wrong?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of forming solid crystals.[8] This typically happens for one of two reasons:
-
The boiling point of the solvent is higher than the melting point of your compound.
-
The solution is supersaturated, and the rate of cooling is too fast, preventing the molecules from orienting into a crystal lattice.
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent to ensure everything redissolves completely.
-
Slow Down Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to decrease the rate of cooling. Do not place it directly in an ice bath.
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to initiate crystallization.
-
Re-evaluate Your Solvent System: The chosen solvent may be too good a solvent. Consider using a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (turbid). Then, add a drop or two of the good solvent to clarify it and allow it to cool slowly.
Question 4: My compound streaks badly on the silica gel column, resulting in poor separation. How can I fix this?
Answer:
This is a classic problem when purifying basic compounds like amines on acidic silica gel.[9] The basic amine interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption, peak tailing, and streaking.
Solutions:
-
Use a Basic Modifier: Add a small amount (0.5-2%) of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[6][10] The TEA will compete with your product for binding to the acidic sites on the silica, allowing your compound to travel down the column more cleanly.[10]
-
Use an Amine-Functionalized Silica Column: These pre-packed columns have a stationary phase that is chemically modified to be basic, eliminating the undesirable interactions with basic analytes.[9]
-
Use a Different Stationary Phase: Basic alumina can sometimes be a suitable alternative to silica gel for purifying amines.
Question 5: How do I confirm the purity of my final product?
Answer:
A combination of analytical techniques should be used to establish the purity and confirm the identity of your this compound.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (¹H NMR): This confirms the structure and can reveal the presence of impurities if their protons are visible and not overlapping with your product's signals.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage area of the main peak.[11]
-
Melting Point: A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities will broaden and depress the melting point.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral and acidic impurities from the basic this compound.[12]
Procedure:
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (20-30 mL).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. The protonated amine salt will be in the top aqueous layer, while neutral impurities remain in the bottom organic layer (for DCM).[4][5] Drain and save the organic layer.
-
Repeat Extraction: Extract the organic layer two more times with fresh 1 M HCl to ensure complete recovery of the amine. Combine all aqueous extracts.
-
Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities. Discard this organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M sodium hydroxide (NaOH) dropwise while stirring until the solution is basic (pH > 10, check with pH paper). The neutral amine will precipitate out as a solid or oil.
-
Product Recovery:
-
If a solid precipitates: Collect the pure product by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.
-
If an oil forms: Extract the aqueous solution three times with fresh DCM or EtOAc. Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure amine.[13]
-
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Flash Column Chromatography
This protocol is optimized for purifying basic amines on standard silica gel.
Materials & Setup:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A non-polar/polar solvent system, typically Hexane/Ethyl Acetate or DCM/Methanol.
-
Modifier: Triethylamine (TEA).
-
TLC Analysis: Develop a solvent system where the product has an Rf value of ~0.25-0.35.
Procedure:
-
Prepare Eluent: Prepare the chosen eluent and add 1% TEA by volume (e.g., for 500 mL of eluent, add 5 mL of TEA).
-
Pack the Column: Pack the column with silica gel using the prepared eluent. Do not let the column run dry.
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (like DCM or methanol). Add a small amount of silica gel (~2-3 times the mass of your product) and concentrate the slurry to a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of eluent and carefully pipette it onto the top of the column.
-
-
Elution: Run the column, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent and TEA using a rotary evaporator.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel or Amine-Functionalized Silica | Standard silica is acidic; amine-functionalized silica avoids the need for a modifier.[9] |
| Eluent System | Hexane/EtOAc or DCM/MeOH | Adjust ratio to achieve an Rf of 0.25-0.35 for the product. |
| Eluent Modifier | 0.5-2% Triethylamine (TEA) | Neutralizes acidic sites on silica, preventing streaking of the basic amine.[6][10] |
| Sample Loading | Dry Loading | Provides better resolution and sharper bands compared to wet loading. |
Table 1: Recommended Parameters for Column Chromatography of this compound.
Protocol 3: Purification by Recrystallization
This method is used as a final polishing step to obtain high-purity crystalline material.
Procedure:
-
Solvent Screening: Test the solubility of your compound in small amounts of various solvents at room temperature and upon heating (see Table 2). A good solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize recovery.
-
Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
| Solvent | Properties & Use Case |
| Ethanol/Water | Good general-purpose binary system. Dissolve in hot ethanol, add hot water until turbid. |
| Isopropanol (IPA) | Often a good single solvent for aminothiazoles. |
| Toluene | Good for less polar compounds; slow evaporation can yield high-quality crystals. |
| Ethyl Acetate/Hexane | A common binary system. Dissolve in hot EtOAc, add hexane as the anti-solvent. |
Table 2: Potential Solvents for Recrystallization.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. coconote.app [coconote.app]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Overcoming Solubility Issues with 4-Cyclopropylthiazol-2-amine Derivatives
Welcome to the technical support center for 4-Cyclopropylthiazol-2-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. As a scaffold in modern medicinal chemistry, these derivatives show significant promise in various therapeutic areas, including as anti-inflammatory and anticancer agents.[1][2][3] However, their often-hydrophobic nature and rigid structure can lead to poor aqueous solubility, a critical hurdle in drug discovery and development.[4]
This document provides a series of troubleshooting guides and in-depth FAQs to help you diagnose and overcome these solubility issues, ensuring your experimental progress is not impeded.
Part 1: Troubleshooting Guide - Experimental Scenarios
This section addresses specific, common problems encountered in the lab. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Q1: My this compound derivative from a DMSO stock is crashing out of my aqueous buffer during my assay. What is the most direct way to resolve this?
Short Answer: The most immediate and effective strategy is to lower the pH of your aqueous buffer. The 2-amine group on the thiazole ring is basic and can be protonated to form a much more water-soluble ammonium salt.[5][6]
Causality & Explanation: Your compound is likely precipitating due to a phenomenon called supersaturation. While soluble in your 100% DMSO stock, its low intrinsic aqueous solubility is revealed upon dilution into the neutral or physiological pH of your buffer. This compound derivatives are organic bases.[7][8] The lone pair of electrons on the exocyclic nitrogen atom can accept a proton from an acidic medium. By lowering the pH of the aqueous buffer (e.g., to pH 2-4), you create an acidic environment. This forces an acid-base reaction, converting the neutral, poorly soluble amine into its protonated, cationic ammonium salt form.[9] This salt has significantly higher aqueous solubility due to its ionic nature, which allows for favorable interactions with polar water molecules.[5]
Workflow Diagram: Initial Solubility Troubleshooting
Caption: A workflow for addressing initial precipitation of amine-containing compounds.
Protocol 1: pH-Dependent Solubility Assessment
-
Prepare Buffers: Create a series of buffers across a pH range (e.g., pH 2.0, 4.0, 6.0, 7.4). Standard citrate or phosphate buffers are suitable.
-
Prepare Compound Slurry: Add an excess amount of your solid compound to a known volume of each buffer in separate vials. Ensure enough solid is present so that it does not all dissolve.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Analyze: Plot the measured solubility against the pH. For a basic compound like a 2-aminothiazole, you should observe a significant increase in solubility as the pH decreases.[10]
Q2: I've lowered the pH, which helped, but I still can't achieve the high concentration needed for my experiment. What is the next logical step?
Short Answer: Introduce a water-miscible organic co-solvent to your buffered solution. This increases the solubilizing capacity of the bulk solvent for your lipophilic compound.[11]
Causality & Explanation: While pH adjustment addresses the ionizable nature of your molecule, the overall structure, including the cyclopropyl and thiazole moieties, retains significant lipophilic ("grease-ball") character.[12] Co-solvents work by reducing the overall polarity of the aqueous solvent system.[13] A water-miscible organic solvent, like ethanol, PEG 400, or propylene glycol, disrupts the strong hydrogen-bonding network of water. This creates a more favorable, lower-polarity environment that can better accommodate the non-polar parts of your drug molecule, effectively increasing its solubility.
Table 1: Common Co-solvents for Pre-clinical Formulations
| Co-solvent | Dielectric Constant | General Use | Notes |
| Ethanol | 24.5 | Oral, Topical | Generally well-tolerated at low concentrations. |
| Propylene Glycol (PG) | 32.0 | Oral, Parenteral | Common vehicle for IV formulations. |
| Polyethylene Glycol 400 (PEG 400) | 12.5 | Oral, Parenteral | Higher viscosity; excellent solubilizer. |
| Glycerin | 42.5 | Oral, Topical | High viscosity; often used in combination. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | Research Use | Strong solubilizer, but potential toxicity concerns. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Research Use | Excellent solubilizer; rarely used in final formulations. |
Note: The combined effect of a co-solvent and an appropriate buffer can be synergistic, leading to a dramatic increase in solubility.[11]
Protocol 2: Co-solvent Screening
-
Select Co-solvents: Choose 2-3 co-solvents from Table 1 based on your experimental requirements (e.g., cell compatibility, animal tolerance).
-
Prepare Stock Solutions: Prepare a high-concentration stock of your compound in 100% of each selected co-solvent.
-
Create Solvent Systems: In separate vials, prepare your chosen aqueous buffer (at the optimal pH determined previously) containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).
-
Test Solubility: Add a small, fixed volume of your compound's co-solvent stock to each prepared solvent system. Observe for any precipitation.
-
Determine Maximum Solubility: For a more quantitative assessment, use the slurry method described in Protocol 1 with the most promising co-solvent/buffer mixtures.
Q3: My compound is intended for in vivo studies, and I need a formulation that is both highly soluble and safe. What are the industry-standard approaches?
Short Answer: For in vivo applications, you should explore more advanced formulation strategies such as salt formation , amorphous solid dispersions , or lipid-based formulations .[14][15]
Causality & Explanation:
-
Salt Formation: This is the most direct and common method for basic drugs.[10] It involves reacting your amine-containing compound (the "free base") with an acid to form a stable, solid, and highly water-soluble salt.[6] Unlike simple pH adjustment in a buffer, this creates a new solid form of the drug with intrinsically different and improved physicochemical properties. The choice of the acid (counter-ion) is critical and can impact solubility, stability, and manufacturability.[16]
-
Amorphous Solid Dispersions (ASDs): Crystalline compounds, which are common for planar molecules like thiazoles, have very high lattice energy that must be overcome to dissolve.[12][17] ASDs are a strategy where the drug is molecularly dispersed within a polymer matrix (e.g., PVP, HPMC-AS) in a non-crystalline, amorphous state.[18] This amorphous form lacks a crystal lattice, significantly reducing the energy barrier to dissolution and often leading to a state of supersaturation that enhances absorption.[18]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can be very effective.[15] These formulations, which can range from simple oil solutions to complex self-emulsifying drug delivery systems (SEDDS), essentially pre-dissolve the drug in a lipid vehicle. Upon administration, these systems disperse in the gastrointestinal fluids to form fine emulsions or micelles, which facilitate drug absorption through lymphatic pathways.[15]
Diagram: Impact of pH on Amine Solubility
Caption: At high pH, the amine is neutral and precipitates. At low pH, it is protonated and dissolves.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: Why are this compound derivatives often poorly soluble?
The poor solubility arises from a combination of factors inherent to their structure:
-
Hydrophobicity: The cyclopropyl group and the thiazole ring itself are largely non-polar, contributing to poor affinity for water.[19]
-
Crystal Lattice Energy: The planar nature of the thiazole ring system can facilitate tight packing in the solid state, leading to a highly stable crystal lattice. This high lattice energy requires a significant amount of energy to break apart during the dissolution process, resulting in low solubility.[12][17] This is often referred to as being a "brick-dust" molecule.[12]
-
Molecular Weight: As derivatives are elaborated to improve potency, the molecular weight often increases, which generally correlates with a decrease in solubility.[17]
FAQ 2: I want to make a salt form. How do I choose the right counter-ion?
The selection of a suitable counter-ion (from an acid) is a critical step. A key guiding principle is the "pKa rule," which states that for efficient and stable salt formation, the pKa of the acid should be at least 2-3 units lower than the pKa of the conjugate acid of your basic drug.[9] Since simple alkyl amines have conjugate acid pKa's around 9.5-11.0, strong acids are typically required.[8]
| Counter-ion Source | Type | Common Use |
| Hydrochloric Acid (HCl) | Inorganic | Most common; often forms crystalline, stable salts (hydrochlorides). |
| Sulfuric Acid | Inorganic | Forms sulfates; can be useful if hydrochloride is not ideal. |
| Methane Sulfonic Acid | Organic | Forms mesylates; often highly soluble. |
| Tartaric Acid | Organic | Can be used to resolve chiral amines. |
| Citric Acid | Organic | Can form salts with varying stoichiometries. |
Screening is essential. You would typically attempt to form salts with a panel of these acids and then characterize the resulting solids for properties like crystallinity, solubility, stability, and hygroscopicity.
FAQ 3: What is the prodrug approach, and when should I consider it?
A prodrug is an inactive or less active derivative of a parent drug that is designed to undergo enzymatic or chemical transformation in vivo to release the active drug.[20] This strategy is considered when other formulation approaches are insufficient, particularly if both solubility and membrane permeability are problematic.[21]
For a this compound derivative, a common prodrug strategy involves attaching a highly soluble promoiety (like a phosphate group or a hydrophilic ester) to a part of the molecule that is not essential for its activity.[22][23] This new, more soluble molecule can be formulated more easily. Once administered, enzymes in the body (e.g., phosphatases or esterases) cleave off the promoiety, releasing the active parent drug at or near its site of action.
Diagram: Carrier-Linked Prodrug Concept
Caption: A prodrug links the active molecule to a carrier, which is cleaved off in the body.
References
- 1. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 4. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. issr.edu.kh [issr.edu.kh]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. research.aston.ac.uk [research.aston.ac.uk]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. benchchem.com [benchchem.com]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Prodrug Approach as a Strategy to Enhance Drug Permeability [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalyst for 4-Cyclopropylthiazol-2-amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the Technical Support Center for the synthesis of 4-Cyclopropylthiazol-2-amine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to researchers, scientists, and professionals in drug development. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind experimental choices to ensure your success in the laboratory.
The synthesis of this compound, a valuable building block in medicinal chemistry, is most commonly achieved through the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide.[1][4] While seemingly straightforward, the presence of the cyclopropyl group can introduce specific challenges. This guide will address these potential issues and provide optimized catalytic strategies.
Core Reaction: Hantzsch Thiazole Synthesis
The fundamental reaction for producing this compound is the condensation of 1-bromo-1-cyclopropylethanone with thiourea. The aromaticity of the resulting thiazole ring is a significant driving force for this reaction.[4]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of this compound. What are the potential causes and how can I optimize the reaction?
Answer:
Low or no yield is a common problem that can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic approach to troubleshooting:
Potential Causes & Solutions:
-
Reagent Quality:
-
α-Haloketone Instability: 1-bromo-1-cyclopropylethanone can be unstable. Ensure it is freshly prepared or has been stored properly under inert conditions and protected from light.
-
Thiourea Purity: Use high-purity thiourea. Impurities can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: While some Hantzsch syntheses proceed at room temperature, this specific reaction often requires heating to overcome the activation energy.[4][5] A systematic temperature screen (e.g., 50°C, 80°C, reflux) is recommended.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Ethanol is a common choice, but other polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be effective, especially if starting materials have limited solubility.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion.
-
-
Catalyst Inefficiency (if used):
-
While the Hantzsch synthesis can often proceed without a catalyst, acidic or basic conditions can sometimes accelerate the reaction.[7][8]
-
Acid Catalysis: A Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid can be employed. However, strong acidic conditions can potentially lead to the opening of the cyclopropyl ring. A mild acid catalyst is preferable.
-
Base Catalysis: A non-nucleophilic base like triethylamine (Et3N) can be used to neutralize any generated HBr, driving the reaction forward.[9]
-
Experimental Protocol: Optimizing Reaction Conditions
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1.2 equivalents) and the chosen solvent (e.g., ethanol).
-
Reagent Addition: Slowly add 1-bromo-1-cyclopropylethanone (1 equivalent) to the mixture.
-
Temperature: Heat the reaction mixture to the desired temperature (start with refluxing ethanol, approx. 78°C).
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be filtered. Otherwise, the solvent is removed under reduced pressure, and the residue is purified.
| Parameter | Initial Condition | Optimized Range | Rationale |
| Temperature | Room Temperature | 50°C - Reflux | To overcome the activation energy barrier. |
| Solvent | Ethanol | Ethanol, DMF, DMSO | To ensure adequate solubility of reactants. |
| Catalyst | None | Mild Acid or Base | To potentially accelerate the reaction rate. |
Issue 2: Formation of Significant Byproducts
Question: I am observing significant byproduct formation in my reaction mixture. What are these impurities, and how can I minimize them?
Answer:
Byproduct formation is a common challenge, particularly when dealing with reactive intermediates. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Solutions:
-
Self-condensation of α-haloketone: 1-bromo-1-cyclopropylethanone can undergo self-condensation, especially under basic conditions.
-
Solution: Add the α-haloketone slowly to the reaction mixture containing thiourea. Maintaining a slight excess of thiourea can also help.[4]
-
-
Formation of Pseudothiohydantoin: This can occur through an alternative cyclization pathway.
-
Solution: Careful control of pH is crucial. Strongly acidic or basic conditions can favor this side reaction.
-
-
Ring-opening of the Cyclopropyl Group: The cyclopropyl ring is susceptible to opening under harsh acidic conditions.
-
Solution: Avoid strong acids. If an acid catalyst is necessary, use a mild one like acetic acid or a solid-supported acid catalyst.
-
Visualization of Hantzsch Synthesis Mechanism
Caption: The reaction mechanism of Hantzsch thiazole synthesis.
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product. What are the recommended purification techniques?
Answer:
Purification can be challenging due to the polar nature of the 2-aminothiazole moiety and the potential for closely related impurities.
Purification Strategies:
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica gel column chromatography is recommended. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.
-
Acid-Base Extraction: The basic nature of the 2-amino group can be exploited for purification.
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., NaHCO3) to precipitate the free amine.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
Sulfur Dioxide Adduct Formation: A specialized technique for purifying 2-aminothiazoles involves the formation of a relatively insoluble adduct with sulfur dioxide.[10] This can be particularly useful for removing persistent impurities. The product can then be regenerated by treating the adduct with a mild base.[10]
Troubleshooting Purification Workflow
Caption: Decision workflow for purification strategy.
References
- 1. synarchive.com [synarchive.com]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 9. asianpubs.org [asianpubs.org]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Technical Support Center: Accelerating 4-Cyclopropylthiazol-2-amine Synthesis
Welcome to the technical support center for the synthesis of 4-Cyclopropylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize this crucial chemical transformation. Our focus is to empower you with the scientific rationale behind experimental choices to reduce reaction times and improve overall efficiency.
The synthesis of 2-aminothiazoles, a cornerstone of many pharmacologically active compounds, is often achieved through the Hantzsch thiazole synthesis.[1][2] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[1][2][3] While effective, reaction times can be a significant bottleneck in a research and development setting. This guide will explore common issues and their solutions to accelerate your synthesis of this compound.
Troubleshooting Guide: Reducing Reaction Time
This section addresses specific issues you may encounter that lead to sluggish or incomplete reactions. The question-and-answer format is designed to quickly guide you to a solution based on your experimental observations.
Question 1: My reaction is proceeding very slowly, taking over 24 hours to show significant product formation. What are the primary factors I should investigate?
Answer: A slow reaction rate in the Hantzsch synthesis of this compound can often be attributed to several key factors. Organic reactions, in general, can be slower than inorganic reactions due to the need to overcome higher activation energy barriers for breaking strong covalent bonds.[4][5][6] Here’s a systematic approach to troubleshooting:
-
Reagent Purity and Quality:
-
α-Haloketone Stability: The key starting material, 1-bromo-1-cyclopropylethanone, can be unstable. Ensure it is freshly prepared or has been stored under appropriate conditions (cool, dark, and inert atmosphere). Impurities can inhibit the reaction.
-
Thiourea Quality: Use a high-purity grade of thiourea. Contaminants can interfere with the nucleophilic attack of the sulfur atom.
-
-
Reaction Temperature:
-
In many organic syntheses, increasing the temperature provides the necessary energy to overcome the activation barrier, thus accelerating the reaction.[5] However, this must be balanced with the potential for side product formation or decomposition of starting materials or the desired product. Carefully screen a range of temperatures to find the optimal balance. For instance, reactions that yield only 12% product at room temperature can see yields increase to 45% under reflux conditions in the same timeframe.[7]
-
-
Solvent Choice:
-
The polarity and protic nature of the solvent play a critical role. Protic solvents like ethanol can facilitate the reaction by stabilizing intermediates. A study on a similar Hantzsch synthesis found acetic acid to be a superior solvent.[7] Experimenting with different solvents such as ethanol, isopropanol, or even solvent-free conditions can dramatically impact the reaction rate.[8][9]
-
-
Concentration:
-
Ensure the reaction is run at the appropriate concentration.[10] Excessively dilute conditions can slow down bimolecular reactions due to a lower frequency of molecular collisions.
-
Question 2: I'm hesitant to increase the temperature due to potential side product formation. Are there alternative methods to accelerate the reaction?
Answer: Absolutely. Increasing temperature is not the only way to speed up a reaction. Here are several effective strategies:
-
Catalysis:
-
Acid Catalysis: The Hantzsch synthesis can be acid-catalyzed. The addition of a catalytic amount of a protic acid like acetic acid or a Lewis acid can accelerate the initial condensation and subsequent cyclization steps.[11]
-
Phase Transfer Catalysis: If you have solubility issues with your reagents, a phase transfer catalyst can be beneficial.
-
Nanoparticle Catalysis: Recent research has shown that reusable nanoparticles, such as NiFe₂O₄, can effectively catalyze thiazole synthesis in greener solvent systems like ethanol:water, leading to high yields.[12][13]
-
-
Microwave Irradiation:
-
Microwave-assisted organic synthesis is a powerful technique for dramatically reducing reaction times, often from hours to minutes.[14] The direct heating of the reaction mixture can lead to rapid and uniform temperature increases, promoting faster reaction rates. Several studies have reported successful and rapid Hantzsch thiazole syntheses under microwave irradiation.[14]
-
-
Ultrasonic Irradiation:
-
Sonication provides mechanical energy that can enhance reaction rates through acoustic cavitation. This can be particularly useful for heterogeneous mixtures. Studies have demonstrated that ultrasonic irradiation can lead to higher yields and shorter reaction times compared to conventional heating.[8]
-
The following table provides a conceptual comparison of how these techniques can influence reaction times:
| Method | Conventional Heating | Microwave Irradiation | Ultrasonic Irradiation |
| Typical Reaction Time | Hours to Days | Minutes | Minutes to Hours |
| Energy Input | Thermal | Electromagnetic | Mechanical (Acoustic) |
| Advantages | Simple setup | Rapid heating, high efficiency | Improved mass transfer, effective for heterogeneous systems |
| Considerations | Potential for side reactions at high temperatures | Requires specialized equipment | May not be suitable for all reaction scales |
Question 3: My reaction appears to start but then stalls, leaving a significant amount of starting material. What could be the cause?
Answer: A reaction that stalls before completion often points to a few specific issues. Here's a troubleshooting workflow to diagnose the problem:
Caption: Troubleshooting workflow for a stalled reaction.
-
Reagent Degradation: As mentioned, the α-haloketone can be unstable. If it degrades over the course of the reaction, there won't be enough to react with the remaining thiourea. Consider adding the α-haloketone in portions.
-
pH Shift: The reaction can generate byproducts that alter the pH of the mixture, potentially slowing or stopping the reaction. Monitoring the pH and adjusting if necessary can be beneficial.
-
Product Insolubility: If the product, this compound, is insoluble in the reaction solvent, it may precipitate out and coat the surface of the remaining starting materials, preventing them from reacting. Improved stirring or a different solvent system could resolve this.
-
Equilibrium: Some steps in the reaction mechanism may be reversible. If the forward reaction rate slows down to match the reverse rate, the reaction will appear to have stopped. Changing conditions (e.g., removing a byproduct like water) can shift the equilibrium towards the product.
Frequently Asked Questions (FAQs)
What is the general mechanism for the Hantzsch synthesis of this compound?
The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[1][2]
Caption: Simplified mechanism of Hantzsch thiazole synthesis.
-
Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone (1-bromo-1-cyclopropylethanone), displacing the bromide ion.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring intermediate.
-
Dehydration: This cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.
Can I use a different halogen in my α-haloketone, for example, 1-chloro-1-cyclopropylethanone?
Yes, you can use other α-haloketones. However, the reactivity of the halogen will affect the reaction rate. The general trend for leaving group ability is I > Br > Cl > F. Therefore, using 1-bromo-1-cyclopropylethanone is typically faster than using the chloro-analogue. If you are experiencing an excessively fast or uncontrollable reaction with the bromo-compound, switching to the chloro-compound could provide a more controlled reaction, albeit likely with a longer reaction time.
Are there greener synthesis alternatives to consider?
Yes, the development of more environmentally friendly synthetic methods is a key area of research. For thiazole synthesis, several "green" approaches have been reported:
-
Solvent-Free Synthesis: Grinding the reactants together, sometimes with a few drops of a wetting agent like ethanol, can lead to efficient product formation without the need for bulk solvent.[9]
-
Aqueous Media: Performing the reaction in water can be a greener alternative to organic solvents.[15]
-
Reusable Catalysts: As mentioned earlier, the use of recyclable catalysts like NiFe₂O₄ nanoparticles reduces waste.[12][13]
-
One-Pot, Multi-Component Reactions: These reactions improve efficiency and reduce waste by combining multiple synthetic steps into a single operation without isolating intermediates.[8][13]
By systematically addressing the factors outlined in this guide, you can significantly reduce the reaction time for the synthesis of this compound, leading to a more efficient and productive workflow.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. brainly.com [brainly.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting [chem.rochester.edu]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
Technical Support Center: Method Refinement for Consistent Bioassay Results with 4-Cyclopropylthiazol-2-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Cyclopropylthiazol-2-amine. This guide is designed to provide in-depth technical assistance and troubleshooting advice to ensure the generation of consistent and reliable bioassay data. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to empower your research. This resource will delve into the nuances of working with this specific thiazole derivative, addressing common challenges and providing robust solutions.
Introduction to this compound in Bioassays
This compound is a heterocyclic compound belonging to the thiazole class, which is of significant interest in medicinal chemistry. Thiazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1] The presence of the cyclopropyl group can influence the compound's pharmacokinetic properties and biological interactions.[1]
However, it is crucial to recognize that 2-aminothiazole scaffolds are often identified as "frequent hitters" or Pan-Assay Interference Compounds (PAINS). This means they have the potential to interfere with bioassays in a non-specific manner, leading to false-positive results. Understanding and mitigating these potential artifacts are paramount for successful research. This guide will provide the necessary tools and knowledge to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are highly variable between experiments. What are the potential causes?
Inconsistent IC50 values are a common frustration in bioassays. For a compound like this compound, the variability can often be traced back to a few key areas:
-
Compound Solubility and Stability: Like many heterocyclic compounds, this compound may have limited aqueous solubility. If the compound precipitates in your assay medium, the effective concentration will be lower than the nominal concentration, leading to artificially high and variable IC50 values. The stability of the compound in your stock solution and assay buffer is also critical. Degradation can lead to a loss of potency over time.
-
Assay Interference: As a potential PAIN, this compound may be interfering with your assay technology. This can manifest as fluorescence quenching or autofluorescence in fluorescence-based assays, or redox activity that can disrupt assays relying on redox-sensitive probes.
-
Cellular Health and Density: In cell-based assays, the passage number, confluency, and overall health of your cells can significantly impact their response to a compound.
Q2: I'm observing activity in my primary screen, but I'm struggling to confirm it in secondary or orthogonal assays. What's going on?
This is a classic hallmark of a false-positive hit, often due to the compound acting as a PAIN. The primary screen might be susceptible to a particular interference mechanism of this compound that is not present in your secondary assay. For example:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes. This can be misinterpreted as specific activity.
-
Technology-Specific Interference: The compound might interfere with the detection method of the primary screen (e.g., light scattering in an absorbance assay, or autofluorescence). An orthogonal assay with a different readout (e.g., luminescence instead of fluorescence) can help to identify this.
Q3: How can I improve the solubility of this compound for my bioassays?
Improving solubility is often the first and most critical step for obtaining reliable data. Here are some strategies:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions. However, the final concentration of DMSO in your assay should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
pH Adjustment: Since this compound contains a basic amine group, its solubility may be enhanced by lowering the pH of the assay buffer.[2] This protonates the amine, forming a more soluble salt. However, you must ensure that the pH change does not negatively impact your biological system (e.g., enzyme activity or cell viability).
-
Use of Solubilizing Excipients: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Dose-Response Curves | Compound Precipitation: Compound is not fully soluble in the assay buffer. | 1. Visually inspect for precipitate in wells. 2. Determine the kinetic solubility of the compound in your assay buffer. 3. Lower the highest tested concentration to below the solubility limit. 4. Incorporate a co-solvent (e.g., ensure final DMSO concentration is consistent and non-toxic). 5. Consider pH modification of the buffer if compatible with the assay. |
| Compound Instability: Compound degrades in stock solution or assay buffer. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Protect solutions from light if the compound is light-sensitive. 3. Assess compound stability over the time course of the experiment by re-testing its activity after incubation in assay buffer. | |
| High Background Signal in Controls | Autofluorescence of Compound: The compound itself is fluorescent at the assay's excitation/emission wavelengths. | 1. Run a control experiment with the compound in assay buffer without cells or other reagents to measure its intrinsic fluorescence.[3] 2. If autofluorescent, use a different fluorescent dye with a spectral profile that does not overlap with the compound. 3. Consider an orthogonal assay with a non-fluorescent readout (e.g., luminescence or absorbance). |
| Redox Activity of Compound: The compound is reducing or oxidizing assay components. | 1. Perform a redox interference assay. A common method involves the use of redox-sensitive dyes like resazurin.[4][5] 2. Add a reducing agent like dithiothreitol (DTT) to your assay to see if it abolishes the compound's activity, which can be indicative of redox cycling. | |
| Apparent Activity at High Concentrations Only | Compound Aggregation: At high concentrations, the compound forms aggregates that cause non-specific inhibition. | 1. Perform the assay in the presence of a non-ionic detergent like Triton X-100 (typically 0.01-0.1%). A significant reduction in activity suggests aggregation-based inhibition. 2. Use dynamic light scattering (DLS) to directly detect aggregate formation at different compound concentrations. |
| Poor Reproducibility in Cell-Based Assays | Inconsistent Cell Health/Metabolism: Variations in cell passage number, density, or growth phase affect their response. | 1. Use cells within a narrow passage number range. 2. Ensure consistent cell seeding density. 3. Plate cells and allow them to adhere and stabilize for a consistent period before adding the compound. |
| Edge Effects in Microplates: Evaporation from outer wells leads to increased compound concentration. | 1. Avoid using the outer wells of the microplate for experimental samples. 2. Fill the outer wells with sterile media or PBS to create a humidity barrier. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa, A549).
Materials:
-
Target cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be ≤0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same final DMSO concentration) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Generic Enzyme Inhibition Assay
This protocol outlines a general procedure for screening this compound as an enzyme inhibitor using a spectrophotometric assay.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound
-
DMSO
-
Assay buffer (optimized for the specific enzyme, e.g., Tris-HCl or PBS at a specific pH)
-
96-well UV-transparent plate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions of the enzyme and substrate in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound at various concentrations (prepare serial dilutions). Include a vehicle control (DMSO).
-
Enzyme solution.
-
-
The final volume should be kept consistent.
-
-
Pre-incubation:
-
Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the spectrophotometer and measure the change in absorbance over time at a wavelength specific to the product formation or substrate consumption.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.
-
Visualizations
Experimental Workflow for Troubleshooting Assay Interference
Caption: Troubleshooting workflow for inconsistent bioassay results.
Signaling Pathway Visualization (Hypothetical Kinase Inhibition)
Caption: Hypothetical signaling pathway showing kinase inhibition.
References
- 1. Buy this compound | 324579-90-0 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A simple assay for detection of small-molecule redox activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stability issues of 4-Cyclopropylthiazol-2-amine in solution
Welcome to the technical support center for 4-Cyclopropylthiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Introduction to this compound Stability
This compound is a member of the 2-aminothiazole family, a privileged scaffold in medicinal chemistry.[1][2] While this class of compounds holds significant therapeutic potential, researchers may encounter stability issues in solution, which can impact experimental reproducibility and the overall success of research and development efforts. This guide is built upon established principles of chemical stability and forced degradation studies to provide a robust framework for identifying and mitigating these issues.[3][4][5][6][7]
Frequently Asked Questions (FAQs)
Q1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A1: A decrease in concentration suggests degradation of the compound. Several factors could be at play, including hydrolysis, oxidation, or photodegradation. The 2-aminothiazole core can be susceptible to hydrolysis, especially at non-neutral pH.[8] As a primary amine, the molecule is also prone to oxidative degradation.[9] It is crucial to evaluate your storage conditions, including the solvent, pH, temperature, and exposure to light.
Q2: My solution of this compound has changed color. What does this indicate?
A2: Color change is often an indicator of chemical degradation and the formation of chromophoric degradation products. This could be a result of oxidation or other complex reactions. It is recommended to analyze the solution using techniques like HPLC-UV or LC-MS to identify any new peaks corresponding to degradation products.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: For optimal stability, stock solutions should be prepared fresh. If storage is necessary, it is recommended to store them at low temperatures (e.g., -20°C or -80°C) in a tightly sealed, light-protecting container. The choice of solvent is also critical; aprotic solvents like anhydrous DMSO or DMF are generally preferred over protic solvents like methanol or water to minimize hydrolysis. Aliquoting the stock solution can also prevent degradation from repeated freeze-thaw cycles.
Q4: I'm seeing multiple peaks in my HPLC analysis of a freshly prepared solution. What could be wrong?
A4: If you observe multiple peaks in a freshly prepared solution, it could be due to impurities in the starting material or immediate degradation upon dissolution. Ensure the purity of your this compound solid. If the solid is pure, the solvent might be causing rapid degradation. Consider preparing the solution in a different, anhydrous solvent and analyzing it immediately.
Troubleshooting Guide: Solution Stability Issues
This section provides a structured approach to diagnosing and resolving stability problems with this compound solutions.
Problem 1: Gradual Loss of Purity/Concentration in Solution
Potential Causes & Investigative Steps:
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under acidic or basic conditions.
-
Troubleshooting:
-
Analyze your sample by HPLC at different time points to monitor the appearance of degradation products.
-
Perform a forced degradation study by exposing the solution to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to see if the degradation profile matches what you are observing.[4][9]
-
If hydrolysis is confirmed, ensure your solutions are maintained at a neutral pH and consider using buffered solutions for your experiments.
-
-
-
Oxidation: The primary amine group is susceptible to oxidation, which can be accelerated by exposure to air, light, or the presence of metal ions.[6]
-
Troubleshooting:
-
Spatially de-gas your solvents before use.
-
Prepare solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Conduct a forced degradation study using an oxidizing agent (e.g., 3% H₂O₂) to identify potential oxidative degradants.[7][9]
-
If oxidation is the issue, consider adding antioxidants to your solution, if compatible with your experimental setup.
-
-
-
Photodegradation: Exposure to UV or visible light can induce degradation.
-
Troubleshooting:
-
Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Perform a photostability study by exposing the solution to a controlled light source (as per ICH Q1B guidelines) and analyzing for degradation.[7]
-
-
Problem 2: Poor Solubility and Precipitation
Potential Causes & Investigative Steps:
-
Solvent Choice: this compound may have limited solubility in certain solvents, a known issue for some 2-aminothiazole derivatives.[10]
-
Troubleshooting:
-
Consult solubility data if available, or perform solubility tests in a range of solvents (e.g., DMSO, DMF, ethanol, acetonitrile, water). The solubility of 2-aminothiazoles can be pH-dependent, potentially increasing in acidic conditions due to protonation of the amine group.[8]
-
Consider using co-solvents to improve solubility.
-
-
-
Precipitation Over Time: The compound may be precipitating out of solution due to changes in temperature or solvent evaporation.
-
Troubleshooting:
-
Ensure your solutions are stored at a constant temperature.
-
Use tightly sealed containers to prevent solvent evaporation.
-
If working with aqueous solutions, check for changes in pH that could affect solubility.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation pathways.[3][5]
1. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[4]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[9]
-
Thermal Degradation: Heat the stock solution at 70°C for 48 hours in a sealed vial.
-
Photodegradation: Expose the stock solution to a light source according to ICH Q1B guidelines.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed stock solution), by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid).
4. Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the degradation products.
-
Elucidate the degradation pathways based on the conditions that caused degradation.
Hypothetical Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 15% | DP1 (Hydrolysis Product) |
| 0.1 M NaOH, 60°C, 24h | 25% | DP2 (Hydrolysis/Rearrangement Product) |
| 3% H₂O₂, RT, 24h | 30% | DP3 (N-oxide), DP4 (Oxidized Thiazole Ring) |
| 70°C, 48h | 5% | Minor degradation products |
| Photostability (ICH Q1B) | 10% | DP5 (Photodegradation Product) |
DP refers to Degradation Product.
Visualizing Degradation and Workflows
Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for this compound based on the chemistry of 2-aminothiazoles and primary amines.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow
This workflow provides a systematic approach to addressing stability issues.
Caption: Workflow for troubleshooting solution stability.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. ijrpp.com [ijrpp.com]
- 5. biomedres.us [biomedres.us]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Synthesis of 2-Aminothiazoles
Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals.[1][2][3][4][5][6] However, its synthesis, most commonly achieved through the Hantzsch thiazole synthesis, can be fraught with challenges ranging from low yields to difficult purifications.[5][7] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic protocols and achieve reliable results.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific experimental issues in a practical, question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.
Issue 1: Low or No Product Yield
Question: I've set up my Hantzsch reaction between an α-haloketone and thiourea, but upon workup, I'm getting very little or no desired 2-aminothiazole product. What are the likely causes and how can I fix this?
Answer: This is a common and frustrating issue that can stem from several factors. Let's break down the potential culprits and their solutions.
Probable Causes & Recommended Solutions:
| Potential Cause | Explanation & Causality | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The Hantzsch synthesis is temperature-sensitive. Some reactions proceed at room temperature, but many require heating to overcome the activation energy barrier for the initial SN2 attack and subsequent cyclization.[8] Conversely, excessive heat can lead to the decomposition of reactants or products, or promote side reactions. | 1. Monitor Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. 2. Gentle Heating: If no reaction is observed at room temperature, try gentle heating (e.g., 40-60 °C).[8] 3. Reflux Conditions: For less reactive substrates, refluxing in an appropriate solvent might be necessary.[8] |
| Inappropriate Solvent Choice | The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar protic solvents like ethanol and methanol are commonly used and generally effective as they can facilitate the SN2 reaction and the subsequent dehydration step.[8] | 1. Solvent Screening: If yields are low, screen other polar solvents. Ethanol and methanol are excellent starting points.[8] 2. Solvent Mixtures: In some cases, a mixture of solvents, such as ethanol/water, can improve yields.[9] 3. Microwave Synthesis: For rapid optimization, consider microwave-assisted synthesis, where polar solvents are often highly effective.[8][10][11] |
| Poor Quality of Starting Materials | The purity of your α-haloketone and thiourea is paramount. α-Haloketones can be unstable and decompose over time, especially if they are lachrymatory, indicating decomposition.[12] Impurities in thiourea can also inhibit the reaction. | 1. Verify Purity: Check the purity of your starting materials by NMR or melting point. 2. Fresh Reagents: Use freshly purchased or purified reagents. α-Haloketones can be synthesized fresh if decomposition is suspected.[12][13] 3. Proper Storage: Store α-haloketones in a cool, dark, and dry place. |
| Incorrect Stoichiometry | While the reaction proceeds in a 1:1 molar ratio, using a slight excess of thiourea (e.g., 1.1-1.5 equivalents) can sometimes drive the reaction to completion, especially if the α-haloketone is prone to side reactions.[14] | 1. Verify Calculations: Double-check your molar ratio calculations. 2. Use Slight Excess: Try using a small excess of thiourea. The unreacted thiourea is typically water-soluble and easily removed during workup.[14] |
Issue 2: Formation of Significant Impurities or Side Products
Question: My reaction is producing the desired 2-aminothiazole, but TLC and NMR show the presence of significant impurities that are difficult to separate. What are these byproducts and how can I minimize their formation?
Answer: Side product formation is a common pitfall, often arising from the reactivity of the starting materials and intermediates. Understanding the potential side reactions is key to suppressing them.
Common Side Reactions and Mitigation Strategies:
-
Self-condensation of the α-haloketone: Under basic or even neutral conditions, α-haloketones can undergo self-condensation reactions.
-
Formation of isomeric products: When using N-substituted thioureas, there's a possibility of forming isomeric thiazole products depending on which nitrogen atom participates in the cyclization.[15]
-
Over-reaction or decomposition: Prolonged reaction times or excessive heat can lead to the degradation of the desired product or further reactions on the thiazole ring.
Troubleshooting Flowchart for Impurity Reduction:
Caption: A decision-making workflow for troubleshooting impurity formation.
Issue 3: Difficult Product Isolation and Purification
Question: I believe my reaction has worked, but I'm struggling to isolate the 2-aminothiazole product. It either doesn't precipitate or it's an oil, and column chromatography is proving difficult. What are some effective isolation techniques?
Answer: Isolation can be tricky, as the basicity of the 2-amino group can affect the product's solubility. A systematic approach to workup and purification is essential.
Effective Isolation and Purification Protocols:
-
Precipitation by pH Adjustment:
-
Rationale: The 2-aminothiazole product is often a free base that can be protonated to form a water-soluble salt (e.g., hydrochloride or hydrobromide) in the acidic reaction medium.[14] Neutralizing the reaction mixture with a base will deprotonate the salt, leading to the precipitation of the less water-soluble free base.[8][16]
-
Protocol:
-
Cool the reaction mixture to room temperature or in an ice bath.
-
Slowly add the reaction mixture to a stirred, cold solution of a weak base, such as aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8][16]
-
Monitor the pH to ensure it is basic (pH 8-9).
-
Stir for 30-60 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.[16]
-
-
-
Solvent Extraction:
-
Rationale: If the product does not precipitate or is an oil, it may be sufficiently soluble in the aqueous workup solution. Extraction with a suitable organic solvent is then required.
-
Protocol:
-
After neutralization, if no precipitate forms, transfer the mixture to a separatory funnel.
-
Extract the aqueous layer several times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
-
Purification by Column Chromatography:
-
Rationale: If impurities are still present after precipitation or extraction, column chromatography is the next step.
-
Tips for Success:
-
Solvent System: A common mobile phase is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). A gradual increase in the polarity will help to elute the product while separating it from less polar impurities.
-
Tailing: The basic nature of the 2-amino group can cause the product to "tail" on silica gel. To mitigate this, add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to your eluent system.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis is a classic condensation reaction. It proceeds through the following key steps:
-
Nucleophilic Attack (SN2): The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic α-carbon of the α-haloketone, displacing the halide ion.[14][16]
-
Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
-
Dehydration: A molecule of water is eliminated to form a five-membered ring intermediate.
-
Tautomerization/Aromatization: The intermediate tautomerizes to form the stable, aromatic 2-aminothiazole ring.[14]
Caption: Simplified mechanism of the Hantzsch 2-aminothiazole synthesis.
Q2: Which α-haloketone is best to use: α-chloro, α-bromo, or α-iodo?
A2: The reactivity of the α-haloketone is directly related to the leaving group ability of the halogen, which follows the trend I > Br > Cl > F.[17]
-
α-Iodoketones are the most reactive but can be less stable and more expensive.
-
α-Bromoketones are a good compromise, offering high reactivity and better stability than their iodo counterparts.[14][18] They are very commonly used.
-
α-Chloroketones are less reactive and may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.[10][19]
For most applications, α-bromoketones provide the best balance of reactivity and stability.
Q3: Can I run the Hantzsch synthesis under "green" or more environmentally friendly conditions?
A3: Yes, several modifications to the classic Hantzsch synthesis have been developed to align with the principles of green chemistry. These include:
-
Solvent-free reactions: Grinding the reactants together, sometimes with a solid support, can lead to high yields without the need for a solvent.[6]
-
Microwave-assisted synthesis: This technique can dramatically reduce reaction times and often leads to higher yields and cleaner product profiles.[10][11]
-
Use of greener solvents: Water or polyethylene glycol (PEG) have been successfully used as alternative reaction media.[20]
-
Catalytic approaches: Using catalysts can improve efficiency and reduce waste.[9][21]
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin Layer Chromatography (TLC) is the most convenient and widely used method for monitoring the reaction.
-
Spotting: On a TLC plate, spot your α-haloketone starting material, your thiourea starting material (if it's UV active), and the reaction mixture at different time points.
-
Eluent: Use a solvent system that gives good separation between your starting materials and the expected product (e.g., 30-50% ethyl acetate in hexane is a good starting point).
-
Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new, typically more polar, product spot indicates that the reaction is progressing. The reaction is complete when the limiting reagent spot is no longer visible.
Standard Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole
This protocol provides a reliable method for the synthesis of a model 2-aminothiazole.
Materials:
-
2-Bromoacetophenone (1.99 g, 10 mmol)
-
Thiourea (0.91 g, 12 mmol)
-
Ethanol (20 mL)
-
Saturated aqueous sodium bicarbonate solution (50 mL)
-
Stir bar
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromoacetophenone (10 mmol) and thiourea (12 mmol).
-
Add ethanol (20 mL) to the flask.
-
Heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the reaction by TLC until the 2-bromoacetophenone is consumed (typically 1-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker containing 50 mL of cold, saturated aqueous sodium bicarbonate solution, while stirring.
-
A precipitate should form. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (2 x 20 mL).
-
Allow the product to air dry on the filter paper, then transfer to a watch glass to dry completely. The product can be further purified by recrystallization from ethanol if necessary.
References
- 1. [PDF] An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 10. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation - IJPRS [ijprs.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 16. chemhelpasap.com [chemhelpasap.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. html.rhhz.net [html.rhhz.net]
- 21. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
Technical Support Center: Scaling Up 4-Cyclopropylthiazol-2-amine Synthesis
Welcome to the technical support center for the synthesis of 4-cyclopropylthiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling this synthesis from the laboratory bench to pilot plant production. We will delve into the critical aspects of the Hantzsch thiazole synthesis, offering practical, field-tested advice and troubleshooting solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to this compound?
A1: The most prevalent and industrially viable method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This is a condensation reaction between an α-haloketone and a thioamide. For this specific target molecule, the reactants are 1-cyclopropyl-2-bromoethanone and thiourea.[3] The reaction is typically high-yielding and utilizes readily available starting materials, making it amenable to scale-up.[4]
Q2: What are the typical laboratory-scale reaction conditions?
A2: On a lab scale, the synthesis is often performed by refluxing 1-cyclopropyl-2-bromoethanone and thiourea in a solvent like ethanol for several hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling or after basification, simplifying the initial isolation.[4]
Q3: What are the primary safety concerns when handling the starting materials?
A3: The key starting material, 1-cyclopropyl-2-bromoethanone, is a lachrymator and is corrosive. It can cause severe skin and eye irritation.[6][7] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Thiourea is also a hazardous substance and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before commencing work.[3][8][9]
Q4: How can I monitor the progress of the reaction effectively?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 50:50), can be used to separate the starting materials from the product.[4] Staining with potassium permanganate or visualization under UV light can help in identifying the spots. The disappearance of the limiting reagent (typically the α-haloketone) indicates the completion of the reaction.
Troubleshooting Guide
Low Product Yield
Q5: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A5: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Diagnosis: Check the reaction mixture by TLC to see if starting materials are still present.
-
Solution: The reaction may require a longer reflux time or a higher reaction temperature. Ensure the internal temperature of the reaction vessel is at the desired level. The choice of solvent can also influence the reaction rate; while ethanol is common, other polar solvents like isopropanol or acetonitrile could be explored.[5]
-
-
Side Reactions:
-
Diagnosis: The formation of multiple spots on the TLC plate, other than the starting materials and the desired product, suggests the occurrence of side reactions.
-
Solution: A common side reaction is the formation of a bis-imidazole byproduct. This can sometimes be minimized by carefully controlling the stoichiometry of the reactants. Using a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) can help to ensure the complete consumption of the α-haloketone.
-
-
Product Loss During Workup:
-
Diagnosis: If the reaction appears complete by TLC but the isolated yield is low, product may be lost during the workup and purification steps.
-
Solution: this compound has some solubility in water, especially under acidic conditions. When neutralizing the reaction mixture, avoid making the solution too acidic. Ensure efficient extraction by using an appropriate organic solvent and performing multiple extractions.
-
Experimental Workflow: Lab to Pilot Scale
The transition from a laboratory setting to a pilot plant introduces new challenges related to heat and mass transfer, reagent addition, and product isolation.
dot
Caption: A comparative workflow for the synthesis of this compound at laboratory and pilot plant scales.
Reaction Parameter Comparison: Lab vs. Pilot
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Considerations) | Rationale for Change |
| Reactant Ratio | 1.0 : 1.1 (α-haloketone : thiourea) | 1.0 : 1.05 - 1.1 | Tighter control on stoichiometry to minimize cost and downstream purification of excess reagent. |
| Solvent Volume | 10-20 mL / g of limiting reagent | 5-10 L / kg of limiting reagent | Increased concentration to improve throughput, but requires efficient heat removal. |
| Reaction Temperature | Reflux (e.g., ~78 °C for Ethanol) | 75-80 °C (Jacketed Reactor) | Precise temperature control is crucial for reaction kinetics and to prevent side reactions.[10] |
| Addition Time | All at once | Controlled addition over 1-2 hours | To manage the exotherm of the reaction and ensure consistent reaction conditions. |
| Stirring | Magnetic Stirrer | Overhead Mechanical Stirrer | To ensure proper mixing and heat distribution in a larger volume. |
Purification and Impurities
Q6: I am observing a significant impurity in my final product. How can I identify and minimize it?
A6: A common impurity in thiazole synthesis is the corresponding sulfoxide, which arises from the oxidation of the thiazole sulfur atom.
-
Identification: This impurity can often be detected by Mass Spectrometry (a mass increase of 16 amu compared to the desired product) and NMR spectroscopy.
-
Minimization:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is the most effective way to prevent oxidation, especially at elevated temperatures.[10]
-
Workup Conditions: Avoid prolonged exposure to air during the workup and drying stages.
-
Purification: The sulfoxide impurity can often be separated from the desired product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). Column chromatography can also be employed, but may be less practical at a pilot scale.
-
Q7: The color of my final product is off-white/yellowish. Is this normal and how can I decolorize it?
A7: A slightly off-white or yellowish tint is common for this compound. However, a darker color may indicate the presence of impurities.
-
Decolorization:
-
Activated Carbon: A charcoal treatment can be effective for removing colored impurities. Dissolve the crude product in a suitable hot solvent, add a small amount of activated carbon, stir for a short period, and then filter the hot solution through a pad of celite.
-
Recrystallization: Recrystallization is often sufficient to improve the color and purity of the final product.
-
Hantzsch Thiazole Synthesis Mechanism
Understanding the reaction mechanism can aid in troubleshooting and optimization.
dot
Caption: The mechanism of the Hantzsch synthesis for this compound.
The reaction initiates with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, displacing the bromide.[4][11] This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon. The final step is a dehydration to yield the aromatic thiazole ring.[4]
References
- 1. synarchive.com [synarchive.com]
- 2. mdpi.com [mdpi.com]
- 3. Page loading... [guidechem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. researchgate.net [researchgate.net]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Thiazoles
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing substituted thiazoles. Thiazole rings are a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] However, their synthesis is often plagued by selectivity issues that can hinder the efficient production of the desired target molecule.
This document moves beyond simple protocols to provide in-depth troubleshooting advice, rooted in mechanistic principles, to help you overcome these challenges in your laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding selectivity in thiazole synthesis.
Q1: What are the primary selectivity challenges encountered in thiazole synthesis?
The two main challenges are regioselectivity and chemoselectivity .
-
Regioselectivity refers to the control of the orientation of substituents on the final thiazole ring. The most common issue arises during the Hantzsch synthesis, where the reaction of an unsymmetrical α-haloketone and a thioamide can potentially yield two different regioisomers (e.g., a 2,4-disubstituted vs. a 2,5-disubstituted thiazole).[2][3]
-
Chemoselectivity becomes a concern when your starting materials contain multiple reactive functional groups. The reaction conditions must be chosen carefully to ensure that the desired bond formations for creating the thiazole ring occur in preference to other possible side reactions.
Q2: My Hantzsch synthesis is giving me a mixture of regioisomers. What is the most common cause?
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.[4][5][6] The regioselectivity is determined by the initial nucleophilic attack of the thioamide's sulfur atom on the α-haloketone. One pathway involves the sulfur attacking the carbon bearing the halogen (the α-carbon), while the other involves an attack on the carbonyl carbon. The subsequent cyclization and dehydration steps lead to the different isomers. The balance between these pathways is highly sensitive to the electronic and steric properties of your starting materials, as well as the reaction conditions.[7]
Q3: How do acidic or basic conditions affect the Hantzsch synthesis?
Reaction conditions, particularly pH, play a critical role.
-
Neutral or slightly basic conditions typically favor the "standard" Hantzsch pathway, leading to 2-(substituted amino)thiazoles when using N-substituted thioureas.
-
Strongly acidic conditions can dramatically alter the regiochemical outcome.[8][9] Under acidic conditions, the reaction between an α-haloketone and an N-monosubstituted thiourea can produce a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[8][9] This is likely due to changes in the protonation state of the intermediates, which alters the nucleophilicity and reactivity of the nitrogen atoms.
Q4: Are there alternative methods to the Hantzsch synthesis to avoid these selectivity issues?
Yes, several other methods exist, each with its own advantages.
-
Cook-Heilbron Synthesis: This method is particularly useful for preparing 5-aminothiazoles. It involves the reaction of α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[10][11] This pathway offers a different regiochemical approach and can be advantageous when the Hantzsch route is problematic.
-
Gabriel Synthesis: This route involves the reaction of an acylamino-ketone with a sulfurizing agent like phosphorus pentasulfide to produce 2,5-disubstituted thiazoles.[12]
-
Modified Gewald Reaction: Certain α-substituted acetonitriles can react with an aldehyde precursor like 1,4-dithiane-2,5-diol to selectively form 2-substituted thiazoles.[13]
Troubleshooting Guides: Mastering Selectivity
This section provides detailed, actionable advice for specific experimental problems.
Guide 1: Controlling Regioselectivity in the Hantzsch Synthesis
Problem: You are attempting to synthesize a 2,4-disubstituted thiazole from an α-haloketone and a thioamide, but you are isolating a mixture of the desired 2,4-isomer and the undesired 2,5-isomer.
Core Mechanism & Points of Failure:
The regioselectivity is determined at the first step: the nucleophilic attack of the thioamide. The reaction proceeds via a multi-step mechanism involving nucleophilic attack, cyclization, and dehydration.[6] The competition between the two initial attack pathways is the root cause of isomer formation.
Caption: General workflow of the Hantzsch thiazole synthesis.
Possible Causes & Solutions:
-
Electronic Effects: The electronic nature of the substituents on both the α-haloketone and the thioamide can influence the reaction pathway. An electron-withdrawing group on the thioamide can reduce the nucleophilicity of the sulfur atom.
-
Solution: Modify the electronic properties of your starting materials if possible. For instance, using a thioamide with an electron-donating group can enhance sulfur's nucleophilicity and favor the initial Sₙ2 attack on the α-carbon.[7]
-
-
Steric Hindrance: Bulky groups on either reactant can sterically hinder one reaction pathway over another.
-
Solution: Analyze the steric environment around the α-carbon and the carbonyl carbon of your haloketone. If the α-carbon is heavily substituted, the Sₙ2 attack might be slow, allowing competing reactions to occur. Conversely, a sterically hindered carbonyl group will disfavor attack at that position. Choose your starting materials to sterically favor the desired pathway.
-
-
Reaction Conditions: Temperature, solvent, and catalysts can significantly impact the selectivity of the reaction.[7]
-
Solution: A systematic screening of reaction conditions is crucial. Lowering the reaction temperature may favor the kinetically controlled product, which is often the result of the more facile Sₙ2 attack at the α-carbon. Solvents can also play a key role; polar aprotic solvents like DMF or acetonitrile are common, but screening others like ethanol or even water under specific catalytic conditions may alter the product ratio.[14]
-
Data Summary: Impact of Reaction Conditions
| Parameter | General Effect on Regioselectivity | Common Drawbacks |
| Temperature | Lower temperatures may favor kinetic product. | Slower reaction rates, potentially lower conversion.[14] |
| Solvent | Polarity can influence transition state stability. | Substrate solubility issues; must be optimized empirically.[14] |
| Catalyst | Acid or base catalysts can alter reactant protonation states. | Can lead to different isomeric products (e.g., iminothiazoles).[8] |
| Microwave | Can dramatically shorten reaction times and sometimes improve yields. | Requires specialized equipment; may not improve selectivity.[1] |
Guide 2: Formation of 2-Imino-2,3-dihydrothiazoles under Acidic Conditions
Problem: When reacting an N-substituted thiourea with an α-haloketone in the presence of strong acid, you obtain the 3-substituted 2-imino-2,3-dihydrothiazole isomer instead of, or in a mixture with, the expected 2-(N-substituted amino)thiazole.
Mechanistic Explanation:
Under neutral conditions, the initial S-alkylation is followed by cyclization where the unsubstituted nitrogen attacks the carbonyl carbon. However, under strongly acidic conditions (e.g., 10M HCl in ethanol), the reaction dynamics change.[8] It is proposed that protonation equilibria favor a different cyclization pathway, potentially involving the substituted nitrogen atom, leading to the alternative regioisomer. The ratio of these products is influenced by the acid concentration, temperature, and the specific structure of the reactants.[8][9]
Caption: Influence of pH on the regiochemical outcome of Hantzsch synthesis.
Experimental Protocol for Selectivity Control:
Objective: To selectively synthesize either the 2-amino or 2-imino thiazole derivative.
Materials:
-
α-Haloketone (1.0 mmol, 1 equiv)
-
N-monosubstituted thiourea (1.1 mmol, 1.1 equiv)
-
Solvent: Ethanol
-
Acid: Concentrated HCl
-
Base: Saturated NaHCO₃ solution
Procedure for 2-(N-substituted amino)thiazole (Neutral Conditions):
-
Dissolve the α-haloketone and N-monosubstituted thiourea in ethanol (10 mL) in a round-bottom flask.
-
Stir the mixture at room temperature or gently reflux (e.g., 60-80 °C) for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly add saturated NaHCO₃ solution to neutralize any generated H-X and precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Procedure for 3-substituted 2-imino-2,3-dihydrothiazole (Acidic Conditions): [8]
-
Prepare a solution of 10M HCl in ethanol.
-
In a pressure-rated vial, dissolve the α-haloketone and N-monosubstituted thiourea in the acidic ethanol solution.
-
Seal the vial and heat to 80 °C for 20-60 minutes. Caution: Use appropriate safety measures for heating a sealed acidic solution.
-
Monitor the reaction by TLC. The imino product is often more polar.
-
After completion, cool the mixture in an ice bath.
-
Carefully neutralize the mixture by slow addition of a cooled saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Thiazole-Based Tubulin Inhibitors vs. Classical Agents
In the landscape of oncology drug discovery, the microtubule network remains a cornerstone therapeutic target. Its critical role in mitotic spindle formation and cell division makes it a vulnerability in rapidly proliferating cancer cells.[1] For decades, agents that disrupt microtubule dynamics have been mainstays in chemotherapy.[2] This guide provides an in-depth comparison of an emerging class of synthetic tubulin inhibitors, represented by the 4-cyclopropylthiazol-2-amine scaffold, against established clinical agents like taxanes and Vinca alkaloids. We will delve into their distinct mechanisms, present supporting experimental data, and provide validated protocols for their characterization.
The Dynamic Microtubule: A Prime Target
Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers.[3] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize)—a phenomenon known as dynamic instability—is essential for the segregation of chromosomes during mitosis.[2] Therapeutic agents that interfere with this process, known as tubulin inhibitors or microtubule-targeting agents (MTAs), induce cell cycle arrest, typically at the G2/M phase, leading to programmed cell death (apoptosis).[4][5]
These agents are broadly classified into two main categories:
-
Microtubule Stabilizing Agents: These compounds enhance polymerization and prevent depolymerization, resulting in abnormally stable and non-functional microtubule structures.[4]
-
Microtubule Destabilizing Agents: These compounds inhibit the polymerization of tubulin dimers, leading to the disassembly of microtubules.[4]
Caption: Intervention points for microtubule stabilizing and destabilizing agents.
A Head-to-Head Comparison of Tubulin Inhibitors
The efficacy and clinical utility of tubulin inhibitors are defined by their specific binding site on the tubulin dimer, which dictates their mechanism of action. The three most well-characterized binding sites are the taxane, Vinca alkaloid, and colchicine sites.[6]
Caption: Major drug binding sites on the α/β-tubulin heterodimer.
Microtubule Stabilizers: The Taxane Class
Lead Compound: Paclitaxel (Taxol®)
Paclitaxel and its derivatives are mainstays in the treatment of breast, ovarian, and lung cancers.[4][7]
-
Mechanism of Action: Paclitaxel binds to the β-tubulin subunit on the inner surface of the microtubule.[8][9] This binding event stabilizes the microtubule polymer, effectively "freezing" it and preventing the dynamic disassembly required for mitotic spindle function.[10][11] This leads to the formation of non-functional microtubule bundles, G2/M cell cycle arrest, and subsequent apoptosis.[5][11]
Microtubule Destabilizers: Vinca Alkaloids & Colchicine-Site Inhibitors
This broad category achieves the same outcome—mitotic arrest—by preventing microtubule formation. However, their specific binding sites and properties differ significantly.
a) The Vinca Alkaloids Lead Compounds: Vincristine, Vinblastine
Derived from the Madagascar periwinkle plant, Vinca alkaloids are used to treat lymphomas, leukemias, and other cancers.[12][13]
-
Mechanism of Action: Vinca alkaloids bind to a distinct site on β-tubulin, known as the Vinca domain.[12] This binding inhibits the addition of tubulin dimers to the growing ends of microtubules, thereby suppressing polymerization and leading to microtubule disassembly.[14][15] The disruption of the mitotic spindle results in metaphase arrest.[12]
b) Colchicine-Site Inhibitors (CSIs) The colchicine binding site, located at the interface between α- and β-tubulin, is a hotbed for the development of new synthetic inhibitors.[16]
-
Classical CSI (Colchicine): While a potent inhibitor of tubulin polymerization, colchicine's clinical use in oncology is limited by its significant toxicity to normal tissues.[17][18] It binds to soluble tubulin, forming a complex that then incorporates into and disrupts the growing microtubule.[19][20]
-
Emerging Synthetic CSIs (Thiazole-Based Scaffolds): Compounds based on the 2-aminothiazole scaffold, such as N,4-diaryl-1,3-thiazole-2-amines, represent a new wave of CSIs.[6] These molecules are designed to retain the potent antimitotic activity of colchicine while offering improved therapeutic windows and the ability to overcome certain types of drug resistance.[2][16]
-
Mechanism of Action: Like colchicine, these thiazole derivatives bind to the colchicine site, potently inhibiting tubulin polymerization and disrupting microtubule dynamics.[6] This leads to a strong G2/M phase cell cycle arrest.
-
Key Advantage: A significant advantage of many CSIs is their ability to circumvent multidrug resistance (MDR) mechanisms that affect taxanes and Vinca alkaloids, such as the overexpression of P-glycoprotein efflux pumps or mutations in β-tubulin isotypes.[2]
-
Performance Data Summary
The following table summarizes the key characteristics and performance of these tubulin inhibitor classes. IC₅₀ values for the thiazole derivative are representative of potent compounds from this class as reported in literature.
| Feature | Paclitaxel (Taxane) | Vincristine (Vinca Alkaloid) | This compound Scaffold (Synthetic CSI) |
| Class | Microtubule Stabilizer | Microtubule Destabilizer | Microtubule Destabilizer |
| Binding Site | Taxane site on β-tubulin[8] | Vinca domain on β-tubulin[12] | Colchicine site at α/β-tubulin interface[6] |
| Mechanism | Enhances polymerization, prevents disassembly[4][11] | Inhibits tubulin polymerization[14] | Inhibits tubulin polymerization[6] |
| Cell Cycle Arrest | G2/M Phase[5] | Metaphase (M Phase)[12] | G2/M Phase[6] |
| Representative Potency | Antiproliferative IC₅₀: ~2-10 nM[21] | Antiproliferative IC₅₀: ~2.0 nM[16] | Antiproliferative IC₅₀: ~0.36-0.86 µM (for lead compound 10s)[6] |
| Resistance Issues | P-gp efflux, β-tubulin mutations[8][9] | P-gp efflux, β-tubulin mutations[2] | Often less susceptible to P-gp efflux and certain tubulin mutations[2] |
Experimental Validation: Core Methodologies
Characterizing a novel tubulin inhibitor requires a multi-faceted approach to confirm its mechanism of action, from direct target engagement to cellular consequences.
Caption: Standard workflow for characterizing novel tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
Causality: This is the foundational assay to prove direct interaction with tubulin. It measures the compound's ability to inhibit or enhance the assembly of purified tubulin into microtubules in a cell-free system.[22] The polymerization process is monitored by measuring the increase in light scattering (turbidity) at 340-350 nm as microtubules form.[3][23]
Protocol:
-
Reagent Preparation:
-
Thaw lyophilized, high-purity (>99%) bovine or porcine tubulin protein on ice.[21][23]
-
Reconstitute tubulin to a final concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[21][22]
-
Prepare a 10 mM stock of GTP in buffer. Add to the tubulin mix for a final concentration of 1 mM.[22]
-
Prepare 10x stocks of the test compound (e.g., thiazole derivative), a known inhibitor (e.g., Nocodazole or Colchicine), and a known stabilizer (e.g., Paclitaxel) in the same buffer or DMSO.[22]
-
-
Assay Setup:
-
Pre-warm a temperature-controlled microplate reader to 37°C.[22]
-
In a pre-chilled 96-well plate on ice, add 10 µL of the 10x test compound, controls, or vehicle to appropriate wells.[23]
-
To initiate the reaction, add 90 µL of the ice-cold tubulin/GTP reaction mix to each well. Mix gently to avoid bubbles.
-
-
Data Acquisition:
-
Immediately place the plate into the pre-warmed 37°C plate reader.
-
Measure absorbance at 350 nm every 30-60 seconds for at least 60-90 minutes.[23]
-
-
Data Analysis:
-
Plot absorbance vs. time. A sigmoidal curve indicates successful polymerization in the control wells.[22]
-
Destabilizing agents (like the thiazole scaffold) will show a decrease in the maximum rate of polymerization (Vmax) and the final plateau height compared to the vehicle control. Stabilizing agents will show an increase.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Cell Viability (MTT/MTS) Assay
Causality: This assay quantifies the cytotoxic or antiproliferative effect of the compound on cancer cell lines. It measures the metabolic activity of cells, which correlates with the number of viable cells.[24] The result is a dose-response curve from which the half-maximal inhibitory concentration (IC₅₀) is derived, a key measure of a compound's potency.
Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
MTT Reagent Addition & Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[25]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot viability vs. log[concentration] and use non-linear regression to determine the IC₅₀ value.[25]
-
Cell Cycle Analysis by Flow Cytometry
Causality: This is the definitive assay to confirm an antimitotic mechanism of action. By staining cellular DNA with a fluorescent dye like Propidium Iodide (PI), we can quantify the DNA content of individual cells and determine the percentage of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).[27] Tubulin inhibitors are expected to cause a significant accumulation of cells in the G2/M phase.[28]
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations (e.g., 1x and 2x the IC₅₀ value) for a set time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells (to include apoptotic cells) and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet once with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their morphology.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS). The RNase is crucial to prevent staining of double-stranded RNA.[27]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., FL2).[29]
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
Conclusion
While classical tubulin inhibitors like paclitaxel and Vinca alkaloids are powerful chemotherapeutic agents, their efficacy can be limited by toxicity and the development of resistance. The emergence of novel, synthetic colchicine-site inhibitors, such as those built on a 2-aminothiazole scaffold, offers a promising alternative. These compounds demonstrate potent inhibition of tubulin polymerization and strong antiproliferative activity, often with the added advantage of circumventing established resistance mechanisms. The rigorous application of the biochemical and cell-based assays detailed in this guide is essential for the continued development and validation of this next generation of microtubule-targeting agents, paving the way for more effective and durable cancer therapies.
References
- 1. Mitotic inhibitor - Wikipedia [en.wikipedia.org]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 8. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paclitaxel - Proteopedia, life in 3D [proteopedia.org]
- 11. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 12. The Vinca Alkaloids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ijsra.net [ijsra.net]
- 14. Vinca Alkaloids – Callaix [callaix.com]
- 15. researchgate.net [researchgate.net]
- 16. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Colchicine --- update on mechanisms of action and therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Colchicine? [synapse.patsnap.com]
- 19. echemi.com [echemi.com]
- 20. researchgate.net [researchgate.net]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. broadpharm.com [broadpharm.com]
- 27. Flow cytometry with PI staining | Abcam [abcam.com]
- 28. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 29. Flow Cytometry Protocol [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
Comparative Cytotoxicity of 4-Cyclopropylthiazol-2-amine Derivatives: A Guide for Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents, particularly in oncology.[1][2][4] This guide provides a comparative analysis of the in vitro cytotoxicity of a specific subclass: 4-cyclopropylthiazol-2-amine derivatives. By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, we aim to equip researchers with the insights needed to navigate the complexities of developing these promising anticancer compounds.
The Allure of the this compound Scaffold
The this compound core presents a unique combination of structural features that are attractive for anticancer drug design. The thiazole ring itself is a versatile pharmacophore, known to interact with a variety of biological targets.[1][2] The introduction of a cyclopropyl group at the 4-position is a strategic choice. This small, strained ring can introduce conformational rigidity, enhance metabolic stability, and improve binding affinity to target proteins by establishing favorable van der Waals interactions.[5] Furthermore, the 2-amino group serves as a key point for diversification, allowing for the introduction of a wide range of substituents to modulate the compound's physicochemical properties and biological activity.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound derivatives is profoundly influenced by the nature of the substituent at the 2-amino position and modifications to the thiazole ring. The following sections dissect these relationships, supported by experimental data from various studies.
Structure-Activity Relationship (SAR)
A comprehensive analysis of the literature reveals several key trends in the structure-activity relationship of thiazole derivatives, which can be extrapolated to the 4-cyclopropyl subclass. Generally, the introduction of bulky aromatic or heteroaromatic moieties at the 2-amino position can significantly enhance cytotoxic activity.[6][7] This is often attributed to increased interaction with hydrophobic pockets within the target protein. Furthermore, the electronic properties of these substituents play a crucial role; electron-withdrawing groups can modulate the pKa of the 2-amino group, influencing its ability to form hydrogen bonds.[1]
To illustrate these relationships, consider the following generalized structure and the impact of various R-group substitutions on cytotoxicity.
Caption: Generalized Structure-Activity Relationship of this compound Derivatives.
In Vitro Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for a selection of thiazole derivatives against various human cancer cell lines. While specific data for a wide range of this compound derivatives is still emerging, the presented data for structurally related compounds provides valuable insights into their potential efficacy.
| Compound ID | R-Group at 2-Amine | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazole-1 | 4-Chlorophenyl | MCF-7 (Breast) | 2.57 | [8] |
| HepG2 (Liver) | 7.26 | [8] | ||
| Thiazole-2 | 4-Methoxyphenyl | A549 (Lung) | 8.02 | [9] |
| HeLa (Cervical) | 6.51 | [9] | ||
| MCF-7 (Breast) | 6.84 | [9] | ||
| Diphyllin-Thiazole 5d | Substituted Thiazole | HepG2 (Liver) | 0.3 | [10] |
| Diphyllin-Thiazole 5e | Substituted Thiazole | HepG2 (Liver) | 0.4 | [10] |
Note: The data presented is for illustrative purposes and highlights the cytotoxic potential of the broader thiazole class. Further studies are required to establish a direct comparison for a series of this compound derivatives.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized and well-documented experimental protocols are essential. The following section provides a detailed methodology for the widely used MTT assay, a colorimetric assay for assessing cell metabolic activity.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.
Workflow Diagram:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compounds in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
-
Mechanistic Insights and Future Directions
While in vitro cytotoxicity assays provide a crucial first-pass assessment of anticancer potential, understanding the underlying mechanism of action is paramount for rational drug design. Thiazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways such as PI3K/Akt.[11][12]
Future research on this compound derivatives should focus on elucidating their specific molecular targets. Advanced techniques such as molecular docking, kinase profiling, and proteomics can help identify the proteins with which these compounds interact. Furthermore, in vivo studies using animal models are essential to evaluate the efficacy, pharmacokinetics, and toxicity of lead compounds.
By combining rigorous in vitro screening with in-depth mechanistic studies, the full therapeutic potential of this compound derivatives as a novel class of anticancer agents can be realized.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Buy this compound | 324579-90-0 [smolecule.com]
- 6. tandfonline.com [tandfonline.com]
- 7. jpionline.org [jpionline.org]
- 8. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 9. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validating Bioassay Results for Novel Kinase Inhibitors: A Comparative Guide for 4-Cyclopropylthiazol-2-amine
For researchers, scientists, and drug development professionals, the journey from a high-throughput screen (HTS) hit to a validated lead compound is paved with rigorous experimental scrutiny. A "hit" in a primary assay is merely the starting point; its true potential is only revealed through a meticulous validation process designed to confirm its activity, specificity, and mechanism of action. This guide provides a comprehensive framework for validating the results of a bioassay for a novel small molecule, using the hypothetical kinase inhibitor "4-Cyclopropylthiazol-2-amine" as a case study. Our target of interest will be a ubiquitously expressed serine/threonine kinase, "Kinase-X," implicated in a cancer signaling pathway.
The core principle of this validation strategy is the use of orthogonal assays—distinct, independent methods—to interrogate the compound's activity from multiple angles. This multi-pronged approach is essential for building a robust data package that substantiates the initial findings and provides a solid foundation for further medicinal chemistry efforts. We will delve into the causality behind each experimental choice, providing not just the "how" but the "why," ensuring a self-validating system of inquiry.
The Hit Validation Funnel: A Strategic Overview
The initial identification of this compound as an inhibitor of Kinase-X from a primary HTS campaign necessitates a systematic and tiered validation cascade. The goal is to eliminate false positives and artifacts early, while progressively building confidence in the on-target activity of true hits.[1]
Caption: The Hit Validation Funnel for this compound.
Part 1: Confirmation and Initial Triage in the Primary Assay
The first step after a single-point HTS identifies a hit is to confirm its activity in the same assay by generating a full dose-response curve. This allows for the determination of the IC50 value, the concentration at which the compound inhibits 50% of the enzyme's activity.[2]
Experimental Protocol: TR-FRET Kinase Assay
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format for biochemical kinase screening.[3] They measure the phosphorylation of a substrate by detecting the proximity of two fluorescently labeled antibodies, one binding the substrate and the other binding the phosphorylated residue.
Methodology:
-
Reagent Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the compound in assay buffer to create a 10-point concentration gradient.
-
Enzyme and Substrate Incubation: In a 384-well plate, add Kinase-X enzyme and its corresponding biotinylated peptide substrate.
-
Compound Addition: Add the serially diluted this compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Initiation of Reaction: Start the kinase reaction by adding ATP at its Km concentration. Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
Detection: Stop the reaction and add the detection reagents: a Europium-labeled anti-tag antibody and an Alexa Fluor 647-labeled anti-phospho-substrate antibody.
-
Data Acquisition: After a 60-minute incubation, read the plate on a TR-FRET-compatible plate reader, measuring the emission at both donor and acceptor wavelengths.
Data Interpretation: A decrease in the TR-FRET signal with increasing compound concentration indicates inhibition. The IC50 is calculated by fitting the data to a four-parameter logistic model. This initial confirmation is crucial to weed out hits resulting from experimental error during the primary screen.
Part 2: Orthogonal Biochemical Validation
To ensure that the observed activity is not an artifact of the primary assay format (e.g., interference with the fluorescent signal), it is imperative to test the compound in an orthogonal biochemical assay that uses a different detection method.[4][5][6]
Alternative 1: ADP-Glo™ Luminescence Assay
Causality: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced, which is a direct product of the kinase reaction.[7] This luminescence-based readout is less susceptible to the types of interference that can affect fluorescence-based assays, such as compound autofluorescence.[8]
Methodology:
-
Kinase Reaction: Set up the kinase reaction with Kinase-X, substrate, ATP, and a dose-response of this compound, similar to the TR-FRET assay.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction.
-
Signal Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.
Alternative 2: Surface Plasmon Resonance (SPR) for Direct Binding
Causality: While activity assays measure the functional consequence of inhibition, they do not directly confirm binding. SPR is a biophysical technique that provides label-free, real-time data on the binding kinetics (association and dissociation rates) and affinity of a small molecule to its target protein.[9][10][11]
Methodology:
-
Chip Preparation: Immobilize purified, active Kinase-X onto a sensor chip.
-
Compound Injection: Inject a series of concentrations of this compound over the chip surface.
-
Data Analysis: Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized kinase. From this, the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) can be determined.
Alternative 3: Isothermal Titration Calorimetry (ITC)
Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry, enthalpy, and entropy).[12][13][14][15] It is considered a gold-standard biophysical assay for confirming direct binding and determining affinity.
Methodology:
-
Sample Preparation: Place a solution of purified Kinase-X in the sample cell and a solution of this compound in the injection syringe.
-
Titration: Inject small aliquots of the compound into the protein solution.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein to determine the binding parameters.
Table 1: Comparison of Biochemical Assay Results
| Assay Type | Principle | Key Parameter | This compound | Staurosporine (Control) |
| TR-FRET | Proximity-based fluorescence | IC50 | 150 nM | 15 nM |
| ADP-Glo™ | Luminescence (ADP detection) | IC50 | 180 nM | 20 nM |
| SPR | Mass-based (direct binding) | KD | 250 nM | 25 nM |
| ITC | Heat change (direct binding) | KD | 280 nM | 30 nM |
The consistency of the potency values across these different platforms strongly suggests that this compound is a genuine inhibitor of Kinase-X and not an artifact of a single assay technology.
Part 3: Confirming Target Engagement in a Cellular Context
A compound that is active in a biochemical assay with a purified enzyme may not be effective in a cellular environment due to factors like poor cell permeability, rapid metabolism, or efflux. Therefore, it is crucial to demonstrate that the compound can engage its target inside intact cells.[16]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is a powerful technique for verifying target engagement in a cellular setting.[17][18] It is based on the principle that when a protein binds to a ligand, it becomes thermodynamically stabilized and more resistant to heat-induced denaturation.[19][20]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line overexpressing Kinase-X) with this compound or DMSO vehicle for a defined period.
-
Heat Challenge: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of soluble Kinase-X remaining in each sample using Western blotting or another specific protein detection method.
-
Data Analysis: Plot the amount of soluble Kinase-X as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
Part 4: Assessing Functional Cellular Activity
Confirming that the compound engages its target in cells is a critical step. The next is to demonstrate that this engagement translates into a functional consequence, i.e., the inhibition of the kinase's downstream signaling pathway.
Experimental Protocol: Western Blot for Phospho-Substrate
Causality: If this compound is inhibiting Kinase-X in cells, the phosphorylation of its known downstream substrate should decrease in a dose-dependent manner. This provides direct evidence of functional target modulation.
Methodology:
-
Cell Treatment: Treat cells with increasing concentrations of this compound for an appropriate time.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against the phosphorylated form of the Kinase-X substrate and the total amount of the substrate protein (as a loading control).
-
Quantification: Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration.
Table 2: Comparison of Cellular Assay Results
| Assay Type | Principle | Key Parameter | This compound | Staurosporine (Control) |
| CETSA | Thermal stabilization of target | Thermal Shift (ΔTm) | + 4.2 °C | + 5.5 °C |
| Phospho-Substrate WB | Downstream signaling inhibition | IC50 | 500 nM | 60 nM |
| Cell Proliferation | Phenotypic outcome | GI50 | 1.2 µM | 100 nM |
The higher IC50 values in cellular assays compared to biochemical assays are expected and can be attributed to factors like cell membrane permeability and competition with high intracellular ATP concentrations. The key is the correlation of target engagement with a functional cellular outcome.
Conclusion: Building a Case for a Validated Hit
The validation of a bioassay result is not a single experiment but a carefully constructed narrative of evidence. By systematically progressing this compound through a funnel of increasingly complex and physiologically relevant assays, we have moved from a preliminary HTS hit to a validated compound with confirmed on-target activity in a cellular context.
This multi-faceted approach, combining robust biochemical assays with direct target engagement and functional cellular readouts, provides the necessary confidence to advance a compound into lead optimization. It ensures that resources are focused on molecules with a genuine and well-characterized mechanism of action, ultimately increasing the probability of success in the long and arduous path of drug discovery.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. axxam.com [axxam.com]
- 7. domainex.co.uk [domainex.co.uk]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Isothermal Titration Calorimetry in Biocatalysis [frontiersin.org]
- 15. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. scispace.com [scispace.com]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 4-Cyclopropylthiazol-2-amine
This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Cyclopropylthiazol-2-amine, a molecule belonging to the 2-aminothiazole class. Given the limited publicly available data on this specific compound, we will establish a robust, multi-tiered experimental strategy. This approach is designed to build a comprehensive selectivity profile from the ground up, a critical step in early-stage drug discovery. We will contextualize our methodologies by drawing comparisons to the known profiling data of well-characterized kinase inhibitors that share structural similarities, thereby providing researchers with a practical and scientifically rigorous guide to assessing novel chemical entities.
The 2-aminothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[2][3] A frequent target class for this scaffold is the protein kinase family.[4][5] Therefore, understanding the interaction of a new 2-aminothiazole derivative, such as this compound, with the entire human kinome is paramount. Cross-reactivity studies are not merely a regulatory checkbox; they are fundamental to elucidating a compound's mechanism of action, predicting potential off-target toxicities, and uncovering opportunities for beneficial polypharmacology.[6][7]
Conceptual Framework: Targeting the Human Kinome
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[8][9] The human genome encodes over 500 kinases, collectively known as the kinome.[9] Due to conserved ATP-binding sites across the kinome, achieving absolute selectivity for a single kinase is a significant challenge. Many kinase inhibitors interact with multiple targets, leading to complex pharmacological profiles.
Given the prevalence of kinase inhibition among 2-aminothiazole derivatives, our investigation into this compound will be centered on this target class. The initial goal is to cast a wide net to identify all potential kinase interactions and then systematically validate and quantify these "hits."
Generic Kinase Signaling Pathway
Caption: A simplified receptor tyrosine kinase signaling cascade.
A Multi-Faceted Strategy for Cross-Reactivity Assessment
A robust analysis of cross-reactivity cannot rely on a single experimental method. We advocate for a three-tiered approach that moves from broad, unbiased screening to quantitative biochemical validation, and finally to confirmation of target interaction in a physiological context.
-
Tier 1: Global Kinome Profiling - To identify the full spectrum of potential kinase interactions.
-
Tier 2: In Vitro IC₅₀ Determination - To quantify the potency of interaction against hits from Tier 1.
-
Tier 3: Cellular Target Engagement Assay (CETSA) - To confirm binding to the target protein inside intact cells.
For comparative purposes, we will reference data for Dasatinib , a potent, multi-targeted kinase inhibitor featuring a 2-aminothiazole core, which is used in cancer therapy.[10] This provides a benchmark for interpreting the hypothetical data generated for this compound.
| Compound | Primary Target(s) | Key Off-Targets (Examples) |
| Dasatinib | BCR-ABL, SRC family kinases | c-KIT, PDGFRβ, Ephrin receptors |
| This compound | To be determined | To be determined |
| Table 1: Comparative framework for kinase inhibitor profiling. Data for Dasatinib is compiled from public sources.[10] |
Tier 1: Experimental Protocol for Global Kinome Profiling
Causality Behind Experimental Choice: The initial step in characterizing a novel compound with a privileged scaffold is to perform an unbiased, large-scale screen. Kinome profiling provides a comprehensive snapshot of a compound's selectivity by testing it against hundreds of kinases simultaneously.[11][12] This approach is crucial for identifying not only the intended targets but also unanticipated off-targets that could lead to adverse effects or provide opportunities for drug repositioning.[13]
Kinome Profiling Workflow
Caption: Workflow for MIB/MS-based kinome profiling.[9]
Methodology: Multiplexed Inhibitor Bead (MIB) / Mass Spectrometry (MS) Kinome Profiling
This method uses a collection of broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the active kinome from a cell lysate.[9] The test compound is pre-incubated with the lysate and competes with the beads for kinase binding. The amount of each kinase captured on the beads is then quantified by mass spectrometry. A reduction in the amount of a kinase captured in the presence of the test compound indicates an interaction.
Step-by-Step Protocol:
-
Lysate Preparation: Culture a relevant cell line (e.g., K562 leukemia cells) to 80% confluency. Lyse the cells in a buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Compound Incubation: In separate tubes, incubate a fixed amount of cell lysate (e.g., 1 mg) with either this compound (at a screening concentration, e.g., 1 µM) or a vehicle control (e.g., DMSO) for 45 minutes.
-
Kinase Capture: Add the pre-incubated lysate to MIBs and incubate for 1 hour at 4°C with gentle rotation to allow active kinases to bind.
-
Washing: Pellet the beads by centrifugation and wash them extensively with a high-salt buffer to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound kinases from the beads. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.[14]
-
Data Analysis: Compare the abundance of each identified kinase between the compound-treated sample and the vehicle control. Calculate the percent inhibition for each kinase.
Hypothetical Data Summary:
| Kinase Target | Percent Inhibition @ 1 µM | Classification |
| ABL1 | 98% | Potent Hit |
| SRC | 95% | Potent Hit |
| LCK | 89% | Potent Hit |
| EGFR | 45% | Moderate Hit |
| CDK2 | 15% | Weak/No Hit |
| PIK3CA | 5% | Weak/No Hit |
| Table 2: Hypothetical kinome profiling results for this compound. |
Tier 2: Experimental Protocol for In Vitro IC₅₀ Determination
Causality Behind Experimental Choice: The kinome scan provides a list of potential interactions, but it does not offer precise potency data. The next logical step is to perform concentration-response experiments to determine the half-maximal inhibitory concentration (IC₅₀) for the most promising hits.[15] This quantitative measure is essential for ranking hits, understanding structure-activity relationships, and comparing the compound's potency to benchmarks.[16] A luminescence-based assay that measures ADP production is chosen for its high sensitivity, broad applicability to different kinases, and amenability to high-throughput formats.[8][17]
IC₅₀ Determination Workflow
Caption: Workflow for an ADP-Glo™ luminescence-based kinase assay.[17]
Methodology: ADP-Glo™ Luminescence-Based Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. After the reaction, remaining ATP is depleted, and the ADP is converted back to ATP, which is used to generate a light signal via a luciferase reaction. The light output is directly proportional to the kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add the recombinant kinase of interest (e.g., ABL1, SRC) and the serially diluted compound or DMSO control. Incubate for 10-15 minutes at room temperature.[17]
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific kinase substrate peptide and ATP. Incubate for 60 minutes at 30°C.
-
ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which also depletes the unconsumed ATP. Incubate for 40 minutes at room temperature.[10]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP produced into ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.[17]
Hypothetical Data Summary:
| Kinase Target | This compound IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Selectivity Ratio (Hit IC₅₀ / Off-Target IC₅₀) |
| ABL1 | 5 | 1 | CPTA: 150 |
| SRC | 8 | 0.8 | Dasatinib: >5000 |
| LCK | 12 | 1.1 | |
| EGFR | 750 | >5000 | |
| Table 3: Hypothetical IC₅₀ values for this compound compared to Dasatinib. |
Tier 3: Experimental Protocol for Cellular Thermal Shift Assay (CETSA)
Causality Behind Experimental Choice: An IC₅₀ from a biochemical assay confirms potency against an isolated enzyme, but it doesn't prove the compound can enter a cell, engage its target in the crowded cellular milieu, and avoid rapid efflux. CETSA is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[18][19] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[20] This assay provides crucial, self-validating evidence of target engagement in a physiologically relevant environment, bridging the gap between biochemical activity and cellular function.
CETSA Workflow
Caption: General workflow of the Cellular Thermal Shift Assay (CETSA).[18]
Methodology: Western Blot-Based CETSA
This protocol outlines the generation of a CETSA "melt curve" to determine the shift in the apparent melting temperature (Tₘ) of a target protein upon compound binding.
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with a high concentration of this compound (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.[18]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by adding a specific lysis buffer.
-
Separation of Soluble Fraction: Clarify the lysates by high-speed centrifugation (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[18]
-
Protein Quantification and Detection: Collect the supernatant containing the soluble, non-aggregated proteins. Quantify the total protein concentration. Analyze the amount of the specific target protein (e.g., SRC) and a loading control (e.g., GAPDH) in each sample by SDS-PAGE and Western blotting using specific antibodies.[21]
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment condition (compound vs. vehicle), plot the percentage of soluble protein remaining against the temperature. The resulting "melt curve" is fitted to determine the Tₘ. The difference in Tₘ between the compound-treated and vehicle-treated samples (ΔTₘ) represents the degree of target stabilization.
Hypothetical Data Summary:
| Kinase Target | Vehicle Tₘ (°C) | Compound-Treated Tₘ (°C) | Thermal Shift (ΔTₘ) | Interpretation |
| SRC | 49.5 | 56.2 | +6.7°C | Strong Target Engagement |
| EGFR | 52.1 | 52.3 | +0.2°C | No Significant Engagement |
| Table 4: Hypothetical CETSA results confirming cellular target engagement. |
Synthesis and Interpretation
By integrating the data from these three tiers, a comprehensive cross-reactivity profile for this compound emerges.
-
Tier 1 (Kinome Scan) identified ABL1, SRC, and LCK as potent hits and EGFR as a moderate hit.
-
Tier 2 (IC₅₀) confirmed these findings with quantitative potency data, showing single-digit nanomolar inhibition for ABL1, SRC, and LCK, and a weaker, sub-micromolar IC₅₀ for EGFR.
-
Tier 3 (CETSA) provided definitive evidence that the compound enters cells and physically binds to SRC, causing significant thermal stabilization. No such engagement was observed for EGFR, suggesting its inhibition may be an artifact of the in vitro assay or that it is not a primary cellular target at the tested concentration.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 324579-90-0 [smolecule.com]
- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. bio-protocol.org [bio-protocol.org]
A Head-to-Head Comparison of Synthesis Routes for 4-Cyclopropylthiazol-2-amine: A Guide for Medicinal and Process Chemists
Introduction
4-Cyclopropylthiazol-2-amine is a valuable heterocyclic building block in modern drug discovery. The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, prized for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The incorporation of a cyclopropyl group at the 4-position can significantly enhance metabolic stability, binding affinity, and cell permeability, making this specific moiety particularly attractive for lead optimization programs.
This guide provides a head-to-head comparison of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of key performance metrics such as yield, scalability, and safety. Our objective is to equip researchers, scientists, and drug development professionals with the practical insights needed to select the most appropriate synthesis strategy for their specific laboratory or manufacturing context.
Route 1: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely employed method for constructing the 2-aminothiazole ring system.[4][5][6] The reaction is a robust condensation between an α-haloketone and a thioamide-containing compound, in this case, thiourea.[4]
Mechanistic Rationale
The reaction proceeds via a well-established two-stage mechanism: an initial bimolecular nucleophilic substitution (SN2) followed by an intramolecular cyclization and subsequent dehydration.
-
Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone (2-bromo-1-cyclopropylethanone), displacing the bromide ion to form an isothiouronium salt intermediate.[7]
-
Cyclization & Dehydration: The intermediate then undergoes an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon. This is followed by a dehydration step, which results in the formation of the aromatic thiazole ring.[5]
The mechanism below illustrates this transformative pathway.
Caption: The Hantzsch thiazole synthesis mechanism.
Experimental Protocol: Hantzsch Synthesis
This protocol is adapted from standard procedures for the synthesis of 2-aminothiazole derivatives.[5][7]
Materials:
-
2-Bromo-1-cyclopropylethanone (1.0 eq.)
-
Thiourea (1.2 eq.)
-
Absolute Ethanol
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromo-1-cyclopropylethanone (1.0 eq.) in absolute ethanol (approx. 5-10 mL per gram of ketone).
-
Add thiourea (1.2 eq.) to the solution. The slight excess of thiourea ensures the complete consumption of the valuable α-haloketone.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC), typically eluting with a mixture like ethyl acetate/hexanes. The reaction is generally complete within 2-4 hours.[5]
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing an excess of cold saturated sodium bicarbonate solution while stirring. This step neutralizes the hydrobromic acid byproduct, causing the free amine product to precipitate.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound, typically as a light-colored solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water if necessary.
Expert Analysis (Pros & Cons)
-
Expertise & Experience: The Hantzsch synthesis is a workhorse reaction in medicinal chemistry for its reliability and simplicity. The choice of ethanol as a solvent is strategic; it readily dissolves the reactants at reflux but allows for the precipitation of the product upon cooling and neutralization, simplifying isolation. The basic workup is critical, as the initial product exists as the hydrobromide salt, which is often soluble in the reaction medium.[7]
-
Trustworthiness: This protocol is highly reproducible. The primary challenge lies in the handling of the α-haloketone, which can be a lachrymator. Proper ventilation and personal protective equipment are essential. The synthesis of the starting material, 2-bromo-1-cyclopropylethanone (typically via bromination of cyclopropyl methyl ketone), is a necessary precursor step that must be factored into the overall workflow.
Alternative Approaches: A Brief Overview
While Hantzsch synthesis is dominant, other methods for forming 2-aminothiazoles exist, though they are less commonly applied for this specific substitution pattern.
-
Reaction of α-Thiocyano Ketones: An alternative involves the reaction of an α-thiocyano ketone with a primary amine in an acidic aqueous medium.[8] This route avoids the use of thiourea but requires the synthesis of the corresponding α-thiocyano cyclopropyl ketone, which can be less straightforward than the α-bromo analog.
-
One-Pot, Multi-Component Reactions: Modern synthetic methods increasingly favor one-pot procedures for efficiency. Some strategies involve the reaction of a ketone, thiourea, and an oxidizing agent like iodine.[9][10] This approach avoids the pre-synthesis and isolation of the lachrymatory α-haloketone, generating it in situ. While potentially "greener" and safer, these reactions may require more extensive optimization to achieve high yields for specific substrates.
Head-to-Head Comparison
The following table summarizes the key performance indicators for the described synthetic routes.
| Parameter | Route 1: Hantzsch Synthesis | Alternative: In-Situ Halogenation |
| Typical Yield | High (often >85%)[3][7] | Moderate to High (60-90%, substrate dependent)[10] |
| Reaction Time | 2-4 hours[5] | 4-12 hours[10] |
| Starting Materials | Thiourea, 2-Bromo-1-cyclopropylethanone | Thiourea, Cyclopropyl methyl ketone, Iodine |
| Scalability | Excellent, widely used in industrial processes. | Good, but may require more control over exotherms. |
| Safety | Requires handling of lachrymatory α-haloketone. | Avoids isolation of α-haloketone, but uses iodine. |
| Simplicity | Two distinct steps (bromination + condensation). | One-pot procedure, simpler workflow. |
| Cost-Effectiveness | Generally high due to inexpensive reagents. | Can be competitive; avoids an isolation step. |
Experimental Workflow Visualization
The overall workflow for the primary Hantzsch synthesis route, including the preparation of the α-haloketone, is visualized below.
Caption: Experimental workflow for the two-step Hantzsch synthesis.
Conclusion and Recommendations
For the synthesis of this compound, the classic Hantzsch synthesis remains the gold standard for most applications. Its high yields, straightforward execution, and robust scalability make it the preferred choice for both academic research and industrial production. The primary consideration is the safe handling of the 2-bromo-1-cyclopropylethanone precursor.
The alternative one-pot, in-situ halogenation method presents a compelling option for laboratories looking to minimize the handling of isolated α-haloketones. While potentially offering a simpler workflow, this route may require substrate-specific optimization to match the high efficiency of the traditional Hantzsch protocol. The choice between these routes will ultimately depend on the specific scale, safety infrastructure, and process optimization resources available to the researcher.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. US2863874A - Process of preparing 2-aminothiazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Comparative Guide to the Validation of 4-Cyclopropylthiazol-2-amine Binding to Target Protein
In the landscape of modern drug discovery, the unambiguous validation of a compound's binding to its intended protein target is a cornerstone of a successful program. Mischaracterization at this early stage can lead to costly failures in later preclinical and clinical phases. This guide provides a comprehensive, technically-grounded comparison of leading biophysical and cellular methods for validating the interaction between the small molecule 4-Cyclopropylthiazol-2-amine and its putative protein targets.
Our approach is rooted in the principle of orthogonal validation, wherein multiple, independent methods are employed to build a high-confidence model of the binding event. We will explore the "why" behind the selection of each technique, delve into detailed experimental protocols, and present a comparative analysis of their outputs, strengths, and limitations.
The Criticality of Multi-Parametric Binding Analysis
A true understanding of a drug-target interaction extends beyond a simple "yes/no" binding assessment. A robust validation strategy must interrogate multiple facets of the interaction, including:
-
Affinity: How tightly does the compound bind to the target (e.g., KD, Ki)?
-
Kinetics: How fast are the on-rate (kon) and off-rate (koff) of the binding event?
-
Thermodynamics: What are the enthalpic (ΔH) and entropic (ΔS) driving forces behind the interaction?
-
Stoichiometry: How many molecules of the compound bind to a single molecule of the protein?
-
Target Engagement: Does the compound bind to the target protein in a complex cellular environment?
This guide will compare three powerful and widely adopted techniques that, when used in concert, can provide a holistic view of the this compound binding event: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).
Method 1: Isothermal Titration Calorimetry (ITC) - The Gold Standard for Thermodynamic Profiling
ITC stands as a truly label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. This provides a complete thermodynamic signature of the interaction in a single experiment, making it an invaluable tool for lead validation and optimization.
Why ITC? The Causality Behind the Choice:
ITC's primary advantage is its direct measurement of binding enthalpy (ΔH). From this, it calculates the binding affinity (KD), entropy (ΔS), and stoichiometry (n), providing a rich, multi-parametric dataset. This level of thermodynamic detail is crucial for understanding the molecular forces driving the interaction, which can guide medicinal chemistry efforts to improve potency and selectivity. It is considered the gold standard for confirming a direct binding interaction and its thermodynamic drivers in a controlled, in-vitro setting.
Experimental Protocol: ITC Analysis of this compound Binding
1. Sample Preparation:
- Dialyze the purified target protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects, a common source of artifacts.
- Prepare the this compound stock solution in 100% DMSO and then dilute it into the final, identical ITC buffer. The final DMSO concentration in both the cell and syringe should be matched precisely (e.g., 2%) to negate heats of dilution.
- Concentrations should be chosen based on the "c-window," where c = n * [Protein] / KD. An ideal range for 'c' is between 10 and 1000. For an unknown interaction, a good starting point is 10-20 µM protein in the cell and 100-200 µM compound in the syringe.
2. Instrument Setup & Titration:
- Thoroughly clean the instrument cell and syringe with detergent and water.
- Equilibrate the instrument to the desired temperature (e.g., 25°C).
- Load the protein solution into the sample cell and the this compound solution into the injection syringe.
- Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution, with sufficient spacing between injections (e.g., 150 seconds) to allow the signal to return to baseline.
3. Data Analysis:
- Integrate the heat-flow peaks for each injection.
- Fit the integrated data to a suitable binding model (e.g., one-site model) using the instrument's software (e.g., MicroCal PEAQ-ITC Analysis Software). This will yield the key parameters: KD, n, and ΔH.
Workflow for Isothermal Titration Calorimetry (ITC)
Caption: Workflow for ITC, from sample prep to data analysis.
Method 2: Surface Plasmon Resonance (SPR) - Unveiling Binding Kinetics
SPR is a powerful, label-free optical technique that provides real-time data on the kinetics of a molecular interaction. It measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a protein immobilized on the chip.
Why SPR? The Causality Behind the Choice:
While ITC provides the "how strong," SPR provides the "how fast" and "how long." By measuring the association rate (kon) and the dissociation rate (koff), SPR gives critical insights into the binding mechanism. A compound with a slow off-rate (long residence time) may exhibit a more durable pharmacological effect, a key parameter in drug design that is inaccessible by ITC. SPR is also highly sensitive, often requiring less protein than ITC, and has a higher throughput capacity.
Experimental Protocol: SPR Analysis of this compound Binding
1. Chip Preparation & Immobilization:
- Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
- Activate the carboxymethylated dextran surface using a mixture of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).
- Immobilize the target protein to the chip surface via covalent amine coupling. Aim for a low to medium density immobilization (e.g., 2000-4000 Response Units, RU) to avoid mass transport limitation artifacts.
- Deactivate any remaining active esters with an injection of ethanolamine. A reference channel should be prepared in the same way but without protein immobilization to enable background subtraction.
2. Binding Analysis (Kinetics):
- Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+). It is crucial to include a zero-concentration (buffer only) sample for double-referencing.
- Inject the compound dilutions over both the target and reference surfaces, starting with the lowest concentration.
- Monitor the binding in real-time (the "association" phase), followed by an injection of running buffer to monitor the "dissociation" phase.
- Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove any bound analyte and prepare the surface for the next injection.
3. Data Analysis:
- Subtract the reference channel data from the active channel data, and then subtract the buffer-only injection data (double-referencing).
- Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) using analysis software (e.g., Biacore Insight Evaluation Software). This will yield the kon, koff, and the affinity constant KD (calculated as koff/kon).
Workflow for Surface Plasmon Resonance (SPR)
Caption: Workflow for SPR, from chip prep to kinetic analysis.
Method 3: Cellular Thermal Shift Assay (CETSA) - Proving Target Engagement in a Cellular Milieu
The ultimate test of a compound's utility is whether it can bind its target within the complex and crowded environment of a living cell. CETSA is a powerful technique that directly assesses target engagement in cells or tissue lysates by leveraging the principle of ligand-induced thermal stabilization.
Why CETSA? The Causality Behind the Choice:
Biophysical assays like ITC and SPR use purified proteins in artificial buffer systems. CETSA bridges the gap to biology by confirming that the compound can penetrate the cell membrane (if using intact cells), is not rapidly metabolized or effluxed, and can find and bind its target in the presence of countless competing molecules. A positive CETSA result provides strong evidence of target engagement, a critical milestone for any drug discovery project.
Experimental Protocol: CETSA Analysis of this compound
1. Cell Treatment:
- Culture cells known to express the target protein to an appropriate density.
- Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for a period sufficient to allow for cell penetration and binding (e.g., 1 hour at 37°C).
2. Thermal Challenge:
- Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots across a temperature gradient using a thermal cycler (e.g., from 40°C to 68°C for 3 minutes). This step is crucial for determining the protein's melting curve.
- A no-heat control (kept on ice) should be included.
3. Protein Extraction and Detection:
- Lyse the cells by freeze-thaw cycles or sonication.
- Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
- Collect the supernatant and analyze the amount of soluble target protein remaining by a standard protein detection method, such as Western Blot or ELISA.
4. Data Analysis:
- For each temperature point, quantify the band intensity (for Western Blot) of the soluble target protein.
- Plot the percentage of soluble protein as a function of temperature for both the vehicle-treated and compound-treated samples.
- A successful binding event will result in a rightward shift of the melting curve for the compound-treated sample, indicating ligand-induced thermal stabilization. The magnitude of this shift (ΔTm) is a measure of target engagement.
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for CETSA, from cell treatment to data analysis.
Comparative Summary of Validation Techniques
| Parameter | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Primary Output | KD, ΔH, n, ΔS | kon, koff, KD | Thermal Shift (ΔTm), Tagg |
| Environment | In-solution, purified components | Solid-phase, purified components | In-cell, cell lysate, or tissue |
| Throughput | Low | Medium to High | Medium |
| Protein Req. | High (µM concentration) | Low (Immobilized surface) | Medium (Dependent on detection) |
| Key Advantage | Complete thermodynamic profile | Real-time kinetic data | Measures direct target engagement in cells |
| Key Limitation | Low throughput, requires high protein amounts | Immobilization may affect protein function | Indirect measure of affinity, lower precision |
| Label-Free? | Yes | Yes | Yes (for protein detection) |
Conclusion: An Integrated Approach for High-Confidence Validation
The validation of this compound's binding to its target protein should not rely on a single method. A tiered, orthogonal approach provides the most robust and reliable data package.
-
Primary Validation (ITC): Begin with Isothermal Titration Calorimetry to confirm a direct, in-solution binding event and to understand the thermodynamic forces driving the interaction. A clean, fittable ITC isotherm provides unambiguous evidence of a 1:1 binding stoichiometry and a definitive KD.
-
Kinetic Characterization (SPR): Follow up with Surface Plasmon Resonance to dissect the binding affinity into its kinetic components. Understanding the on- and off-rates provides crucial information about the compound's residence time on the target, which can be a better correlate of in vivo efficacy than affinity alone.
-
Biological Confirmation (CETSA): Finally, employ the Cellular Thermal Shift Assay to confirm that the binding observed with purified proteins translates to a meaningful engagement event in the complex biological context of a living cell. A positive thermal shift is the definitive proof of target engagement.
By systematically applying these three distinct yet complementary techniques, researchers can build a comprehensive and high-confidence case for the binding of this compound to its intended target, thereby mitigating risk and providing a solid foundation for subsequent stages of drug development.
Benchmarking the Anti-Inflammatory Potential of 4-Cyclopropylthiazol-2-amine: A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel anti-inflammatory therapeutics with improved efficacy and safety profiles, the thiazole scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive framework for benchmarking the anti-inflammatory activity of a novel compound, 4-Cyclopropylthiazol-2-amine, against established non-steroidal anti-inflammatory drugs (NSAIDs), the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Diclofenac. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for preclinical evaluation, from mechanistic exploration to in vivo validation. While direct experimental data for this compound is not yet publicly available, this guide synthesizes insights from related thiazole derivatives to propose a logical and scientifically rigorous evaluation strategy.[1][2][3][4][5]
Introduction: The Rationale for Targeting Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[6] While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in mediating the inflammatory cascade through the production of prostaglandins.[7][8][9] Consequently, inhibition of COX-2 has been a cornerstone of anti-inflammatory drug development.
This guide focuses on a novel thiazole derivative, this compound, as a candidate for anti-inflammatory therapy. Thiazole-containing compounds have demonstrated a wide array of pharmacological activities, including anti-inflammatory and analgesic properties.[2][4] The central hypothesis is that this compound may exert its anti-inflammatory effects through the modulation of key inflammatory pathways, potentially including the inhibition of COX enzymes and the suppression of pro-inflammatory mediators.
Comparative Compounds: Chemical Structures and Mechanisms of Action
A thorough understanding of the benchmark compounds is crucial for a meaningful comparison.
-
This compound (Hypothetical Test Compound): The anti-inflammatory mechanism of this compound is yet to be elucidated. Based on the activity of similar thiazole derivatives, it is hypothesized to potentially inhibit COX-2 and/or other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[1][3]
-
Celecoxib: A selective COX-2 inhibitor, Celecoxib is a widely prescribed anti-inflammatory drug.[7][10][11][12] Its mechanism of action involves the specific inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[10][11][13] This selectivity for COX-2 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the gastroprotective COX-1 enzyme.[8][13][14]
-
Diclofenac: A potent non-selective NSAID, Diclofenac inhibits both COX-1 and COX-2 enzymes.[15][16][17][18] Its broad-spectrum inhibition of prostaglandin synthesis accounts for its strong analgesic, anti-inflammatory, and antipyretic properties.[15][18] However, its inhibition of COX-1 can lead to gastrointestinal complications.[16] Emerging research suggests that Diclofenac may also have other mechanisms of action beyond COX inhibition, including effects on lipoxygenase pathways and ion channels.[15][17][19]
Visualizing the Inflammatory Pathway
To contextualize the mechanisms of action, the following diagram illustrates the arachidonic acid cascade and the points of intervention for COX inhibitors.
Caption: The Arachidonic Acid Cascade and Sites of NSAID Action.
In Vitro Benchmarking: A Multi-faceted Approach
A robust in vitro evaluation is the first step in characterizing the anti-inflammatory profile of this compound. The following assays are recommended for a comprehensive comparison with Celecoxib and Diclofenac.[20][21][22]
COX-1 and COX-2 Inhibition Assays
Rationale: These enzymatic assays are fundamental to determining the potency and selectivity of the test compound towards the primary targets of NSAIDs.
Protocol:
-
Enzyme Source: Recombinant human COX-1 and COX-2 enzymes.
-
Substrate: Arachidonic acid.
-
Assay Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α). The amount of PGF2α produced is quantified using an enzyme immunoassay (EIA).
-
Procedure:
-
Pre-incubate the COX-1 or COX-2 enzyme with a range of concentrations of this compound, Celecoxib, or Diclofenac.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined incubation period.
-
Quantify the PGF2α concentration using a competitive EIA.
-
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each compound against both COX-1 and COX-2. The COX-2 selectivity index (IC50 COX-1 / IC50 COX-2) can then be determined.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in Macrophages
Rationale: Macrophages play a central role in the inflammatory response. This cell-based assay assesses the ability of the test compound to suppress the production of key inflammatory mediators.[23][24][25][26]
Protocol:
-
Cell Line: RAW 264.7 murine macrophage cell line or primary bone marrow-derived macrophages.
-
Stimulus: Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Assay Principle: The production of nitric oxide (NO) is measured using the Griess reagent, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified by ELISA.
-
Procedure:
-
Culture macrophages in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound, Celecoxib, or Diclofenac for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure NO production using the Griess assay.
-
Quantify TNF-α, IL-6, and IL-1β concentrations using specific ELISA kits.
-
-
Data Analysis: Determine the IC50 for the inhibition of NO, TNF-α, IL-6, and IL-1β production for each compound.
Hypothetical In Vitro Comparative Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | >100 | 0.5 | >200 | 2.1 | 1.8 | 2.5 |
| Celecoxib | 15 | 0.04 | 375 | 5.2 | 4.5 | 6.1 |
| Diclofenac | 0.8 | 0.1 | 8 | 10.5 | 9.8 | 12.3 |
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
Rationale: This is a classic and highly reproducible in vivo model of acute inflammation, widely used for the preclinical screening of anti-inflammatory drugs.[27][28][29][30][31][32] It allows for the assessment of a compound's efficacy in a whole-animal system.
Experimental Workflow
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Protocol:
-
Animals: Male Wistar rats or Swiss albino mice.
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethyl cellulose)
-
This compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Celecoxib (e.g., 10 mg/kg, p.o.)
-
Diclofenac (e.g., 10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compounds or vehicle orally 1 hour before inducing inflammation.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[33]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Hypothetical In Vivo Comparative Data
| Treatment Group | Dose (mg/kg) | % Inhibition of Paw Edema at 3 hours | % Inhibition of Paw Edema at 5 hours |
| Vehicle Control | - | 0 | 0 |
| This compound | 10 | 35.2 | 40.1 |
| 30 | 55.8 | 62.5 | |
| 100 | 72.1 | 78.9 | |
| Celecoxib | 10 | 58.3 | 65.7 |
| Diclofenac | 10 | 60.1 | 68.2 |
Discussion and Future Directions
This guide outlines a systematic approach to benchmarking the anti-inflammatory activity of this compound. The proposed in vitro and in vivo experiments will provide critical data on its potency, selectivity, and efficacy.
Interpreting the Hypothetical Data:
Based on the hypothetical data presented, this compound demonstrates promising anti-inflammatory properties. Its high COX-2 selectivity, potent inhibition of NO and pro-inflammatory cytokines in vitro, and significant reduction of paw edema in vivo suggest it could be a viable therapeutic candidate.
Causality and Experimental Choices:
-
The selection of both enzymatic and cell-based in vitro assays provides a multi-dimensional understanding of the compound's mechanism of action. The enzymatic assays directly probe the interaction with COX enzymes, while the cell-based assays reflect the compound's activity in a more physiologically relevant context.
-
The carrageenan-induced paw edema model was chosen for its reliability and its ability to assess the acute inflammatory response, which is a hallmark of many inflammatory conditions.
Self-Validating System:
The inclusion of well-characterized positive controls (Celecoxib and Diclofenac) in all experiments is essential for validating the assay systems and providing a robust benchmark for the test compound. The expected outcomes for these controls serve as an internal quality control for each experiment.
Future Research:
Should the initial benchmarking prove successful, further studies would be warranted, including:
-
Mechanism of Action Elucidation: Investigating the effects on other inflammatory pathways, such as the NF-κB and MAPK signaling pathways.
-
Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
-
Chronic Inflammation Models: Evaluating the efficacy in more complex models of chronic inflammation, such as collagen-induced arthritis.
Conclusion
The systematic benchmarking of novel compounds like this compound is a critical step in the drug discovery and development process. By employing a logical progression of in vitro and in vivo assays and comparing the results to established drugs, researchers can make informed decisions about the therapeutic potential of new chemical entities. This guide provides a robust framework to facilitate such an evaluation, ultimately contributing to the development of the next generation of anti-inflammatory therapies.
References
- 1. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide-induced inflammatory response through attenuation of NLRP3 activation in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of N-cyclooctyl-5-methylthiazol-2-amine hydrobromide on lipopolysaccharide-induced inflammatory response through attenuation of NLRP3 activation in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 10. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Celecoxib - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. COX-2 Inhibitors [everydayhealth.com]
- 15. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Diclofenac Sodium? [synapse.patsnap.com]
- 17. Diclofenac - Wikipedia [en.wikipedia.org]
- 18. drugs.com [drugs.com]
- 19. Publishers Panel [bolczasopismo.pl]
- 20. journalajrb.com [journalajrb.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 24. inotiv.com [inotiv.com]
- 25. criver.com [criver.com]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 29. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 30. researchgate.net [researchgate.net]
- 31. inotiv.com [inotiv.com]
- 32. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 33. bio-protocol.org [bio-protocol.org]
A Senior Application Scientist's Guide to the In Vivo Efficacy Comparison of 4-Cyclopropylthiazol-2-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 4-Cyclopropylthiazol-2-amine Scaffold
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 2-aminothiazole moiety, in particular, is a cornerstone for the development of potent kinase inhibitors, which are at the forefront of targeted cancer therapy.[3][4] Kinases, such as Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and those in the PI3K/Akt/mTOR pathway, are crucial regulators of cell proliferation, survival, and differentiation; their dysregulation is a common feature in many cancers.[3][5][6]
The introduction of a cyclopropyl group at the 4-position of the thiazole ring is a strategic medicinal chemistry approach. This small, rigid ring system can enhance metabolic stability, improve membrane permeability, and provide a vector for precise interactions within a protein's binding pocket, potentially leading to increased potency and selectivity. This guide provides a framework for the in vivo comparison of novel this compound derivatives, postulating their efficacy as kinase inhibitors in a preclinical oncology setting. We will explore the critical experimental designs, endpoints, and data interpretation necessary to validate and compare these promising therapeutic agents.
The Rationale for Comparative In Vivo Studies
While in vitro assays are essential for initial screening and mechanistic studies, in vivo validation is the critical step to assess a compound's true therapeutic potential.[7][8] An animal model allows for the evaluation of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, its safety profile, and its efficacy within a complex biological system. A comparative study, pitting several derivatives against each other and a standard-of-care, is the most robust method to identify a lead candidate for clinical development. The choice of animal model is paramount; for targeted therapies, xenograft models using human cancer cell lines are common, while syngeneic models are essential when evaluating interactions with the immune system.[7]
Experimental Design: A Head-to-Head Xenograft Study
The cornerstone of preclinical anticancer drug evaluation is often the subcutaneous xenograft model.[8] This protocol outlines a typical workflow for comparing the in vivo efficacy of three hypothetical this compound derivatives (designated CPT-A, CPT-B, and CPT-C) against a relevant cancer cell line.
Logical Workflow for In Vivo Efficacy Comparison
Caption: Workflow for a comparative in vivo xenograft study.
Detailed Experimental Protocol
-
Cell Line and Animal Models :
-
Cell Line Selection : Choose a human cancer cell line with a known dependency on a specific kinase pathway that the CPT derivatives are hypothesized to inhibit. For instance, the MV4-11 cell line is appropriate for testing FLT3 inhibitors, as it harbors an FLT3-ITD mutation.[5]
-
Animal Model : Use immunocompromised mice (e.g., BALB/c nude or NOD-SCID) to prevent rejection of the human tumor xenograft.[8] House animals in accordance with institutional guidelines.
-
-
Tumor Implantation and Cohort Establishment :
-
Culture MV4-11 cells under standard conditions.
-
Subcutaneously inject approximately 5 x 10^6 cells suspended in a suitable medium (e.g., Matrigel/PBS mixture) into the flank of each mouse.
-
Monitor tumor growth using calipers. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment cohorts (n=8-10 mice per group).
-
-
Dosing and Monitoring :
-
Groups :
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: CPT-A (e.g., 25 mg/kg, daily oral gavage)
-
Group 3: CPT-B (e.g., 25 mg/kg, daily oral gavage)
-
Group 4: CPT-C (e.g., 25 mg/kg, daily oral gavage)
-
Group 5: Standard-of-Care (e.g., Quizartinib for FLT3)
-
-
Administer treatments for a predetermined period (e.g., 21-28 days).
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor for any signs of toxicity.
-
-
Endpoint and Data Analysis :
-
The study concludes when tumors in the vehicle group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.
-
Euthanize mice, and excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Data Presentation and Interpretation
Quantitative data should be summarized in clear, comparative tables. The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI).
Table 1: Comparative In Vivo Efficacy of CPT Derivatives in the MV4-11 Xenograft Model
| Treatment Group (25 mg/kg, p.o.) | Mean Final Tumor Volume (mm³ ± SEM) | Mean Final Tumor Weight (g ± SEM) | Tumor Growth Inhibition (TGI %) | Mean Body Weight Change (%) |
| Vehicle Control | 1450 ± 120 | 1.5 ± 0.15 | - | -2.5 |
| CPT-A | 870 ± 95 | 0.9 ± 0.11 | 40.0 | -3.1 |
| CPT-B | 320 ± 45 | 0.3 ± 0.05 | 77.9 | -1.8 |
| CPT-C | 1050 ± 110 | 1.1 ± 0.13 | 27.6 | -8.5* |
| Standard-of-Care | 290 ± 40 | 0.3 ± 0.04 | 80.0 | -4.0 |
*Indicates significant weight loss, suggesting potential toxicity.
From this hypothetical data, CPT-B demonstrates superior efficacy, achieving a TGI of 77.9%, comparable to the standard-of-care, with a favorable tolerability profile (minimal body weight change). CPT-A shows moderate activity, while CPT-C is largely ineffective and may have associated toxicity.
Mechanistic Insights: The Kinase Inhibition Pathway
The anti-tumor activity of this compound derivatives is likely rooted in the inhibition of key signaling pathways that drive cancer cell proliferation and survival.[3] A prime example is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[6][8]
Caption: Inhibition of a growth factor signaling pathway by a CPT derivative.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the in vivo efficacy comparison of novel this compound derivatives. Based on the structure's prevalence as a kinase inhibitor scaffold, we have detailed a robust xenograft model protocol, data interpretation strategy, and mechanistic rationale. The hypothetical data presented illustrates how CPT-B emerged as a promising lead candidate due to its high TGI and excellent tolerability.
Subsequent steps for a lead compound like CPT-B would involve more complex preclinical studies, including orthotopic or patient-derived xenograft (PDX) models, combination studies with other anticancer agents, and detailed pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a clear relationship between drug exposure and therapeutic effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies [frontiersin.org]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Assessing the Cyclooxygenase-2 (COX-2) Selectivity of Novel Compounds: A Case Study Framework for 4-Cyclopropylthiazol-2-amine
In the pursuit of safer anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) over its isoform, COX-1, remains a cornerstone of modern drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the COX-2 selectivity of novel chemical entities, using the hypothetical evaluation of 4-Cyclopropylthiazol-2-amine as a practical example. While specific inhibitory data for this compound is not yet established in public literature, this document outlines the authoritative methodologies and comparative benchmarks necessary for such an investigation.
The rationale for developing selective COX-2 inhibitors lies in mitigating the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] These adverse effects are primarily due to the inhibition of the constitutively expressed COX-1 enzyme, which is crucial for maintaining the protective lining of the stomach.[1][3] In contrast, COX-2 is an inducible enzyme, upregulated at sites of inflammation, making it a more targeted approach for treating pain and inflammation.[1][3]
This guide will detail the gold-standard in vitro human whole blood assay, present comparative data from established COX-2 inhibitors, and provide the necessary visual and procedural tools to empower researchers in their quest for novel, safer anti-inflammatory agents.
The Arachidonic Acid Cascade: The Central Role of COX-1 and COX-2
To understand the assessment of COX-2 selectivity, it is essential to first visualize the biochemical pathway in which these enzymes operate. Cyclooxygenases are key enzymes in the conversion of arachidonic acid into prostanoids, which are lipid signaling molecules with a wide array of physiological and pathological functions.[4]
Caption: The COX-1 and COX-2 pathways in prostanoid synthesis.
Comparative Inhibitory Data: Benchmarking Against Established Drugs
A critical component of assessing a novel compound is comparing its activity against well-characterized drugs. The following table summarizes the 50% inhibitory concentrations (IC50) and selectivity ratios for several key NSAIDs, as determined by the human whole blood assay. A higher selectivity ratio (COX-1 IC50 / COX-2 IC50) indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Rofecoxib | >100 | 0.53 | >188[5] |
| Etoricoxib | 116 | 1.1 | 106[5] |
| Valdecoxib | - | - | 30[5] |
| Celecoxib | 15 | 0.4 | 37.5 |
| Diclofenac | 1.2 | 0.1 | 12 |
| Ibuprofen | 12 | 22 | 0.55 |
| Naproxen | 7.3 | 15 | 0.49 |
Data compiled from multiple sources. Absolute values can vary between studies due to minor methodological differences.[6]
Experimental Protocol: The Human Whole Blood Assay
The human whole blood assay is a robust and physiologically relevant in vitro method for determining the COX-1 and COX-2 inhibitory activity of a compound.[7][8][9] This assay has the advantage of assessing enzyme activity in a complex biological matrix, which includes plasma proteins to which drugs may bind.[10]
Objective
To determine the IC50 values of a test compound (e.g., this compound) for the inhibition of COX-1 and COX-2 in human whole blood.
Materials
-
Freshly drawn human venous blood from healthy, aspirin-free donors
-
Heparinized and non-heparinized collection tubes
-
Test compound (this compound) and reference compounds (e.g., Celecoxib, Ibuprofen)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)
-
96-well plates
-
Incubator (37°C)
Caption: Workflow for determining COX-1 and COX-2 inhibition.
Step-by-Step Methodology
Part A: COX-1 Inhibition Assay (Thromboxane B2 Production)
-
Preparation: Prepare serial dilutions of this compound and control compounds in a suitable vehicle (e.g., DMSO), followed by a further dilution in PBS.
-
Incubation: Add aliquots of the diluted compounds or vehicle control to tubes containing whole blood (in non-heparinized tubes).
-
Clotting Induction: Allow the blood to clot by incubating at 37°C for 1 hour. This process activates platelets, leading to thrombin-induced TXB2 production, a stable metabolite of Thromboxane A2, which is a specific marker for COX-1 activity.[7]
-
Sample Collection: Centrifuge the clotted blood samples and collect the serum.
-
Quantification: Measure the concentration of TXB2 in the serum using a validated ELISA kit.
Part B: COX-2 Inhibition Assay (Prostaglandin E2 Production)
-
Preparation: Use heparinized whole blood for this assay. Prepare serial dilutions of the test and control compounds as described for the COX-1 assay.
-
Incubation: Add aliquots of the diluted compounds or vehicle control to tubes containing the heparinized whole blood.
-
COX-2 Induction: Add LPS (final concentration of 10 µg/mL) to the blood samples to induce the expression and activity of COX-2 in monocytes.[7]
-
Extended Incubation: Incubate the samples for 24 hours at 37°C to allow for maximal COX-2 expression and subsequent PGE2 synthesis.[8] PGE2 is a key mediator of inflammation and a reliable marker for COX-2 activity in this assay.
-
Sample Collection: Centrifuge the blood samples and collect the plasma.
-
Quantification: Measure the concentration of PGE2 in the plasma using a validated ELISA kit.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production relative to the vehicle control.
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value for each enzyme.
-
Calculate Selectivity Ratio: The selectivity of the compound for COX-2 is determined by calculating the ratio of the IC50 for COX-1 to the IC50 for COX-2 (COX-1 IC50 / COX-2 IC50). A ratio significantly greater than 1 indicates selectivity for COX-2.
Conclusion
The assessment of COX-2 selectivity is a nuanced process that requires rigorous and standardized methodologies. The human whole blood assay provides a reliable and physiologically relevant platform for these evaluations. By benchmarking a novel compound like this compound against established drugs such as Celecoxib and Rofecoxib, researchers can accurately determine its therapeutic potential as a selective COX-2 inhibitor. This structured approach, grounded in authoritative protocols, ensures the generation of trustworthy and reproducible data, which is paramount for the advancement of drug development in the field of inflammatory diseases.
References
- 1. COX-2 selective nonsteroidal anti-Inflammatory drugs: do they really offer any advantages? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The double-edged sword of COX-2 selective NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of 4-Cyclopropylthiazol-2-amine's Biological Activity: A Comparative Guide
This guide provides a comprehensive framework for the orthogonal validation of the biological activity of a novel small molecule, 4-Cyclopropylthiazol-2-amine. For researchers in drug discovery and chemical biology, robust and multi-faceted validation of a compound's activity is paramount to ensure that its observed effects are specific and on-target. This document will detail the strategic approach and experimental methodologies for validating the hypothesized activity of this compound as a protein kinase inhibitor, using a fictional but representative target, Thiazole-Responsive Kinase 1 (TRK1), for illustrative purposes.
Introduction: The Imperative of Orthogonal Validation
This compound is a heterocyclic compound featuring a thiazole core, a scaffold known to be present in a variety of biologically active molecules with applications ranging from anticancer to antimicrobial agents.[1][2][3] The unique cyclopropyl moiety can also confer favorable pharmacokinetic properties.[1] Given the broad potential activities of thiazole derivatives, any initial screening "hit" must be subjected to rigorous validation to eliminate the possibility of artifacts or off-target effects.
Orthogonal validation is the process of confirming a scientific finding using at least two independent and dissimilar methods.[4][5][6] This approach is critical in drug discovery to build a solid case for a compound's mechanism of action. By employing assays with different underlying principles, we can significantly increase confidence that the observed biological effect is a true consequence of the compound's interaction with its intended target.
This guide will compare a direct, biochemical assay with a cell-based functional assay to validate the inhibitory activity of this compound against our hypothetical target, TRK1, a kinase implicated in a cancer cell survival pathway.
The Hypothetical Target: Thiazole-Responsive Kinase 1 (TRK1)
For the purpose of this guide, we will hypothesize that this compound was identified in a high-throughput screen as a potential inhibitor of Thiazole-Responsive Kinase 1 (TRK1). TRK1 is a protein kinase that, when active, phosphorylates and activates a downstream transcription factor, "Substrate-X," leading to the expression of anti-apoptotic genes and promoting cancer cell survival.
Caption: Hypothetical TRK1 signaling pathway leading to cell survival and the inhibitory action of this compound.
Orthogonal Assay Strategy
Our validation strategy will employ two distinct assays:
-
Biochemical Assay: An in-vitro luminescence-based kinase assay to directly measure the inhibition of purified TRK1 enzyme activity.
-
Cell-Based Assay: A Western blot analysis to quantify the phosphorylation of Substrate-X in a TRK1-dependent cancer cell line.
Caption: Workflow for the orthogonal validation of this compound's activity.
Experimental Protocols
Assay 1: In-Vitro Luminescence Kinase Assay
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. The more active the kinase, the more ATP is consumed, resulting in a lower luminescence signal. An effective inhibitor will prevent ATP consumption, leading to a higher signal.
Materials:
-
Recombinant human TRK1 enzyme
-
TRK1 peptide substrate (e.g., a synthetic peptide containing the Substrate-X phosphorylation motif)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
This compound
-
Positive Control: Staurosporine (a potent, broad-spectrum kinase inhibitor)
-
Negative Control: DMSO (vehicle)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Staurosporine in DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.
-
Reaction Setup: In a 384-well white plate, add 5 µL of the following to each well:
-
Test wells: Diluted this compound.
-
Positive control wells: Diluted Staurosporine.
-
Negative control wells (0% inhibition): DMSO.
-
Blank wells (100% inhibition): Assay buffer without enzyme.
-
-
Enzyme Addition: Add 10 µL of TRK1 enzyme diluted in assay buffer to all wells except the blank.
-
Initiate Reaction: Add 10 µL of a mix of ATP and peptide substrate (final concentrations of 10 µM ATP and 0.2 mg/mL substrate) to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Add 25 µL of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read luminescence on a plate reader.
Assay 2: Western Blot for Phospho-Substrate-X
Principle: This assay measures the level of phosphorylated Substrate-X (p-Substrate-X) in cells treated with the compound. If this compound inhibits TRK1, a decrease in the p-Substrate-X signal relative to the total Substrate-X signal is expected.
Materials:
-
TRK1-dependent cancer cell line (e.g., HCT116)
-
This compound
-
Positive Control: Staurosporine
-
Negative Control: DMSO (vehicle)
-
Primary Antibodies: Rabbit anti-p-Substrate-X, Mouse anti-Total-Substrate-X, Rabbit anti-GAPDH (loading control).
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Lysis Buffer (RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels, transfer apparatus, and ECL detection reagents.
Procedure:
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM), Staurosporine (1 µM), or DMSO for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies (anti-p-Substrate-X and anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL detection system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-Total-Substrate-X antibody to confirm equal loading and assess the specific reduction in phosphorylation.
Data Presentation and Interpretation
The quantitative data from both experiments should be summarized for clear comparison.
Table 1: Biochemical IC₅₀ Data from In-Vitro Kinase Assay
| Compound | Target | Assay Type | IC₅₀ (nM) |
| This compound | TRK1 | Luminescence | 75.2 |
| Staurosporine (Positive Control) | TRK1 | Luminescence | 8.5 |
| Inactive Analog (Control) | TRK1 | Luminescence | > 10,000 |
IC₅₀ values are calculated from dose-response curves using non-linear regression.
Table 2: Cellular IC₅₀ Data from Western Blot Densitometry
| Compound | Endpoint | Assay Type | IC₅₀ (nM) |
| This compound | p-Substrate-X Inhibition | Western Blot | 150.8 |
| Staurosporine (Positive Control) | p-Substrate-X Inhibition | Western Blot | 25.1 |
| Inactive Analog (Control) | p-Substrate-X Inhibition | Western Blot | > 20,000 |
IC₅₀ values are determined by quantifying the p-Substrate-X band intensity relative to the total Substrate-X and normalizing to the vehicle control.
Interpretation:
The data shows a clear correlation between the biochemical inhibition of TRK1 and the reduction of its downstream substrate phosphorylation in a cellular context.
-
Biochemical Assay: this compound directly inhibits the enzymatic activity of purified TRK1 with a potent IC₅₀ of 75.2 nM.
-
Cell-Based Assay: The compound effectively reduces the phosphorylation of Substrate-X in a dose-dependent manner within a relevant cellular environment, with an IC₅₀ of 150.8 nM. The shift in potency between the biochemical and cellular assays is expected and can be attributed to factors such as cell membrane permeability, compound stability, and intracellular ATP concentration.
-
Controls: The positive control, Staurosporine, shows high potency in both assays as expected. The inactive analog shows no significant activity, confirming that the observed effects are specific to the active compound's structure.
The congruence of these results from two methodologically distinct assays provides strong evidence that this compound's biological activity is mediated through the on-target inhibition of TRK1.
Conclusion
This guide outlines a robust, two-pronged strategy for the orthogonal validation of a novel kinase inhibitor, this compound. By integrating a direct biochemical assay with a functional cell-based assay, researchers can build a compelling, data-driven case for a compound's mechanism of action. This level of rigor is essential for advancing promising compounds through the drug discovery pipeline and ensuring that subsequent development efforts are based on a solid scientific foundation.
References
- 1. Buy this compound | 324579-90-0 [smolecule.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Activity of 2-Amino-4-Substituted Thiazole Derivatives: A Focus on the Potential of 4-Cyclopropylthiazol-2-amine
Introduction: The Promise of 2-Aminothiazoles in Oncology and the Case of 4-Cyclopropylthiazol-2-amine
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent anticancer effects.[1][2] This guide provides a comparative analysis of the in vitro anticancer activity of various 2-amino-4-substituted thiazole derivatives across different cancer cell lines. Our focus is to contextualize the potential of a specific, yet understudied, analogue: this compound.
It is important to note that, to date, a comprehensive evaluation of the anticancer activity of this compound has not been extensively reported in publicly available literature. Therefore, this guide will draw upon data from structurally related 2-aminothiazole derivatives to infer its potential efficacy and mechanisms of action. By examining the structure-activity relationships of its close analogues, we can build a strong rationale for the investigation of this compound as a novel candidate in cancer therapeutics. The cyclopropyl moiety, with its unique conformational and electronic properties, may offer advantages in terms of metabolic stability, target binding, and cellular uptake, making it a compelling candidate for further study.
Comparative Anticancer Activity of 2-Amino-4-Substituted Thiazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of several 2-amino-4-substituted thiazole derivatives against a panel of human cancer cell lines. This data, compiled from various studies, highlights the broad-spectrum anticancer potential of this class of compounds and serves as a benchmark for the anticipated activity of this compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 (Gastric) | 0.36 | |
| A549 (Lung) | 0.86 | ||
| HT-1080 (Fibrosarcoma) | 0.52 | ||
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin derivative | A549 (Lung) | 0.16 | [2] |
| HepG2 (Liver) | 0.13 | [2] | |
| 2-amino-4-phenylthiazole derivative | HT29 (Colon) | 2.01 | [2] |
| 2-(cyclopentylamino)thiazol-4(5H)-one derivative | Caco-2 (Colon) | Data not specified, but showed cell viability reduction | [3] |
| MDA-MB-231 (Breast) | Data not specified, but showed cell viability reduction | [3] | |
| SK-MEL-30 (Melanoma) | Data not specified, but showed cell viability reduction | [3] | |
| Ureido-substituted 4-phenylthiazole derivative | HepG2 (Liver) | 0.62 | [4] |
Potential Mechanisms of Action: Targeting Key Cancer Pathways
The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to interfere with critical cellular processes, including cell cycle progression, proliferation, and survival. Several key signaling pathways and molecular targets have been identified for this class of compounds.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several 2-aminothiazole derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway. Inhibition of PI3K or mTOR can lead to the induction of apoptosis and suppression of tumor growth.
Caption: The PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by 2-aminothiazole derivatives.
Tubulin Polymerization Inhibition
Microtubules are dynamic cytoskeletal polymers essential for cell division, and their disruption is a well-established anticancer strategy. Some 2-aminothiazole derivatives have been found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Detailed Experimental Protocols
To facilitate the investigation of this compound and other novel 2-aminothiazole derivatives, we provide the following standardized protocols for key in vitro assays.
Cell Viability Assessment: MTT Assay
This protocol outlines the determination of cell viability using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow:
Caption: A simplified workflow of the MTT assay for cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC and propidium iodide.
Workflow:
Caption: A simplified workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately using a flow cytometer. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis: Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution by flow cytometry after staining with propidium iodide.
Workflow:
Caption: A simplified workflow for cell cycle analysis using propidinum iodide.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
While direct experimental data for the anticancer activity of this compound is currently lacking, the extensive research on structurally related 2-aminothiazole derivatives provides a strong foundation for its potential as a promising anticancer agent. The comparative data presented in this guide suggest that compounds with this core scaffold exhibit potent cytotoxic effects against a variety of cancer cell lines. The likely mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and the disruption of microtubule dynamics.
The detailed experimental protocols provided herein offer a standardized framework for the systematic evaluation of this compound and other novel analogues. Future research should focus on synthesizing and testing this specific compound against a broad panel of cancer cell lines to determine its IC50 values and to elucidate its precise mechanism of action. Such studies will be crucial in determining the therapeutic potential of this compound and in advancing the development of new and effective 2-aminothiazole-based cancer therapies.
References
- 1. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 4-Cyclopropylthiazol-2-amine
As a Senior Application Scientist, this guide provides essential safety and handling protocols for 4-Cyclopropylthiazol-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are grounded in the precautionary principle, drawing from safety data for structurally related aromatic and heterocyclic amines.[1] It is imperative to handle this compound with the utmost care, assuming it to be hazardous until proven otherwise.
Immediate Safety Briefing: Hazard Assessment
Assumed Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2][3] |
This table is a conservative estimation based on available data for similar compounds and should be treated as a guideline for initial risk assessment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.[1]
| Protection Level | Equipment | Purpose & Rationale |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to any dust, aerosols, or vapors. All manipulations of the solid compound and its solutions should be performed within a fume hood.[4] |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles compliant with ANSI Z87.1 standards are mandatory to protect against splashes.[4] A face shield provides an additional layer of protection, especially when handling larger quantities or during reactions with a potential for splashing.[1][5] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves have a finite breakthrough time, it is best practice to wear two pairs (double-gloving) and change them frequently, especially if contamination is suspected.[1] Always consult the glove manufacturer's compatibility chart.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination. For tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.[1][4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from potential spills and falling objects.[1] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the experimental context.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: From Receipt to Reaction
A systematic approach to handling is crucial for both safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantity of material, reaction conditions, and potential byproducts.
-
Emergency Equipment: Ensure a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and unobstructed.[1]
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.[1]
Step 2: Handling and Weighing
-
Ventilation: All handling of this compound, especially in its solid form, must occur within a certified chemical fume hood to prevent inhalation.[4]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or within a ventilated balance enclosure.
-
Solution Preparation: Prepare solutions within the fume hood. Add the solid to the solvent slowly to avoid splashing.
Step 3: Storage
-
Container: Store the compound in a tightly sealed, clearly labeled container.[4]
-
Conditions: For long-term storage, keep at -20°C. For short-term storage, 0-4°C is suitable. The storage area should be cool, dry, and dark, away from incompatible materials.[4]
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[6][7]
Emergency Procedures: Spills and Exposure
Immediate and correct action is critical in the event of a spill or personnel exposure.[5]
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7][10] |
Spill Management
-
Evacuate: Clear the immediate area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a small spill, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or commercial spill absorbents.[5][11]
-
Collect: Carefully scoop the absorbed material into a designated, sealed hazardous waste container.[5]
-
Clean: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[12] Collect all cleaning materials as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.[4]
-
Solid Waste: Collect unused this compound and any contaminated disposable items (e.g., gloves, pipette tips, absorbent pads) in a dedicated, clearly labeled hazardous waste container.[4][5]
-
Liquid Waste: Collect solutions containing the compound in a designated container for chemical waste. Do not mix with other waste streams unless compatibility is confirmed.[5] Do not pour down the drain.[4][13]
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name and associated hazards.[1]
-
Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Arrange for waste disposal through your institution's Environmental Health & Safety (EHS) department.[14]
Operational and Disposal Workflow
This diagram illustrates the lifecycle of handling this compound within a laboratory setting.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. N-cyclohexyl-4-phenyl-1,3-thiazol-2-amine | C15H18N2S | CID 2447522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. fishersci.com [fishersci.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.greenbook.net [assets.greenbook.net]
- 11. acs.org [acs.org]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
